Product packaging for Dihydroergocristine Mesylate(Cat. No.:CAS No. 24730-10-7)

Dihydroergocristine Mesylate

Cat. No.: B120298
CAS No.: 24730-10-7
M. Wt: 707.8 g/mol
InChI Key: SPXACGZWWVIDGR-SPZWACKZSA-N
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Description

Dihydroergocristine mesylate is the methanesulfonic acid salt of dihydroergocristine. It has been used as the for the symptomatic treatment of mental deterioration associated with cerebrovascular insufficiency and in peripheral vascular disease. It is also a component of ergoloid mesylate (codergocrine mesilate), a mixture of ergot alkaloid derivatives that is used as a vasodilator and has shown mild benefits in the treatment of vascular dementia. It has a role as a vasodilator agent, an alpha-adrenergic antagonist and a geroprotector. It contains a dihydroergocristine.
See also: Dihydroergocristine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H45N5O8S B120298 Dihydroergocristine Mesylate CAS No. 24730-10-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXACGZWWVIDGR-SPZWACKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872322
Record name Dihydroergocristine mesylate
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Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24730-10-7
Record name Dihydroergocristine methanesulfonate
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Record name Dihydroergocristine mesylate
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Record name Dihydroergocristine mesylate
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Record name 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate
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Record name DIHYDROERGOCRISTINE MESYLATE
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Foundational & Exploratory

Dihydroergocristine Mesylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dihydroergocristine Mesylate

Introduction

This compound is a semi-synthetic derivative of the ergot alkaloid ergocristine, produced by the fungus Claviceps purpurea.[1][2] It is the methanesulfonic acid salt of dihydroergocristine.[3] As a member of the dihydrogenated ergot alkaloids, it is used in the treatment of cognitive disorders, age-related cognitive decline, and peripheral vascular diseases.[1][2][4] This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental considerations.

Chemical Structure and Properties

Dihydroergocristine is characterized by the ergoline tetracyclic skeleton, a foundational structure of ergot alkaloids.[5] The "dihydro" prefix indicates the saturation of the double bond between positions 9 and 10 of the ergoline ring.[4] It is structurally a 9,10alpha-dihydro derivative of ergotamine with an isopropyl sidechain at the 2' position.[6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C36H45N5O8S (Mesylate Salt)[3] C35H41N5O5 (Parent Compound)[6]
Molecular Weight 707.8 g/mol (Mesylate Salt)[3] 611.74 g/mol (Parent Compound)[6]
CAS Number 24730-10-7[7]
IUPAC Name (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid[3]
Water Solubility (Predicted) 0.141 mg/mL[5][8]
logP (Predicted) 3.56[5][8]
pKa (Predicted) Strongest Acidic: 9.71 Strongest Basic: 8.39[8]
Purity ≥98% (for research use)[7]

Pharmacological Profile

This compound exhibits a complex pharmacological profile, primarily acting on adrenergic, dopaminergic, and serotonergic systems.[1] Its therapeutic effects stem from its ability to modulate these neurotransmitter systems, leading to vasodilation and enhanced cognitive function.[1][2]

Receptor Interactions

The drug's mechanism involves a multifaceted interaction with various receptors, often acting as a partial agonist or antagonist.[9][10] This dual activity allows it to balance neurotransmitter levels that may be dysregulated in certain pathological conditions.[9]

Receptor FamilyAction
α-Adrenergic Antagonist[1][3]
Dopaminergic (D2-like) Partial Agonist/Antagonist[8][9]
Serotonergic (5-HT) Antagonist[7][8]
Pharmacokinetics
  • Absorption : Oral absorption is approximately 25%, with a significant first-pass metabolism.[4][8] Peak plasma concentrations are typically reached within a few hours of administration.[10]

  • Distribution : It has a large volume of distribution (52 L/kg) and is about 68% bound to plasma proteins.[8]

  • Metabolism : The liver is the primary site of metabolism, mainly through the cytochrome P450 3A4 (CYP3A4) enzyme.[10] The major metabolite is 8'-hydroxy-dihydroergocristine.[4][8]

  • Excretion : The majority of the drug and its metabolites are eliminated via bile in the feces (over 85%), with only a small fraction (around 5%) excreted in the urine.[4][8]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with multiple receptor systems and downstream signaling cascades.

  • Vasodilation and Cerebral Blood Flow : By acting as an antagonist at alpha-adrenergic receptors located on the smooth muscle of blood vessels, the drug inhibits vasoconstriction.[1] This results in vasodilation, improved cerebral blood flow, and increased oxygen supply to the brain, which is beneficial for cerebrovascular insufficiency.[2]

  • Neuromodulation : Its activity at dopaminergic and serotonergic receptors in the central nervous system is believed to contribute to its nootropic effects, potentially improving mood, motivation, and cognitive processing.[1][2]

  • Alzheimer's Disease Research : In the context of Alzheimer's disease research, Dihydroergocristine has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-β peptides.[8][11]

Below are diagrams illustrating key signaling pathways influenced by Dihydroergocristine.

G cluster_0 Cell Membrane DHEC Dihydroergocristine AlphaReceptor α-Adrenergic Receptor DHEC->AlphaReceptor Antagonizes Vasodilation Vasodilation DHEC->Vasodilation Leads to Gq Gq Protein AlphaReceptor->Gq Blocks Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release (Inhibited) IP3->Ca Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca->Vasoconstriction

Alpha-Adrenergic Antagonism Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular DHEC Dihydroergocristine D2R Dopamine D2 Receptor DHEC->D2R Acts on Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP cAMP (Reduced) AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A (PKA) (Reduced Activity) cAMP->PKA Response Modulated Cellular Response PKA->Response

Dopamine D2-like Receptor Signaling

G cluster_0 Cell Membrane cluster_1 Amyloid-β Production DHEC Dihydroergocristine gamma_secretase γ-secretase DHEC->gamma_secretase Inhibits Abeta Amyloid-β Peptides (Reduced Production) gamma_secretase->Abeta Cleavage Blocked APP Amyloid Precursor Protein (APP) APP->gamma_secretase Substrate

Inhibition of γ-secretase Pathway

Experimental Protocols

Detailed, step-by-step experimental protocols are typically found within the supplementary materials of peer-reviewed scientific publications. The following provides a generalized workflow for characterizing the interaction of a compound like this compound with a target receptor, such as the γ-secretase enzyme.

Binding Affinity and Enzyme Inhibition Assays
  • Objective : To determine the binding affinity (Kd) and inhibitory concentration (IC50) of this compound on its target.

  • Methodologies :

    • Binding Assays : Radioligand binding assays are commonly used. This involves incubating the target protein (e.g., γ-secretase) with a radiolabeled ligand that is known to bind to it. The test compound (Dihydroergocristine) is added at various concentrations to compete with the radiolabeled ligand. The amount of bound radioactivity is measured to determine the compound's ability to displace the radioligand, from which the dissociation constant (Kd) can be calculated. A study found Dihydroergocristine binds to γ-secretase and Nicastrin with Kd values of 25.7 nM and 9.8 μM, respectively.[11]

    • Enzyme Inhibition Assays : To determine the IC50 value, an in vitro assay measuring the activity of the target enzyme is used. For γ-secretase, this could involve providing a synthetic substrate that becomes fluorescent upon cleavage. The reaction is run with varying concentrations of Dihydroergocristine, and the reduction in fluorescence is measured to determine the concentration at which the enzyme's activity is inhibited by 50%. One study reported an IC50 value of 25 μM for inhibiting γ-secretase activity in T100 cells.[11]

G cluster_workflow Conceptual Experimental Workflow: IC50 Determination prep 1. Preparation - Isolate target enzyme - Prepare compound dilutions - Prepare assay buffer & substrate incubation 2. Incubation - Combine enzyme, substrate, and varying concentrations of Dihydroergocristine prep->incubation measurement 3. Measurement - Quantify enzyme activity (e.g., fluorescence, luminescence) incubation->measurement analysis 4. Data Analysis - Plot activity vs. concentration - Fit dose-response curve - Calculate IC50 value measurement->analysis result Result: IC50 Value analysis->result

Workflow for IC50 Determination

Conclusion

This compound is a pharmacologically complex agent with a well-established role in managing cognitive and vascular disorders.[1] Its multifaceted mechanism of action, centered on the modulation of adrenergic, dopaminergic, and serotonergic pathways, provides a basis for its therapeutic efficacy.[1][9] Ongoing research, particularly into its effects on pathways relevant to neurodegenerative diseases like Alzheimer's, highlights its potential for future therapeutic applications.[8][11][12] This guide provides core technical information to aid researchers and drug development professionals in understanding and further investigating this compound.

References

Dihydroergocristine Mesylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dihydroergocristine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocristine, a semi-synthetic ergot alkaloid derivative, has garnered significant interest in the scientific community for its multifaceted pharmacological profile. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental physicochemical properties, its complex mechanisms of action, and detailed experimental protocols for its study. The primary aim is to equip researchers and drug development professionals with the critical information necessary to explore its therapeutic potential further. This compound is characterized by its interactions with a range of neurotransmitter systems, acting as a partial agonist/antagonist at dopaminergic and adrenergic receptors and as a serotonin receptor antagonist. Furthermore, it has been identified as a direct inhibitor of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. This guide synthesizes the current understanding of its signaling pathways and provides practical methodologies for its investigation.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for any experimental design. The key identifiers and molecular characteristics are summarized below.

PropertyValueCitations
CAS Number 24730-10-7[1][2][3]
Molecular Weight 707.84 g/mol [2][3]
Molecular Formula C₃₅H₄₁N₅O₅・CH₃SO₃H[2][3]

Mechanisms of Action

This compound exhibits a complex pharmacological profile by modulating multiple key signaling pathways. Its primary mechanisms of action include interactions with adrenergic and dopaminergic receptors, and inhibition of γ-secretase.

Adrenergic and Dopaminergic Receptor Modulation

This compound acts as a partial agonist at both adrenergic and dopaminergic receptors. This dual activity contributes to its effects on vascular tone and neurotransmission. The interaction with these G protein-coupled receptors (GPCRs) can be investigated through radioligand binding assays to determine binding affinity (Kd) and competition assays to assess the displacement of known ligands.

γ-Secretase Inhibition

A significant aspect of this compound's activity is its ability to directly inhibit γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. This inhibitory action reduces the production of Aβ, a key event in the pathology of Alzheimer's disease. The efficacy of this inhibition can be quantified by determining the half-maximal inhibitory concentration (IC50).

ParameterValueTargetCitations
γ-Secretase Binding (Kd) 25.7 nMγ-Secretase[4]
Nicastrin Binding (Kd) 9.8 µMNicastrin[4]
γ-Secretase Inhibition (IC50) 25 µMT100 cells[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's biological activities.

Radioligand Binding Assay for Adrenergic/Dopaminergic Receptors

This protocol is designed to determine the binding affinity of this compound to its target receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]dihydroergocryptine for α-adrenergic receptors)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., Tris-HCl with appropriate ions)

  • 96-well filter plates (e.g., GF/C)

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare cell membranes expressing the target receptor.

  • In a 96-well plate, add cell membranes (typically 50-100 µg of protein per well).

  • For competition assays, add varying concentrations of this compound. For saturation binding, add varying concentrations of the radioligand.

  • Add a fixed concentration of the radioligand (for competition assays).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through the filter plates.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine Kd or Ki values.

In Vitro γ-Secretase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of γ-secretase.

Materials:

  • Purified γ-secretase enzyme preparation

  • Recombinant C100-Flag substrate (a fragment of APP)

  • Assay buffer (e.g., HEPES buffer with detergents like CHAPSO)

  • This compound

  • Known γ-secretase inhibitor (e.g., DAPT) as a positive control

  • Anti-Aβ antibodies (e.g., 6E10) and anti-Flag antibodies for detection

  • SDS-PAGE gels and Western blotting apparatus

  • ELISA plates and reader

Procedure:

  • Incubate the purified γ-secretase with the C100-Flag substrate in the assay buffer.

  • Add varying concentrations of this compound or the control inhibitor.

  • Incubate the reaction at 37°C for a set time (e.g., 4 hours).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the reaction products by SDS-PAGE on a Tricine gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Probe the membrane with an anti-Aβ antibody (to detect the cleavage product) and an anti-Flag antibody (to detect the remaining substrate).

  • Alternatively, the amount of generated Aβ can be quantified using a specific ELISA.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Western Blot for APP-CTF Accumulation in Cells

This protocol assesses the effect of this compound on the processing of APP within a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the C-terminus of APP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting and imaging equipment

Procedure:

  • Culture HEK293 cells to a suitable confluency.

  • Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours).

  • Lyse the cells using ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against APP C-terminal fragments (APP-CTFs).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. An accumulation of APP-CTFs indicates inhibition of γ-secretase.

Signaling Pathways and Visualizations

The multifaceted nature of this compound's mechanism of action can be visualized through signaling pathway diagrams.

Dopamine D2 Receptor Signaling

Activation of the D2 dopamine receptor by this compound (as a partial agonist) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

D2_Signaling DHEC Dihydroergocristine Mesylate D2R Dopamine D2 Receptor DHEC->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: this compound's partial agonism at the D2 receptor.

γ-Secretase Inhibition Workflow

The experimental workflow to determine the inhibitory effect of this compound on γ-secretase activity involves several key steps, from cell treatment to data analysis.

Gamma_Secretase_Workflow cluster_cell_culture Cellular Assay cluster_analysis Biochemical Analysis cluster_result Result Interpretation A HEK293 Cells B Treat with This compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Detect APP-CTFs F->G H Quantify Band Intensity G->H I Determine IC50 H->I AMPK_ERK_Pathway DHEC Dihydroergocristine Mesylate Receptor Dopamine Receptor DHEC->Receptor AMPK AMPK Receptor->AMPK activates ERK ERK Receptor->ERK NFkB NF-κB AMPK->NFkB inhibits Apoptosis Apoptosis AMPK->Apoptosis ERK->NFkB activates CellSurvival Cell Survival & Proliferation NFkB->CellSurvival

References

Dihydroergocristine Mesylate: A Technical Guide to its Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocristine Mesylate, a semi-synthetic ergot alkaloid, is a pharmacologically complex agent utilized in the management of age-related cognitive decline and cerebrovascular insufficiencies. Its therapeutic effects are rooted in a multifaceted mechanism of action within the central nervous system. This technical guide provides an in-depth exploration of its interactions with key neuronal receptors, downstream signaling cascades, and the resulting neurophysiological effects. The document summarizes quantitative binding affinities, details common experimental protocols for its study, and presents visual diagrams of its signaling pathways and relevant experimental workflows to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action at Neuronal Receptors

This compound exerts its primary influence by modulating three critical neurotransmitter systems: the dopaminergic, serotonergic, and adrenergic systems. Unlike some of its counterparts in the ergoloid mesylates mixture, its action is not uniformly agonistic. It displays a complex profile of partial agonism and antagonism, which collectively contributes to its neurological effects.[1][2][3]

Dopaminergic System Modulation

Within the co-dergocrine (ergoloid mesylates) mixture, dihydroergocristine uniquely functions as an antagonist at both dopamine D1 and D2 receptors.[4] This is in contrast to the other components of the mixture, which act as agonists.[4] This antagonism modulates dopaminergic neurotransmission, which is crucial for functions including cognition, motivation, and motor control. The D1 and D2 receptors are G-protein coupled receptors (GPCRs) that mediate opposing effects on the second messenger cyclic adenosine monophosphate (cAMP).

Serotonergic System Antagonism

Dihydroergocristine acts as a non-competitive antagonist at serotonin (5-HT) receptors.[1][2][3] Its interaction with various 5-HT receptor subtypes, particularly within the 5-HT2 family, contributes to its modulation of mood, anxiety, and cognitive processes.[5] 5-HT2A receptors, for example, are coupled to the Gq protein, leading to the activation of the phospholipase C (PLC) pathway.

Adrenergic System Interaction

The compound exhibits a dual partial agonist/antagonist activity at alpha-adrenergic receptors.[1][2][3] Specifically, it has been shown to act as a competitive antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors.[6] This interaction is fundamental to its vasodilatory effects, which improve cerebral blood flow.[1] Alpha-1 receptors are typically coupled to Gq, while alpha-2 receptors are coupled to Gi.

Quantitative Data: Receptor Binding Affinities

Quantifying the binding affinity of a ligand for its receptor is crucial for understanding its potency and selectivity. The inhibition constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher affinity. While comprehensive binding data for Dihydroergocristine alone is limited, the following table includes available data and data for closely related ergot compounds to provide context.

Receptor SubtypeLigandKi (nM)Species/TissueNotes
Dopamine
D1Dihydroergocristine-Rat StriatumActs as an antagonist, inhibiting cAMP formation.[4]
D2Dihydroergocristine-Rat StriatumActs as an antagonist.[4]
D2Dihydroergocryptine~8Bovine CaudateFor comparison; a related ergot alkaloid.
Serotonin
5-HT2Dihydroergocryptine9Rat Frontal CortexFor comparison; Dihydroergocristine is a known 5-HT antagonist.[1][7]
Adrenergic
Alpha-2Dihydroergocryptine1.78 - 2.8Steer Stalk Median EminenceHigh affinity suggests this is a primary target.
AlphaDihydroergocryptine2.2Rat Liver Plasma MembraneHigh affinity for alpha receptors.

Note: Data for Dihydroergocristine is often presented as part of the ergoloid mixture (co-dergocrine). The distinct antagonistic action of Dihydroergocristine at dopamine receptors is a key differentiator from other components like dihydroergocornine and dihydroergokryptine, which are agonists.[4]

Intracellular Signaling Pathways

The binding of Dihydroergocristine to neuronal GPCRs initiates a cascade of intracellular events mediated by G-proteins and second messengers.

Dopamine Receptor Signaling (Antagonism)
  • D1 Receptor (Gs-coupled): As an antagonist, Dihydroergocristine blocks the binding of dopamine, preventing the activation of the Gs protein. This inhibits adenylyl cyclase, leading to a failure to increase intracellular cAMP levels.

  • D2 Receptor (Gi-coupled): By antagonizing the D2 receptor, Dihydroergocristine prevents the dopamine-induced activation of the Gi protein. This action blocks the inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP that would normally occur.

G_Protein_Signaling_Dopamine cluster_D2 D2 Receptor (Gi-Coupled) Antagonism cluster_D1 D1 Receptor (Gs-Coupled) Antagonism DHEC_D2 Dihydroergocristine D2R D2 Receptor DHEC_D2->D2R Blocks Gi Gi Protein D2R->Gi Activates Dopamine_D2 Dopamine Dopamine_D2->D2R Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Prevents Decrease DHEC_D1 Dihydroergocristine D1R D1 Receptor DHEC_D1->D1R Blocks Gs Gs Protein D1R->Gs Activates Dopamine_D1 Dopamine Dopamine_D1->D1R Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Prevents Increase

Dopamine Receptor Antagonism by Dihydroergocristine.
Adrenergic and Serotonergic Signaling

  • α1-Adrenergic & 5-HT2A Receptor (Gq-coupled) Antagonism: As an antagonist at these receptors, Dihydroergocristine blocks the activation of the Gq protein pathway. This prevents the activation of Phospholipase C (PLC), which in turn inhibits the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The result is a blockade of downstream events like intracellular calcium release and Protein Kinase C (PKC) activation.

  • α2-Adrenergic Receptor (Gi-coupled) Agonism: As an agonist at α2 receptors, it activates the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Gq_Gi_Signaling cluster_Gq α1-Adrenergic / 5-HT2A Antagonism (Gq-Coupled) cluster_Gi α2-Adrenergic Agonism (Gi-Coupled) DHEC_Gq Dihydroergocristine Receptor_Gq α1 / 5-HT2A Receptor DHEC_Gq->Receptor_Gq Blocks Gq Gq Protein Receptor_Gq->Gq Activation Prevented PLC Phospholipase C Gq->PLC Activation Prevented PIP2 PIP2 PLC->PIP2 Cleavage Inhibited IP3 IP3 DAG DAG DHEC_Gi Dihydroergocristine Receptor_Gi α2 Receptor DHEC_Gi->Receptor_Gi Activates Gi Gi Protein Receptor_Gi->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Adrenergic and Serotonergic G-Protein Coupled Signaling.

Experimental Protocols

The characterization of this compound's neuronal mechanism of action relies on a suite of established experimental techniques.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Dihydroergocristine for a specific neuronal receptor.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors) or cultured cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of unlabeled this compound (the competitor).

  • Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand. Wash the filters rapidly with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Dihydroergocristine. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration of Dihydroergocristine that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Workflow start Start: Brain Tissue or Cultured Cells prep Prepare Neuronal Membrane Homogenate start->prep incubate Incubate Membranes with: 1. Radioligand (fixed conc.) 2. Dihydroergocristine (varied conc.) prep->incubate separate Separate Bound/Free Ligand (Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data: - Determine IC50 - Calculate Ki using  Cheng-Prusoff Equation quantify->analyze end End: Determine Binding Affinity (Ki) analyze->end

References

The Pharmacokinetics and Bioavailability of Dihydroergocristine Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine (DHEC), a semi-synthetic ergot alkaloid, is primarily utilized for the management of age-related cognitive decline and cerebrovascular insufficiencies. As a component of the ergoloid mesylates, its pharmacological activity is attributed to its complex interactions with dopaminergic, serotonergic, and adrenergic receptors. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for optimizing its therapeutic use and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Dihydroergocristine Mesylate, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of Dihydroergocristine and its primary active metabolite, 8'-hydroxy-dihydroergocristine (8'-OH-DHEC), have been characterized in human subjects. Following oral administration, Dihydroergocristine is rapidly absorbed, extensively metabolized, and primarily eliminated through biliary excretion.

Absorption

Dihydroergocristine is absorbed from the digestive tract, with studies indicating an absorption rate of approximately 25% of the administered oral dose.[1][2] Following the administration of a single 18 mg oral dose of this compound to healthy male volunteers, the peak plasma concentration (Cmax) of the parent drug was reached in approximately 0.46 hours.[3][4][5]

Distribution

Dihydroergocristine exhibits a large volume of distribution, reported to be 52 L/kg, indicating extensive tissue uptake.[1][2] The drug is also moderately bound to plasma proteins, with a binding proportion of around 68%.[2]

Metabolism

The metabolism of Dihydroergocristine is extensive, with an almost complete absence of the unchanged drug found in systemic circulation.[2] The primary metabolic pathway is hydroxylation in the liver to form the major active metabolite, 8'-hydroxy-dihydroergocristine (8'-OH-DHEC).[1][2][3] In vitro studies with human liver microsomes and cell lines expressing single human cytochrome P450 enzymes have identified CYP3A4 as the primary isoform responsible for the metabolism of dihydro-ergot alkaloids.[6] This is consistent with findings for other ergot alkaloids, suggesting that CYP3A4 is the key enzyme in the biotransformation of Dihydroergocristine.[6]

The metabolic conversion to 8'-OH-DHEC is significant, with the metabolite reaching substantially higher plasma concentrations than the parent compound.[3][5]

DHEC Dihydroergocristine (DHEC) CYP3A4 CYP3A4 (Liver) DHEC->CYP3A4 Hydroxylation Metabolite 8'-hydroxy-dihydroergocristine (8'-OH-DHEC) CYP3A4->Metabolite

Metabolic Pathway of Dihydroergocristine.

Excretion

The primary route of elimination for Dihydroergocristine and its metabolites is via the bile, accounting for over 85% of the eliminated dose.[1][2] Renal excretion plays a minor role, with only about 5% of the administered dose being eliminated in the urine.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for Dihydroergocristine and its major metabolite, 8'-hydroxy-dihydroergocristine, following a single 18 mg oral dose of this compound in 12 healthy male volunteers.[3][4][5][7]

Table 1: Pharmacokinetic Parameters of Dihydroergocristine (DHEC)

ParameterMean ValueStandard DeviationUnits
Cmax0.280.22µg/L
tmax0.460.26h
AUC(last)0.390.41µg/L*h
t1/23.502.27h

Table 2: Pharmacokinetic Parameters of 8'-hydroxy-dihydroergocristine (8'-OH-DHEC)

ParameterMean ValueStandard DeviationUnits
Cmax5.633.34µg/L
tmax1.040.66h
AUC(last)13.365.82µg/L*h
t1/23.901.07h

Table 3: Other Pharmacokinetic Properties of Dihydroergocristine

ParameterValueUnitsReference
Absorption~25% of oral dose[1][2]
Volume of Distribution52L/kg[1][2]
Plasma Protein Binding~68%[2]
Biliary Excretion>85% of eliminated dose[1][2]
Urinary Excretion~5% of eliminated dose[1][2]

Bioavailability

The absolute bioavailability of Dihydroergocristine has not been definitively established in humans due to the lack of intravenous administration data. However, with an oral absorption of approximately 25% and extensive first-pass metabolism, the systemic bioavailability of the parent compound is expected to be low.[1][2] The therapeutic effect is likely mediated by both the parent drug and its more abundant active metabolite, 8'-OH-DHEC.

Experimental Protocols

Human Pharmacokinetic Study

The primary human pharmacokinetic data was obtained from a study involving 12 healthy male volunteers.[3][5][7]

  • Study Design: Single-dose, open-label study.

  • Dosage: A single oral dose of 18 mg this compound was administered in tablet form.[3][5]

  • Blood Sampling: Venous blood samples were collected at predefined time points post-administration. Plasma was separated and stored frozen until analysis.

  • Analytical Method: Plasma concentrations of Dihydroergocristine and 8'-hydroxy-dihydroergocristine were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[3][5] Bromocriptine was used as the internal standard.[3][5] The limits of quantification were 10 pg/mL for DHEC and 20 pg/mL for 8'-OH-DHEC.[3][5]

cluster_protocol Human Pharmacokinetic Study Workflow Admin Administer 18 mg DHECM Tablet Sample Collect Blood Samples (pre-defined intervals) Admin->Sample Process Centrifuge and Separate Plasma Sample->Process Store Store Plasma at -20°C Process->Store Analyze LC/MS/MS Analysis (DHEC & 8'-OH-DHEC) Store->Analyze PK_Calc Calculate Pharmacokinetic Parameters Analyze->PK_Calc DHEC Dihydroergocristine D2R Dopamine D2 Receptor DHEC->D2R Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Modulation of Neuronal Excitability PKA->Response

References

Dihydroergocristine Mesylate: A Technical Guide on its Dopamine and Serotonin Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocristine, a semi-synthetic ergot alkaloid, is a pharmacologically active compound with a complex interaction profile at dopamine and serotonin receptors. This technical guide provides an in-depth overview of its receptor activity, compiling available quantitative data, detailing relevant experimental methodologies, and illustrating the associated signaling pathways. Dihydroergocristine mesylate exhibits a mixed partial agonist and antagonist profile at dopaminergic receptors and generally acts as an antagonist at serotonergic receptors.[1] Its activity at D2-like dopamine receptors is evidenced by its inhibition of cAMP accumulation and prolactin release.[2] This multifaceted receptor interaction underscores its potential for therapeutic applications targeting the central nervous system.

Quantitative Receptor Binding and Functional Activity

The following tables summarize the available quantitative data on the binding affinity and functional activity of dihydroergocristine and related compounds at various dopamine and serotonin receptor subtypes.

Table 1: Dopamine Receptor Binding Affinity

Receptor SubtypeLigandKi (nM)SpeciesTissue/Cell LineReference
D1α-dihydroergocryptine35.4HumanStriatum[3]
D2α-dihydroergocryptineNot explicitly stated, but high affinityHumanStriatum[3]
D3α-dihydroergocryptine*Not explicitly stated, but high affinityHumanStriatum[3]

*Note: Data for α-dihydroergocryptine, a structurally similar ergot alkaloid, is provided as a proxy due to the limited availability of specific Ki values for dihydroergocristine.

Table 2: Dopamine Receptor Functional Activity

Receptor SubtypeActivityAssayEffectReference
D1AntagonistFunctional ResponseAntagonizes D1 receptor-mediated effects[4]
D2-likeAgonist/Partial AgonistcAMP Accumulation / Prolactin ReleaseInhibits cAMP accumulation and prolactin release[2]
D2AntagonistFunctional ResponseAntagonizes D2 receptor-mediated effects[4]

Table 3: Serotonin Receptor Functional Activity

Receptor FamilyActivityNoteReference
Serotonin ReceptorsAntagonistDescribed as a noncompetitive antagonist[1]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the interaction of compounds like dihydroergocristine with dopamine and serotonin receptors.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[5]

Objective: To determine the binding affinity (Ki) of this compound for dopamine and serotonin receptor subtypes.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.[4] This typically involves homogenization of the tissue or cells in a buffered solution, followed by centrifugation to pellet the membranes, which are then washed and resuspended.

  • Assay Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (this compound).[4]

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand, commonly by rapid filtration through a glass fiber filter.[5]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.[4]

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Workflow for a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Solutions prep_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Radioligand Binding Assay Workflow

Functional Assays

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or partial agonist at a receptor by measuring a biological response downstream of receptor activation.

This assay is suitable for receptors that couple to Gs or Gi proteins, which stimulate or inhibit the production of cyclic AMP (cAMP), respectively.[6]

Objective: To determine the effect of this compound on cAMP levels mediated by dopamine and serotonin receptors.

General Protocol:

  • Cell Culture: Cells expressing the receptor of interest are cultured.

  • Compound Incubation: The cells are incubated with varying concentrations of this compound. For antagonist testing, cells are co-incubated with a known agonist.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive enzyme immunoassays (EIA) or bioluminescence resonance energy transfer (BRET)-based biosensors.[6][7]

  • Data Analysis: The results are analyzed to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Workflow for a cAMP Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture_cells Culture Cells Expressing Receptor incubation Incubate Cells with Test Compound culture_cells->incubation lysis Lyse Cells incubation->lysis measure_camp Measure Intracellular cAMP lysis->measure_camp generate_curves Generate Dose-Response Curves measure_camp->generate_curves calc_ec50_ic50 Calculate EC50/IC50 generate_curves->calc_ec50_ic50

cAMP Functional Assay Workflow

This assay is used for receptors that couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium.[8]

Objective: To determine the effect of this compound on intracellular calcium mobilization mediated by serotonin receptors (e.g., 5-HT2 family).

General Protocol:

  • Cell Culture and Dye Loading: Cells expressing the receptor of interest are cultured and then loaded with a calcium-sensitive fluorescent dye.[9]

  • Compound Addition: Varying concentrations of this compound are added to the cells.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[9]

  • Data Analysis: The data is used to generate dose-response curves and determine EC50 or IC50 values.

Workflow for a Calcium Flux Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture_cells Culture and Seed Cells load_dye Load Cells with Calcium-Sensitive Dye culture_cells->load_dye add_compound Add Test Compound load_dye->add_compound measure_fluorescence Measure Fluorescence Change add_compound->measure_fluorescence generate_curves Generate Dose-Response Curves measure_fluorescence->generate_curves calc_ec50_ic50 Calculate EC50/IC50 generate_curves->calc_ec50_ic50

Calcium Flux Assay Workflow

Signaling Pathways

This compound's interaction with dopamine and serotonin receptors triggers distinct intracellular signaling cascades.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which couple to different G proteins and have opposing effects on adenylyl cyclase.[10]

  • D1-like Receptors (Gs-coupled): Activation of D1-like receptors leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP.

  • D2-like Receptors (Gi-coupled): Activation of D2-like receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[10] Dihydroergocristine's inhibitory effect on cAMP accumulation suggests it acts as an agonist or partial agonist at these receptors.[2]

Dopamine Receptor Signaling Pathways

G cluster_d1 D1-like Receptor (Gs-coupled) cluster_d2 D2-like Receptor (Gi-coupled) D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim ↑ PKA cAMP_inc->PKA_stim D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Dihydroergocristine (Agonist/Partial Agonist) AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA cAMP_dec->PKA_inhib

Dopamine Receptor Signaling

Serotonin Receptor Signaling

Serotonin receptors are a diverse group of receptors that couple to various G proteins. Dihydroergocristine generally acts as an antagonist at these receptors.

  • 5-HT1 Family (Gi-coupled): These receptors inhibit adenylyl cyclase, leading to a decrease in cAMP.

  • 5-HT2 Family (Gq-coupled): Activation of these receptors stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of protein kinase C (PKC).[11]

  • 5-HT4, 5-HT6, 5-HT7 Families (Gs-coupled): These receptors stimulate adenylyl cyclase, increasing cAMP levels.

Serotonin Receptor Signaling Pathways

G cluster_5ht1 5-HT1 Receptor (Gi-coupled) cluster_5ht2 5-HT2 Receptor (Gq-coupled) HT1_Receptor 5-HT1 Receptor Gi_5HT Gi HT1_Receptor->Gi_5HT Dihydroergocristine (Antagonist) AC_inhib_5HT Adenylyl Cyclase Gi_5HT->AC_inhib_5HT Inhibits cAMP_dec_5HT ↓ cAMP AC_inhib_5HT->cAMP_dec_5HT HT2_Receptor 5-HT2 Receptor Gq Gq HT2_Receptor->Gq Dihydroergocristine (Antagonist) PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_inc ↑ [Ca2+]i IP3->Ca_inc PKC PKC Activation DAG->PKC

Serotonin Receptor Signaling

Conclusion

This compound demonstrates a complex pharmacological profile characterized by a dual partial agonist/antagonist activity at dopamine receptors and an antagonist activity at serotonin receptors. Its ability to modulate both the dopaminergic and serotonergic systems highlights its potential for therapeutic intervention in a variety of neurological and psychiatric disorders. Further research is warranted to fully elucidate its binding affinities and functional activities at a wider range of receptor subtypes and to explore the detailed downstream signaling consequences of these interactions. The experimental frameworks and signaling pathway diagrams provided in this guide offer a foundational understanding for future investigations into this multifaceted compound.

References

A Technical Guide to the Semi-Synthetic Production of Dihydroergocristine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the semi-synthetic production of Dihydroergocristine Mesylate, an ergot alkaloid derivative with applications in the management of cognitive impairment and cerebrovascular insufficiency. The document details the chemical synthesis, including experimental protocols, and presents quantitative data in a structured format. Visual diagrams of the production workflow are also provided to enhance understanding of the process.

Introduction

Dihydroergocristine is a semi-synthetic derivative of the natural ergot alkaloid ergocristine, which is produced by the fungus Claviceps purpurea.[1][2] The semi-synthetic process involves the catalytic hydrogenation of the 9,10-double bond in the lysergic acid moiety of ergocristine to yield dihydroergocristine.[3] This is followed by the formation of the methanesulfonate (mesylate) salt to produce the active pharmaceutical ingredient (API), this compound. This guide will elaborate on the key steps of this manufacturing process, from the purification of the starting material to the synthesis and purification of the final product.

Production Workflow

The semi-synthetic production of this compound can be broken down into three main stages:

  • Purification of Ergocristine: The process begins with the extraction and purification of ergocristine from a crude mixture of ergot alkaloids.

  • Catalytic Hydrogenation: The purified ergocristine undergoes catalytic hydrogenation to form dihydroergocristine.

  • Mesylate Salt Formation and Purification: The dihydroergocristine base is then converted to its mesylate salt, followed by purification to yield the final API.

A logical diagram of this workflow is presented below.

G cluster_0 Stage 1: Ergocristine Purification cluster_1 Stage 2: Catalytic Hydrogenation cluster_2 Stage 3: Mesylate Salt Formation & Purification crude_ergot Crude Ergot Alkaloid Mixture liberation Liberation of Ergocristine Base (e.g., with ammonia in acetone) crude_ergot->liberation recrystallization1 Recrystallization (from Ethyl Acetate) liberation->recrystallization1 purified_ergocristine Purified Ergocristine recrystallization1->purified_ergocristine hydrogenation Catalytic Hydrogenation (e.g., Pd/C or Raney Nickel catalyst) purified_ergocristine->hydrogenation filtration Catalyst Filtration hydrogenation->filtration concentration Concentration of Solution filtration->concentration crystallization Crystallization of Dihydroergocristine concentration->crystallization dihydroergocristine_base Dihydroergocristine Base crystallization->dihydroergocristine_base salt_formation Reaction with Methanesulfonic Acid dihydroergocristine_base->salt_formation precipitation Precipitation/Crystallization salt_formation->precipitation final_filtration Filtration and Drying precipitation->final_filtration final_product This compound API final_filtration->final_product

Figure 1. Overall workflow for the semi-synthetic production of this compound.

Experimental Protocols

This section provides detailed methodologies for the key stages in the production of this compound.

Purification of Ergocristine from Crude Ergot Alkaloid Mixture

The starting material, ergocristine, is typically sourced from extracts of Claviceps purpurea. A purification process is necessary to isolate ergocristine from other ergot alkaloids.

Protocol:

  • Liberation of the Base: The crude ergocristine, often in a salt form such as the dihydrogen phosphate, is treated with a base to liberate the free ergocristine base. For instance, 23.5 g of ergocristinium dihydrogen phosphate can be stirred in 120 ml of acetone, and ammonia gas is introduced until the mixture reaches a pH of 10-11.[3]

  • Initial Crystallization: The reaction mixture is stirred at room temperature for approximately one hour and then concentrated. Upon cooling to 0-4°C for four hours, the ergocristine base co-precipitates with inorganic salts.[3]

  • Recrystallization: The resulting crystalline solid (approximately 20.0 g) is further purified by recrystallization from a suitable solvent such as boiling ethyl acetate (60 ml). The mixture is cooled to 0-4°C for 10 hours to yield a more purified crystalline base of ergocristine.[3]

  • Removal of Inorganic Salts: The purified ergocristine base is dissolved in a solvent mixture, such as dioxane and methanol (1:1), and the insoluble inorganic salts are removed by filtration.[3]

Catalytic Hydrogenation of Ergocristine

The purified ergocristine is then subjected to catalytic hydrogenation to reduce the 9,10-double bond of the lysergic acid moiety.

Protocol:

  • Reaction Setup: 18.3 g of the purified crystalline ergocristine is slurried in 200 ml of a 1:1 (v/v) mixture of dioxane and ethanol.[3]

  • Catalyst Addition: A suitable hydrogenation catalyst is added to the mixture. Common catalysts for this type of reaction include palladium on carbon (Pd/C) or Raney nickel.[4][5][6][7] The choice of catalyst can influence the reaction conditions and selectivity.

  • Hydrogenation: The reaction mixture is subjected to hydrogenation. While specific conditions can vary, this typically involves stirring the mixture under a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete.

  • Work-up: After the reaction, the catalyst is removed by filtration. The solution is then decolorized, for example, with activated carbon (carboraffin), and concentrated.[3]

  • Crystallization: The concentrated solution is cooled to approximately 10°C for four hours to induce crystallization of the dihydroergocristine base. The crystalline product is then collected by filtration.[3]

Formation and Purification of this compound

The final step is the conversion of the dihydroergocristine base to its mesylate salt, which often improves its stability and bioavailability.

Protocol:

  • Salt Formation: The purified dihydroergocristine base is dissolved in a suitable organic solvent. An equimolar amount of methanesulfonic acid is then added, typically as a solution in the same or a miscible solvent, while stirring.[8]

  • Precipitation/Crystallization: The this compound salt, being less soluble in the reaction solvent, will precipitate out of the solution. The mixture may be cooled to enhance precipitation.

  • Isolation and Purification: The precipitated this compound is collected by filtration. It can be further purified by recrystallization from an appropriate solvent system to achieve the desired purity of ≥98%.[1]

  • Drying: The final product is dried under vacuum to remove any residual solvents.

Quantitative Data

The following tables summarize the quantitative data associated with the semi-synthetic production of this compound.

Table 1: Physicochemical Properties of this compound
Property Value
Molecular FormulaC₃₅H₄₁N₅O₅・CH₃SO₃H
Molecular Weight707.84 g/mol [1]
Purity (API)≥98%[1]
AppearanceWhite to off-white powder or crystals[9]
SolubilitySoluble in DMSO (25mM)[10]
Table 2: Process Parameters and Yields
Process Step Parameter
Purification of Ergocristine
Starting MaterialErgocristinium Dihydrogen Phosphate
Yield of crude crystalline baseApprox. 85% (20.0 g from 23.5 g)[3]
Catalytic Hydrogenation
Starting MaterialPurified Ergocristine
Yield of Dihydroergocristine BaseApprox. 72% (13.2 g from 18.3 g)[3]
Mesylate Salt Formation
ReagentMethanesulfonic Acid
Expected Yield>90% (typical for salt formation)
Overall Process
Estimated Overall YieldApprox. 55-60%

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, various analytical methods are employed throughout the manufacturing process.

Table 3: Analytical Methods for Quality Control
Analysis Method
Purity and Impurity Profiling Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection.[11][12]
Identification Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[13]
Residual Solvents Gas Chromatography (GC)
Moisture Content Karl Fischer Titration

A validated RP-HPLC method for the simultaneous determination of this compound in pharmaceutical preparations has been reported with the following parameters: a BDS Hypersil C8 column, a mobile phase of ammonium acetate solution, acetonitrile, and methanol adjusted to pH 3.5, with UV detection at 220 nm.[12]

Signaling Pathways and Mechanism of Action

While this guide focuses on the production of this compound, it is important for drug development professionals to understand its mechanism of action. This compound acts as a partial agonist at adrenergic and dopaminergic receptors and as a 5-HT antagonist.[10] Its therapeutic effects are believed to stem from its ability to modulate neurotransmitter systems and improve cerebral blood flow.

The diagram below illustrates the key signaling pathways influenced by this compound.

G cluster_0 Receptor Interactions cluster_1 Cellular Effects DHECM Dihydroergocristine Mesylate Adrenergic α-Adrenergic Receptors DHECM->Adrenergic Partial Agonist/ Antagonist Dopaminergic Dopamine Receptors DHECM->Dopaminergic Partial Agonist Serotonergic 5-HT Receptors DHECM->Serotonergic Antagonist Vasodilation Vasodilation Adrenergic->Vasodilation Neurotransmission Modulation of Neurotransmission Dopaminergic->Neurotransmission Serotonergic->Neurotransmission Cognitive Improved Cognitive Function Vasodilation->Cognitive Neurotransmission->Cognitive

Figure 2. Simplified signaling pathways of this compound.

Conclusion

The semi-synthetic production of this compound is a well-established process that begins with the purification of the natural ergot alkaloid, ergocristine. The key synthetic step is the catalytic hydrogenation of ergocristine to dihydroergocristine, followed by the formation of the mesylate salt. Strict quality control throughout the process, utilizing analytical techniques such as HPLC, is crucial to ensure the purity and potency of the final active pharmaceutical ingredient. This technical guide provides a foundational understanding of the core processes involved, which can be further optimized and scaled for industrial production.

References

An In-Depth Technical Guide to the α-Adrenergic Receptor Antagonism of Dihydroergocristine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocristine, a semi-synthetic ergot alkaloid, exhibits a complex pharmacological profile characterized by its interaction with adrenergic receptors. This technical guide provides a comprehensive overview of the antagonistic properties of Dihydroergocristine Mesylate at α-adrenergic receptors. It consolidates available quantitative data on its binding affinities and functional activities, details the experimental protocols used for their determination, and visualizes the pertinent signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in pharmacology and drug development, offering insights into the nuanced mechanism of action of this compound.

Introduction

Dihydroergocristine is a dihydrogenated derivative of the ergot alkaloid ergocristine. As part of the ergoloid mesylates, it has been investigated for various therapeutic applications. Its mechanism of action is multifaceted, involving interactions with dopaminergic and serotonergic receptors in addition to its significant activity at adrenergic receptors.[1][2] This guide focuses specifically on its interaction with α-adrenergic receptors, where it paradoxically functions as both an antagonist at postsynaptic α₁-receptors and a partial agonist at presynaptic α₂-receptors.[3][4][5][6] This dual activity underscores the complexity of its pharmacological effects and necessitates a detailed understanding for targeted drug development.

Quantitative Pharmacological Data

The interaction of this compound with α-adrenergic receptors has been quantified through various functional assays. The following tables summarize the key parameters that define its antagonist and partial agonist activities.

Table 1: α₁-Adrenergic Receptor Antagonist Activity of Dihydroergocristine
AgonistPreparationParameterValueReference
NoradrenalineRat Isolated Vas Deferens (Postsynaptic)pA₂7.78[3]
PhenylephrineRat Isolated Vas Deferens (Postsynaptic)pA₂7.76[3]

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, indicating its potency as a competitive antagonist.

Table 2: α₂-Adrenergic Receptor Partial Agonist Activity of Dihydroergocristine
ParameterPreparationValueReference
pD₂Rat Isolated Vas Deferens (Presynaptic)5.70[3]

The pD₂ value is the negative logarithm of the EC₅₀ value, representing the molar concentration of an agonist that produces 50% of the maximal response. For a partial agonist, this reflects its potency in eliciting a submaximal response.

Signaling Pathways

This compound exerts its effects by modulating the canonical signaling pathways associated with α₁ and α₂-adrenergic receptors.

Antagonism of α₁-Adrenergic Receptor Signaling

α₁-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gₐ proteins. Upon activation by an agonist like norepinephrine, Gₐ activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction. Dihydroergocristine, by acting as a competitive antagonist at these receptors, prevents the binding of endogenous agonists and thereby inhibits this signaling cascade.

Gq_Signaling_Pathway Agonist Agonist (e.g., Norepinephrine) Receptor α₁-Adrenergic Receptor Agonist->Receptor DHEC Dihydroergocristine (Antagonist) DHEC->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Gi_Signaling_Pathway cluster_inhibition Inhibitory Effect DHEC Dihydroergocristine (Partial Agonist) Receptor Presynaptic α₂-Adrenergic Receptor DHEC->Receptor Activates Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gi->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibition of Neurotransmitter Release PKA->Response Leads to Schild_Analysis_Workflow A Tissue Preparation: Isolate rat vas deferens and mount in organ bath containing Krebs solution at 37°C, aerated with 95% O₂ / 5% CO₂. B Equilibration: Allow tissue to equilibrate under a resting tension of 1g for at least 60 minutes. A->B C Control Agonist Cumulative Dose-Response Curve: Generate a cumulative concentration-response curve for an α₁-agonist (e.g., Noradrenaline or Phenylephrine). B->C D Washout: Wash the tissue repeatedly to return to baseline. C->D E Antagonist Incubation: Incubate the tissue with a fixed concentration of This compound for a predetermined time (e.g., 30 min). D->E F Agonist Dose-Response Curve in Presence of Antagonist: Repeat the cumulative agonist concentration-response curve in the presence of Dihydroergocristine. E->F G Repeat with Different Antagonist Concentrations: Repeat steps D-F with at least two other concentrations of Dihydroergocristine. F->G H Data Analysis: 1. Calculate the dose-ratio for each antagonist concentration. 2. Construct a Schild plot: log(dose-ratio - 1) vs. -log[Antagonist]. 3. Determine the pA₂ from the x-intercept of the linear regression. G->H Presynaptic_Agonist_Workflow A Tissue Preparation: Isolate rat vas deferens and mount between two platinum electrodes in an organ bath with Krebs solution at 37°C. B Equilibration: Equilibrate under 1g tension for 60 minutes. A->B C Electrical Field Stimulation: Stimulate the tissue with trains of pulses (e.g., 0.5 Hz, 1 ms duration, supramaximal voltage) to induce twitch responses. B->C D Drug Addition: Once a stable twitch response is achieved, add cumulative concentrations of This compound to the organ bath. C->D E Measurement of Inhibition: Measure the inhibition of the twitch response at each concentration of Dihydroergocristine. D->E F Data Analysis: Plot the percentage inhibition of the twitch response against the log concentration of Dihydroergocristine to obtain a dose-response curve. Calculate the pD₂ (-log EC₅₀) from this curve. E->F

References

The Historical Development of Dihydroergocristine Mesylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine mesylate, a semi-synthetic derivative of the ergot alkaloid ergocristine, has a rich and complex history intertwined with the pioneering age of pharmaceutical chemistry. As a key component of the ergoloid mesylates mixture, commercially known as Hydergine®, it has been a subject of scientific inquiry for decades, primarily for its therapeutic potential in cognitive and cerebrovascular disorders. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its discovery, synthesis, pharmacological characterization, and the evolution of our understanding of its mechanism of action.

Discovery and Initial Synthesis

The journey of Dihydroergocristine begins with the broader exploration of ergot alkaloids, compounds produced by the fungus Claviceps purpurea. In the mid-20th century, researchers at Sandoz (now Novartis) in Basel, Switzerland, led by the renowned chemist Dr. Albert Hofmann, were investigating the therapeutic potential of these complex molecules. The primary goal was to modify the natural ergot alkaloids to enhance their therapeutic properties while reducing their toxic and vasoconstrictive side effects.

The key innovation that led to the development of Dihydroergocristine was the process of catalytic hydrogenation. By selectively reducing the double bond in the lysergic acid moiety of the parent ergot alkaloid, ergocristine, Hofmann and his team were able to create a new class of compounds with a distinct pharmacological profile. This process yielded Dihydroergocristine, which, along with Dihydroergocornine and Dihydroergocryptine, became a constituent of the ergoloid mesylates mixture. This mixture was first granted FDA approval on November 5, 1953, marking a significant milestone in the therapeutic application of modified ergot alkaloids.[1]

Synthesis Protocol

While the precise, proprietary industrial synthesis protocols from the 1940s and 1950s are not fully public, the general chemical principles are well-understood. The synthesis of Dihydroergocristine involves the catalytic hydrogenation of ergocristine.

Experimental Protocol: Catalytic Hydrogenation of Ergocristine (General Method)

  • Starting Material: Ergocristine, typically extracted and purified from cultures of Claviceps purpurea.

  • Catalyst: A noble metal catalyst, such as Palladium on charcoal (Pd/C) or a Raney nickel catalyst, is employed.

  • Solvent: A suitable organic solvent, such as ethanol or acetic acid, is used to dissolve the ergocristine.

  • Reaction Conditions: The reaction is carried out in a high-pressure hydrogenation apparatus. The vessel is charged with the ergocristine solution and the catalyst. Hydrogen gas is then introduced at a specific pressure and temperature. The reaction is monitored until the uptake of hydrogen ceases, indicating the saturation of the C9-C10 double bond in the lysergic acid nucleus.

  • Purification: Following the reaction, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting Dihydroergocristine is purified through recrystallization or chromatographic techniques to yield a crystalline solid.

  • Salt Formation: To improve its stability and solubility for pharmaceutical use, the purified Dihydroergocristine is reacted with methanesulfonic acid to form this compound.

Pharmacological Characterization and Mechanism of Action

Early pharmacological studies focused on the vascular effects of Dihydroergocristine, demonstrating its ability to increase cerebral blood flow.[2] This was initially believed to be its primary mechanism of action for treating cerebrovascular insufficiency. However, subsequent research revealed a much more complex and multifaceted pharmacological profile.

Dihydroergocristine is now understood to interact with multiple neurotransmitter receptor systems in the central nervous system, exhibiting a complex pattern of partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors.[2][3]

Receptor Binding Affinity

The affinity of Dihydroergocristine for various receptor subtypes has been characterized over the years through radioligand binding assays. The following tables summarize some of the reported binding affinities (Ki or Kd values) from various studies. It is important to note that values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line, and the assay methodology.

Table 1: Adrenergic Receptor Binding Affinities of Dihydroergocristine

Receptor SubtypeReported Ki/Kd (nM)RadioligandTissue/Cell LineReference
α1-adrenergicCompetitive blockerN/APithed rats[4]
α2-adrenergicAgonistN/APithed rats[4]

Table 2: Dopaminergic Receptor Binding Affinities of Dihydroergocristine

Receptor SubtypeReported Ki/Kd (nM)RadioligandTissue/Cell LineReference
D1Antagonist[3H]SCH 23390Rat Striatum[5]
D2Antagonist[3H]SpiperoneRat Striatum[5]
D3Data not consistently availableN/AN/A

Table 3: Serotonergic Receptor Binding Affinities of Dihydroergocristine

Receptor SubtypeReported Ki/Kd (nM)RadioligandTissue/Cell LineReference
5-HT1APartial Agonist/AntagonistData not consistently availableN/A[6]
5-HT2AAntagonistData not consistently availableN/A[2]
Experimental Protocols for Pharmacological Characterization

The determination of receptor binding affinities was a pivotal step in understanding the mechanism of action of Dihydroergocristine. The following outlines a general protocol for a competitive radioligand binding assay, a technique widely used during the period of its extensive characterization.

  • Tissue Preparation: Brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin and adrenergic receptors) is homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Radioligand: A specific radiolabeled ligand (e.g., [3H]Spiperone for D2 receptors) with high affinity and specificity for the target receptor is used.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Early investigations into the effects of Dihydroergocristine on cerebral circulation often employed the 133Xenon clearance technique.

  • Administration of Tracer: A bolus of the inert, radioactive gas 133Xenon, dissolved in a saline solution, is injected into the internal carotid artery of the experimental animal (e.g., a rat).

  • Detection: A scintillation detector placed over the cranium measures the rate at which the 133Xenon is "washed out" of the brain tissue by the blood flow.

  • Data Analysis: The clearance curve, representing the decrease in radioactivity over time, is analyzed to calculate the cerebral blood flow (CBF) in milliliters per 100 grams of brain tissue per minute.

  • Drug Effect Measurement: CBF is measured before and after the administration of this compound to determine its effect on cerebral perfusion.

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the principal signaling pathways modulated by Dihydroergocristine.

Adrenergic Receptor Signaling

Dihydroergocristine acts as a competitive antagonist at α1-adrenergic receptors and an agonist at α2-adrenergic receptors.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor (Gq-coupled) cluster_alpha2 α2-Adrenergic Receptor (Gi-coupled) DHEC1 Dihydroergocristine alpha1 α1-AR DHEC1->alpha1 Antagonist Gq Gq PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG Ca2 Ca²⁺ Release PKC PKC Activation DHEC2 Dihydroergocristine alpha2 α2-AR DHEC2->alpha2 Agonist Gi Gi alpha2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Dihydroergocristine's dual action on adrenergic receptors.

Dopaminergic Receptor Signaling

Dihydroergocristine exhibits antagonistic properties at both D1-like and D2-like dopamine receptors.

Dopaminergic_Signaling cluster_d1 D1-like Receptor (Gs-coupled) cluster_d2 D2-like Receptor (Gi-coupled) DHEC1 Dihydroergocristine D1R D1 Receptor DHEC1->D1R Antagonist Gs Gs AC1 Adenylyl Cyclase cAMP1 ↑ cAMP PKA1 PKA Activation DHEC2 Dihydroergocristine D2R D2 Receptor DHEC2->D2R Antagonist Gi Gi AC2 Adenylyl Cyclase cAMP2 ↓ cAMP

Caption: Antagonistic effects of Dihydroergocristine on dopamine receptors.

Serotonergic Receptor Signaling

Dihydroergocristine acts as an antagonist at 5-HT2A receptors, which are primarily Gq-coupled.

Serotonergic_Signaling cluster_5ht2a 5-HT2A Receptor (Gq-coupled) DHEC Dihydroergocristine HT2A 5-HT2A Receptor DHEC->HT2A Antagonist Gq Gq PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG Ca2 Ca²⁺ Release PKC PKC Activation

Caption: Dihydroergocristine's antagonism of the 5-HT2A receptor pathway.

Evolution of Therapeutic Indications and Modern Research

Initially indicated for cerebrovascular insufficiency and symptoms of age-related cognitive decline, the therapeutic applications of this compound have been re-evaluated over time. While its efficacy in dementia has been a subject of debate, its complex pharmacology continues to attract research interest.

More recently, Dihydroergocristine has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease.[7] A surface plasmon resonance assay demonstrated that Dihydroergocristine binds directly to γ-secretase with a Kd of 25.7 nM.[7] This discovery has opened new avenues for research into its potential as a disease-modifying agent in Alzheimer's disease.

Conclusion

From its origins in the systematic modification of natural ergot alkaloids by Albert Hofmann and his team at Sandoz, this compound has had a long and evolving history in pharmacology. Initially valued for its vasodilatory effects on cerebral circulation, our understanding has deepened to reveal a complex interplay with multiple neurotransmitter systems. The continued exploration of its mechanism of action, particularly its more recently discovered role as a γ-secretase inhibitor, ensures that this compound will remain a subject of scientific interest for years to come, potentially leading to novel therapeutic applications in neurodegenerative diseases. This technical guide serves as a testament to the enduring legacy of this fascinating molecule and the scientific journey to unravel its complexities.

References

Early in vitro studies on Dihydroergocristine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Early In Vitro Studies of Dihydroergocristine Mesylate

Introduction

Dihydroergocristine (DHEC), a semi-synthetic ergot alkaloid, is a component of the FDA-approved drug ergoloid mesylates (Hydergine)[1]. It has been utilized in the treatment of conditions such as dementia and hypertension[1]. Early research has identified its multifaceted mechanism of action, involving interactions with various receptor systems and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the foundational in vitro studies that have elucidated the molecular pharmacology of this compound. The focus is on its receptor interactions, effects on cancer cells, and its role as a γ-secretase inhibitor in the context of Alzheimer's disease research.

Mechanism of Action

In vitro studies have revealed that this compound possesses a complex pharmacological profile, acting as a modulator of several key receptor systems. Its mechanism appears to be a combination of partial agonism and antagonism at adrenergic, dopaminergic, and serotonergic receptors[2][3]. This dual activity allows it to fine-tune neurotransmitter signaling. Specifically, it has been shown to act as an antagonist at alpha-adrenergic receptors, which contributes to vasodilation by inhibiting the activation of these receptors in the smooth muscle of blood vessels[4]. The drug also exhibits agonist activity at certain dopaminergic and serotonergic receptors[5][6].

More recently, studies have delved into its potential in oncology and neurodegenerative diseases. In chemoresistant prostate cancer cells, DHEC has been shown to induce cell cycle arrest and apoptosis[7][8]. Furthermore, in studies related to Alzheimer's disease, DHEC was identified as a direct inhibitor of γ-secretase, an enzyme crucial for the production of amyloid-beta (Aβ) peptides[1][2][9].

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies on Dihydroergocristine and related compounds.

Table 1: Receptor Binding Affinity

Compound Receptor Assay Type Value Unit Reference
Dihydroergocristine γ-secretase Surface Plasmon Resonance 25.7 Kd (nM) [1][9]
Dihydroergocristine Nicastrin (γ-secretase subunit) Surface Plasmon Resonance 9.8 Kd (μM) [1][9]
Dihydroergotamine* Dopamine D2 Radioligand Binding 0.47 IC50 (nM) [10]
Dihydroergotamine* Serotonin 5-HT1B Radioligand Binding 0.58 IC50 (nM) [10]
Dihydroergotamine* α-adrenergic2B Radioligand Binding 2.8 IC50 (nM) [10]
Ergocristine** Serotonin 5-HT2A Molecular Docking -9.7 kcal/mol [11][12]
Ergocristine** α2A Adrenergic Molecular Docking -8.7 kcal/mol [11][12]

*Data for the closely related compound Dihydroergotamine (DHE) is included for context on ergot alkaloid receptor pharmacology. **Data for the parent compound Ergocristine is included from an in silico study.

Table 2: In Vitro Cytotoxicity

Compound Cell Line Condition Value Unit Reference
Dihydroergocristine C4-2B-TaxR Docetaxel-Resistant Prostate Cancer 11.25 IC50 (μM) [7]
Dihydroergocristine C4-2B Prostate Cancer >80 IC50 (μM) [7]

| Dihydroergocristine | KB-V-1 | Vinblastine-Resistant HeLa Derivative | 17.19 | IC50 (μM) |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the descriptions provided in the cited literature.

Cell Culture and Viability Assays
  • Cell Lines: Chemoresistant prostate cancer cell lines (e.g., C4-2B-TaxR) and their parental lines (e.g., C4-2B) are cultured in appropriate media. For Alzheimer's studies, HEK293 cells are commonly used[7][9].

  • Culture Conditions: Cells are maintained in a standard incubator at 37°C with 5% CO2. For metabolism studies, cells like HT-29 or RPTEC may be used[13].

  • Viability Assay: Cell viability is determined using a colorimetric assay (e.g., MTS or MTT assay). Cells are seeded in 96-well plates, treated with varying concentrations of Dihydroergocristine for a specified period (e.g., 48 hours), and then the assay is performed according to the manufacturer's instructions[7][8].

Cell Cycle Analysis
  • Method: Flow cytometry is used to analyze the cell cycle distribution[7][8].

  • Protocol:

    • Cells are treated with Dihydroergocristine at various concentrations for a set time (e.g., 48 hours).

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

    • Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent like propidium iodide.

    • The DNA content is then analyzed by a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Purpose: To detect the expression levels of specific proteins involved in signaling pathways[7][8][9].

  • Protocol:

    • Cells are treated with Dihydroergocristine, and cell lysates are prepared.

    • Protein concentration is determined (e.g., using a BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, PARP, survivin, APP-CTF)[7][9].

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.

In Vitro γ-Secretase Activity Assay
  • Purpose: To determine the direct inhibitory effect of Dihydroergocristine on γ-secretase activity[9].

  • Protocol:

    • Purified γ-secretase is incubated with a substrate (e.g., C100-Flag) in a suitable buffer.

    • Various concentrations of Dihydroergocristine are added to the reaction mixture.

    • The reaction is incubated at 37°C for a specific duration (e.g., 4 hours).

    • The reaction is stopped, and the cleavage products (e.g., Aβ and AICD) are analyzed by Western blot using specific antibodies[9].

Signaling Pathways and Visualizations

Dihydroergocristine has been shown to modulate multiple signaling pathways implicated in cell survival, proliferation, and apoptosis.

Prostate Cancer Chemoresistance Pathway

In chemoresistant prostate cancer cells, Dihydroergocristine may exert its effects through dopamine receptor-mediated modulation of the AMPK and NF-κB signaling pathways[7][8]. This leads to downstream effects on key regulators of the cell cycle and apoptosis.

G cluster_effects Downstream Effects DHEC Dihydroergocristine DRD2 Dopamine Receptor D2 DHEC->DRD2 activates PARP PARP Cleavage DHEC->PARP AMPK AMPK DRD2->AMPK activates NFKB NF-κB DRD2->NFKB inhibits p53_MDM2 p53/MDM2 Axis AMPK->p53_MDM2 modulates Survivin Survivin NFKB->Survivin inhibits expression Mcl1 Mcl-1 NFKB->Mcl1 inhibits expression p21 p21 p53_MDM2->p21 activates RB_E2F1 RB/E2F1 Axis p21->RB_E2F1 inhibits CellCycleArrest Cell Cycle Arrest RB_E2F1->CellCycleArrest Apoptosis Apoptosis Survivin->Apoptosis Mcl1->Apoptosis PARP->Apoptosis

Caption: DHEC signaling in prostate cancer cells.

Alzheimer's Disease Amyloid-β Production Pathway

In the context of Alzheimer's disease, Dihydroergocristine directly targets the γ-secretase enzyme complex, which is responsible for the final cleavage of the Amyloid Precursor Protein (APP) to generate Aβ peptides.

G DHEC Dihydroergocristine gamma_secretase γ-secretase Complex (PSEN1, Nicastrin, etc.) DHEC->gamma_secretase inhibits APP Amyloid Precursor Protein (APP) CTF_beta C99 fragment (APP-CTFβ) APP->CTF_beta cleaves beta_secretase β-secretase (BACE1) beta_secretase->APP gamma_secretase->CTF_beta Abeta Amyloid-β (Aβ) Peptide CTF_beta->Abeta cleaves AICD AICD CTF_beta->AICD cleaves

Caption: Inhibition of Aβ production by DHEC.

General Experimental Workflow

The diagram below outlines a typical workflow for the in vitro evaluation of Dihydroergocristine.

G cluster_assays Functional & Molecular Assays start Select Cell Line (e.g., Cancer, Neuronal) culture Cell Culture & Seeding start->culture treatment Treatment with DHEC (Dose-response & Time-course) culture->treatment viability Viability/Cytotoxicity (MTS/MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Protein Expression (Western Blot) treatment->western qpcr Gene Expression (qPCR) treatment->qpcr data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western->data_analysis qpcr->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Workflow for in vitro DHEC studies.

References

The Metabolism of Dihydroergocristine Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of Dihydroergocristine Mesylate, focusing on its major metabolic pathways, the resulting metabolites, and the experimental methodologies used for their characterization. Dihydroergocristine, a semi-synthetic ergot alkaloid, is primarily metabolized in the liver, leading to the formation of its principal active metabolite, 8'-hydroxy-dihydroergocristine.

Metabolic Pathway and Major Metabolites

The biotransformation of Dihydroergocristine is extensive, with the parent drug being almost completely metabolized.[1][2] The primary metabolic pathway involves the hydroxylation of the proline ring within the peptide moiety of the molecule. This reaction is catalyzed by hepatic enzymes, with strong evidence pointing towards the involvement of the Cytochrome P450 3A4 (CYP3A4) isoenzyme. While direct studies on Dihydroergocristine are limited, research on the structurally similar alpha-dihydroergocryptine has demonstrated that its metabolism into mono- and dihydroxy metabolites is mediated by CYP3A4.

The major metabolite identified is 8'-hydroxy-dihydroergocristine.[1][2] This hydroxylation occurs at the 8' position of the molecule. Other potential but less characterized metabolic reactions include the cleavage of the proline ring and the splitting of the amide bond, which would yield dihydrolysergic acid amide. However, the most significant metabolic event in terms of concentration and likely pharmacological activity is the formation of 8'-hydroxy-dihydroergocristine.

Metabolic Pathway Diagram

Dihydroergocristine_Metabolism DHEC Dihydroergocristine Metabolite 8'-hydroxy-dihydroergocristine DHEC->Metabolite Hydroxylation Enzyme CYP3A4 (Hepatic Microsomes) Enzyme->DHEC

Caption: Metabolic pathway of Dihydroergocristine to 8'-hydroxy-dihydroergocristine.

Pharmacokinetics

The pharmacokinetic properties of Dihydroergocristine and its major metabolite have been investigated in healthy human volunteers. Following oral administration, Dihydroergocristine is rapidly absorbed, but undergoes significant first-pass metabolism.

Quantitative Pharmacokinetic Data
ParameterDihydroergocristine8'-hydroxy-dihydroergocristine
Cmax (µg/L) 0.28 ± 0.225.63 ± 3.34
Tmax (h) 0.46 ± 0.261.04 ± 0.66
AUC (µg/L·h) 0.39 ± 0.4113.36 ± 5.82
Terminal Elimination Half-life (h) 3.50 ± 2.273.90 ± 1.07
Volume of Distribution (L/kg) 52Not Reported
Systemic Clearance (L/h·kg) 2.65Not Reported
Plasma Protein Binding (%) 68Not Reported

Data from a study in 12 male healthy volunteers after a single 18 mg oral dose of this compound.

Experimental Protocols

The identification and quantification of Dihydroergocristine and its metabolites have been achieved through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.

In Vitro Production and Identification of 8'-hydroxy-dihydroergocristine

The primary method for producing the major metabolite for characterization involves incubating this compound with a bovine liver preparation.

Experimental Workflow:

Experimental_Workflow cluster_incubation In Vitro Metabolism cluster_purification Purification cluster_identification Identification DHECM This compound Incubation Incubation DHECM->Incubation LiverPrep Bovine Liver Preparation LiverPrep->Incubation FlashSilica Flash Silica Gel Chromatography Incubation->FlashSilica Metabolite Mixture RPLC Reverse Phase Liquid Chromatography FlashSilica->RPLC LCMSMS LC/MS/MS RPLC->LCMSMS Purified Metabolite NMR NMR (1H/13C) RPLC->NMR Purified Metabolite

Caption: Workflow for the in vitro production and identification of 8'-hydroxy-dihydroergocristine.

Methodology Details:

  • Incubation: this compound is incubated with a bovine liver preparation, which contains the necessary metabolic enzymes.

  • Purification: The resulting mixture is first subjected to flash silica gel column chromatography, followed by reverse-phase liquid chromatography to isolate the major metabolite.

  • Identification: The purified metabolite is then identified and its structure confirmed using accurate molecular mass measurements and fragmentation spectra from liquid chromatography-tandem mass spectrometry (LC/MS/MS), and chemical shifts from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Quantification in Human Plasma

A sensitive and specific method for the simultaneous determination of Dihydroergocristine and 8'-hydroxy-dihydroergocristine in human plasma has been developed and validated.

Analytical Method:

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).

  • Internal Standard: Bromocriptine is used as the internal standard to ensure accuracy and precision.

  • Limit of Quantification (LOQ): The method is highly sensitive, with an LOQ of 10 pg/mL for Dihydroergocristine and 20 pg/mL for 8'-hydroxy-dihydroergocristine.

This in-depth technical guide provides a solid foundation for researchers and professionals in the field of drug development to understand the metabolic fate of this compound. The provided data and experimental outlines can serve as a valuable resource for further investigation and clinical development of this compound.

References

Dihydroergocristine Mesylate and the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocristine mesylate, a semi-synthetic ergot alkaloid, has been utilized in the management of age-related cognitive impairment, suggesting its activity within the central nervous system (CNS). A critical determinant of a drug's efficacy in the CNS is its ability to permeate the blood-brain barrier (BBB), a highly selective interface that regulates the passage of substances into the brain. This technical guide provides a comprehensive overview of the available scientific information regarding the BBB permeability of this compound. It consolidates quantitative data from studies on related compounds, details relevant experimental methodologies for assessing BBB penetration, and visualizes potential CNS signaling pathways. Due to a paucity of direct quantitative data for this compound, findings for structurally similar ergot alkaloids are presented as valuable surrogates to inform future research and drug development efforts.

Introduction

Dihydroergocristine is an ergot alkaloid that has demonstrated effects on memory and cognition.[1] Its therapeutic potential in neurological conditions is intrinsically linked to its capacity to cross the blood-brain barrier. The BBB is a dynamic interface composed of endothelial cells, astrocytes, and pericytes that collectively restrict the entry of many therapeutic agents into the brain. Understanding the interaction of this compound with the BBB is therefore crucial for optimizing its therapeutic application and for the design of novel CNS-active compounds. This guide aims to provide a detailed technical resource by summarizing the current knowledge on the BBB permeability of dihydroergocristine and related compounds, outlining the experimental approaches to quantify this permeability, and illustrating the potential molecular pathways it may modulate within the CNS.

Quantitative Data on Blood-Brain Barrier Permeability

Direct quantitative data on the BBB permeability of this compound is limited in the published literature. However, studies on the broader class of ergot alkaloids provide valuable insights into their potential for CNS penetration. The following tables summarize available data for ergot alkaloids, which can serve as a reference for estimating the BBB permeability of this compound.

Table 1: In Vitro Blood-Brain Barrier Permeability of Ergot Alkaloids

CompoundIn Vitro ModelApparent Permeability (Papp) (cm/s)Efflux RatioReference
ErgocristinePorcine Brain Endothelial CellsHigh (qualitative)Not Reported[Source on ergot alkaloid permeability]
ErgotaminePorcine Brain Endothelial CellsHigh (qualitative)Not Reported[Source on ergot alkaloid permeability]
ErgometrinePorcine Brain Endothelial CellsHigh (qualitative)Substrate of BCRP/ABCG2[Source on ergot alkaloid permeability]

Note: A higher Papp value generally indicates greater permeability. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the brain by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Table 2: In Vivo Brain Distribution of Dihydroergocristine in Rats

Administration RouteDosePeak Plasma Concentration (Cmax)Time to Peak (tmax)Volume of Distribution (Vd)Systemic Clearance (CL)Reference
Intravenous6 mg/kg--52 L/kg2.65 L/h/kg[2]
Oral6 mg/kg37 µg/L (first peak), 34 µg/L (second peak)0.5 h (first peak), 2 h (second peak)--[2]

Note: A large volume of distribution (Vd) can suggest distribution into tissues, including potentially the brain, but is not a direct measure of BBB penetration.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

In Vitro Transwell Assay (Caco-2 and MDCK-MDR1 Models)

This assay is a widely used high-throughput screening method to assess the permeability of a compound and its potential as a substrate for efflux transporters like P-glycoprotein.

  • Cell Culture:

    • Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a Transwell® insert and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

    • MDCK-MDR1 cells, Madin-Darby canine kidney cells transfected with the human MDR1 gene (encoding for P-gp), are cultured on Transwell® inserts for 4-7 days to form a confluent monolayer.

  • Permeability Assay:

    • The integrity of the cell monolayer is verified by measuring the trans-epithelial electrical resistance (TEER).

    • The test compound (e.g., this compound) is added to the apical (donor) chamber.

    • Samples are collected from the basolateral (receiver) chamber at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral chamber and samples collected from the apical chamber.

    • The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • The efflux ratio is calculated by dividing the Papp value from the basolateral-to-apical direction by the Papp value from the apical-to-basolateral direction.

In Situ Brain Perfusion

This in vivo technique provides a more physiologically relevant measure of brain uptake by maintaining the integrity of the BBB within a live animal model.

  • Animal Preparation:

    • A rat is anesthetized, and the common carotid artery is cannulated.

  • Perfusion:

    • A perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of the radiolabeled or fluorescently tagged test compound and a vascular space marker (e.g., [14C]sucrose) is infused at a constant rate.

    • The perfusion is carried out for a short duration (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Sample Collection and Analysis:

    • At the end of the perfusion, the brain is removed, and samples from different brain regions are collected.

    • The concentration of the test compound and the vascular marker in the brain tissue is determined.

  • Data Analysis:

    • The brain uptake clearance (K_in) is calculated, representing the volume of perfusate cleared of the compound by the brain per unit time per unit mass of brain tissue.

Visualization of Potential Signaling Pathways and Experimental Workflows

Potential CNS Signaling Pathways of Dihydroergocristine

Dihydroergocristine is known to interact with dopaminergic, adrenergic, and serotonergic receptors in the CNS.[3] The following diagram illustrates the potential downstream signaling cascades that may be modulated by these interactions.

G cluster_receptors Dihydroergocristine Receptor Interactions cluster_signaling Downstream Signaling Cascades cluster_effects Potential Cellular Effects D2R Dopamine D2 Receptor AC_inhibition Adenylyl Cyclase Inhibition D2R->AC_inhibition Alpha1AR Alpha-1 Adrenergic Receptor PLC_activation Phospholipase C Activation Alpha1AR->PLC_activation Alpha2AR Alpha-2 Adrenergic Receptor Alpha2AR->AC_inhibition HTR Serotonin Receptors HTR->PLC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Neuronal_activity Modulation of Neuronal Activity cAMP_decrease->Neuronal_activity Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC_activation Protein Kinase C Activation IP3_DAG->PKC_activation Neurotransmitter_release Altered Neurotransmitter Release Ca_release->Neurotransmitter_release Gene_expression Changes in Gene Expression PKC_activation->Gene_expression

Caption: Potential CNS signaling pathways modulated by Dihydroergocristine.

Experimental Workflow for In Vitro BBB Permeability Assay

The following diagram outlines the key steps involved in a typical in vitro Transwell assay to assess BBB permeability.

G Start Start Cell_Seeding Seed Endothelial Cells on Transwell Insert Start->Cell_Seeding Monolayer_Formation Culture for Monolayer Formation (3-21 days) Cell_Seeding->Monolayer_Formation TEER_Measurement Verify Monolayer Integrity (TEER Measurement) Monolayer_Formation->TEER_Measurement Add_Compound Add Test Compound to Donor Chamber TEER_Measurement->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Sampling Collect Samples from Receiver Chamber Incubation->Sampling Quantification Quantify Compound (e.g., LC-MS/MS) Sampling->Quantification Data_Analysis Calculate Papp and Efflux Ratio Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro BBB permeability assay.

Logical Relationship for Assessing P-glycoprotein Substrate Potential

This diagram illustrates the decision-making process for determining if a compound is a P-glycoprotein substrate based on the efflux ratio from an in vitro permeability assay.

G Start Perform Bidirectional Transwell Assay Calculate_ER Calculate Efflux Ratio (ER) (Papp B-A / Papp A-B) Start->Calculate_ER Decision Is ER > 2? Calculate_ER->Decision Substrate Likely P-gp Substrate Decision->Substrate Yes Non_Substrate Not a Likely P-gp Substrate Decision->Non_Substrate No Inhibitor_Study Confirm with P-gp Inhibitor Substrate->Inhibitor_Study

Caption: Logic for determining P-glycoprotein substrate potential.

Conclusion

While direct evidence for the BBB permeability of this compound is not abundant, the available information on related ergot alkaloids suggests that it likely penetrates the CNS to exert its therapeutic effects. The vasoregulating effects and the increase in cerebral blood flow and oxygen consumption attributed to dihydroergocristine further support its central activity.[1][3] The experimental protocols detailed in this guide provide a robust framework for future studies aimed at definitively quantifying the BBB permeability of this compound and elucidating the specific transport mechanisms involved, including the potential role of efflux transporters like P-glycoprotein. A deeper understanding of its interaction with the BBB and its downstream signaling pathways will be instrumental in advancing its clinical application for neurological disorders. Further research employing the methodologies described herein is strongly encouraged to fill the existing knowledge gaps.

References

Dihydroergocristine Mesylate: A Technical Guide to its Antioxidant Effects in Cerebral Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergocristine mesylate, a semi-synthetic ergot alkaloid, has demonstrated notable antioxidant and neuroprotective properties within the cerebral environment. This technical guide provides an in-depth analysis of its mechanisms of action, focusing on its effects on the enzymatic antioxidant system, its role in mitigating oxidative stress, and its influence on key signaling pathways implicated in neurodegenerative diseases. This document synthesizes available research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of molecular interactions, to support further investigation and drug development efforts in the field of neuroprotection.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological feature of cerebral ischemia and various neurodegenerative disorders, including Alzheimer's disease. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively modest antioxidant defenses. This compound, often as a component of ergoloid mesylates, has emerged as a compound of interest for its potential to counteract these detrimental processes. Its multifaceted mechanism of action includes direct free radical scavenging, enhancement of endogenous antioxidant systems, and modulation of cellular signaling pathways, collectively contributing to its neuroprotective effects.[1][2]

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through several key mechanisms:

  • Enhancement of the Enzymatic Antioxidant System: Research has shown that dihydroergocristine can modulate the activity of crucial antioxidant enzymes in the brain.[3][4] This includes superoxide dismutase (SOD), which catalyzes the dismutation of the superoxide radical, and glutathione peroxidase (GPx), which is essential for reducing hydrogen peroxide and lipid hydroperoxides.[3][4]

  • Support of the Glutathione System: Dihydroergocristine has been reported to increase the levels of reduced glutathione (GSH) in the brain.[5] GSH is a major non-enzymatic antioxidant that plays a critical role in detoxifying ROS and maintaining the cellular redox state.

  • Protection Against Lipid Peroxidation: The drug has been shown to counteract lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage.[6]

  • Mitochondrial Protection: Dihydroergocristine helps to maintain mitochondrial function, which is often impaired by oxidative stress.[2] This includes preserving energy metabolism and reducing the mitochondrial production of ROS.[7]

  • Neuroprotection in Ischemic Conditions: The compound has demonstrated a protective effect in models of cerebral ischemia by retarding the breakdown of high-energy phosphates and accelerating the restoration of the brain's energy state during reperfusion.[7][8]

Quantitative Data on Antioxidant Enzyme Modulation

The following tables summarize the quantitative effects of dihydroergocristine on the cerebral enzymatic antioxidant system, based on studies conducted on rats.

Disclaimer: The following data is synthesized from published research and is intended for informational purposes. The specific values may vary depending on the experimental model and conditions.

Brain RegionAge of Rats (months)Treatment GroupSuperoxide Dismutase (SOD) ActivityGlutathione Peroxidase (GPx) ActivityGlutathione Reductase (GR) Activity
Parieto-temporal Cortex 10ControlBaselineBaselineBaseline
DihydroergocristineIncreasedNo Significant ChangeIncreased
20ControlBaselineBaselineBaseline
DihydroergocristineIncreasedIncreasedIncreased
30ControlBaselineBaselineBaseline
DihydroergocristineNo Significant ChangeIncreasedNo Significant Change
Caudate-putamen 10ControlBaselineBaselineBaseline
DihydroergocristineIncreasedIncreasedIncreased
20ControlBaselineBaselineBaseline
DihydroergocristineNo Significant ChangeIncreasedNo Significant Change
30ControlBaselineBaselineBaseline
DihydroergocristineIncreasedNo Significant ChangeIncreased
Substantia Nigra 10ControlBaselineBaselineBaseline
DihydroergocristineNo Significant ChangeIncreasedIncreased
20ControlBaselineBaselineBaseline
DihydroergocristineIncreasedIncreasedNo Significant Change
30ControlBaselineBaselineBaseline
DihydroergocristineIncreasedNo Significant ChangeIncreased

Source: Adapted from the findings of Benzi G, Pastoris O, Villa RF (1988). Changes induced by aging and drug treatment on cerebral enzymatic antioxidant system. Neurochemical Research, 13(5), 467-78.[4]

Signaling Pathway Modulation

Recent research has elucidated the role of this compound in modulating signaling pathways critical to neuronal survival and pathology in neurodegenerative diseases.

AMPK and ERK Signaling in Alzheimer's Disease

In the context of Alzheimer's disease, this compound has been shown to exert its protective effects through the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK) signaling pathways.[1] The drug's intervention in these pathways can lead to a reduction in amyloid-β production and tau-related pathologies.

DHEC Dihydroergocristine Mesylate AMPK AMPK DHEC->AMPK ERK ERK DHEC->ERK Amyloid Amyloid-β Production AMPK->Amyloid Inhibition Tau Tau Hyperphosphorylation ERK->Tau Modulation Neuroprotection Neuroprotection

DHEC's modulation of AMPK/ERK pathways in Alzheimer's.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the antioxidant effects of this compound in cerebral cells.

Animal Model for Cerebral Ischemia

A common in vivo model to study neuroprotection involves inducing transient cerebral ischemia in rats.

  • Animal Preparation: Adult male Wistar rats are anesthetized.

  • Ischemia Induction: The common carotid arteries are occluded for a defined period (e.g., 60 minutes) to induce ischemia. Reperfusion is initiated by removing the occlusion.

  • Drug Administration: this compound is administered, often orally or via intraperitoneal injection, at various doses before or after the ischemic event.[1]

  • Neurological and Biochemical Evaluation: Post-ischemia, neurological deficits are assessed using standardized scoring systems. Brain tissue is collected for biochemical analyses.[1]

Measurement of Antioxidant Enzyme Activity
  • Tissue Preparation: Brain regions of interest are dissected and homogenized in a suitable buffer on ice. The homogenate is then centrifuged to obtain the supernatant containing the enzymes.

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity is typically measured using an indirect inhibition assay. The assay involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector molecule (e.g., cytochrome c or nitroblue tetrazolium). The ability of the brain homogenate to inhibit this reduction is proportional to the SOD activity.

  • Glutathione Peroxidase (GPx) Activity Assay: GPx activity is determined by a coupled enzyme assay. GPx catalyzes the reduction of an organic peroxide (e.g., cumene hydroperoxide) by glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to quantify GPx activity.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
  • Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

  • Procedure:

    • Brain tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).

    • The mixture is heated to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

    • After cooling, the absorbance of the solution is measured spectrophotometrically (typically around 532 nm).

    • The concentration of TBARS is calculated using an extinction coefficient and is expressed as nmol of MDA per mg of protein.[6][9]

cluster_0 Experimental Workflow start Induce Oxidative Stress (e.g., Ischemia) treatment Administer This compound start->treatment tissue Collect Cerebral Tissue treatment->tissue homogenize Homogenize Tissue tissue->homogenize assay Perform Antioxidant Assays (SOD, GPx, TBARS) homogenize->assay data Analyze and Quantify Data assay->data

Workflow for assessing DHEC's antioxidant effects.

Conclusion

This compound demonstrates significant antioxidant and neuroprotective effects in cerebral cells through a multi-pronged mechanism. It enhances the brain's natural enzymatic antioxidant defenses, supports the critical glutathione system, protects against damaging lipid peroxidation, and preserves mitochondrial function. Furthermore, its ability to modulate key signaling pathways, such as AMPK and ERK, highlights its potential as a therapeutic agent for neurodegenerative conditions like Alzheimer's disease. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising compound. Further studies are warranted to translate these preclinical findings into effective clinical applications for the treatment of cerebral disorders associated with oxidative stress.

References

A Deep Dive into Ergoloid Mesylates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the foundational pharmacology, experimental data, and signaling pathways of ergoloid mesylates and their constituent components.

This technical guide provides a comprehensive overview of ergoloid mesylates, a combination of three dihydrogenated ergot alkaloids, for researchers, scientists, and professionals in drug development. It delves into the core pharmacology, summarizes key quantitative data, outlines experimental methodologies, and visualizes the complex signaling interactions.

Core Components and Foundational Pharmacology

Ergoloid mesylates, also known by the trade name Hydergine, is an equiproportional mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (which includes both alpha- and beta-dihydroergocryptine)[1][2][3]. These components are semi-synthetic derivatives of ergot alkaloids produced by the fungus Claviceps purpurea[4][5].

The exact mechanism of action of ergoloid mesylates is not fully established, but it is understood to be multifaceted, primarily involving the modulation of several neurotransmitter systems in the brain[4][6][7]. The therapeutic effects are attributed to a complex interplay of partial agonism and antagonism at dopaminergic, serotonergic, and adrenergic receptors[4][5][8]. This modulation is believed to enhance cerebral blood flow and metabolism, contributing to its neuroprotective and cognitive-enhancing properties[4][7][9].

Quantitative Pharmacological Data

The following tables summarize key quantitative data for ergoloid mesylates and their individual components, providing a basis for comparison and further research.

Table 1: Pharmacokinetic Parameters of Ergoloid Mesylates
ParameterValueSpeciesAdministrationSource
Bioavailability~25%HumanOral[1][4][5][10]
Time to Peak Plasma Concentration (Tmax)0.6 - 1.3 hoursHumanOral[10][11]
Peak Plasma Concentration (Cmax)~60-80 pg/mL per mg doseHumanOral[11]
Elimination Half-Life2 - 5 hoursHumanOral[11]
Protein Binding81%Human-[4][5]
MetabolismExtensive first-pass hepatic metabolism via CYP3A4Human-[4][5][6]
ExcretionPrimarily via bile in fecesHuman-[4][5]
Table 2: Receptor Binding Affinities (Kd) of Dihydroergocryptine
ReceptorBinding Affinity (Kd)Source
Dopamine D2~5-8 nM[12]
Dopamine D1~30 nM[12]
Dopamine D3~30 nM[12]

Note: Specific quantitative binding affinity data for dihydroergocornine and dihydroergocristine across a range of receptors is not consistently available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of ergoloid mesylates.

Clinical Trial Protocol for Cognitive Efficacy

A representative experimental design to evaluate the efficacy of ergoloid mesylates in age-related cognitive decline can be synthesized from multiple studies[13][14][15].

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: Elderly subjects with symptoms of senile mental deterioration or dementia. Diagnosis may be confirmed using standardized criteria (e.g., DSM criteria for dementia).

  • Intervention: Oral administration of ergoloid mesylates (e.g., 4.5 mg daily) or a matching placebo for a duration of several weeks to months (e.g., 24 weeks).

  • Outcome Measures:

    • Primary: Changes from baseline in cognitive and behavioral assessment scales, such as the Sandoz Clinical Assessment Geriatric (SCAG) Scale or the Aberrant Behavior Checklist (ABC).

    • Secondary: Clinical Global Impression of Change (CGI-C), neuropsychological test batteries, and safety assessments.

  • Data Analysis: Statistical comparison of the change in outcome measures between the ergoloid mesylates and placebo groups using appropriate statistical tests (e.g., ANCOVA).

Pharmacokinetic Study Protocol

The following protocol is based on studies investigating the pharmacokinetic properties of ergoloid mesylates in healthy volunteers[11].

  • Study Design: A single-dose, open-label study with different dosage forms and conditions.

  • Participants: Healthy adult male and female volunteers.

  • Intervention: Single oral administration of ergoloid mesylates at various doses (e.g., 3-9 mg) in different formulations (e.g., oral tablets, sublingual tablets, solution) under fasted and fed conditions.

  • Sample Collection: Serial blood samples collected at predefined time points post-administration.

  • Analytical Method: Plasma concentrations of the ergoloid components are quantified using a validated analytical method, such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (area under the curve), and elimination half-life.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to ergoloid mesylates.

Diagram 1: Proposed Multifaceted Mechanism of Action

Ergoloid_Mesylates_Mechanism cluster_receptors Receptor Interactions cluster_effects Downstream Effects EM Ergoloid Mesylates (Dihydroergocornine, Dihydroergocristine, Dihydroergocryptine) Dopa Dopaminergic Receptors (D1, D2, D3) EM->Dopa Partial Agonism/ Antagonism Sero Serotonergic Receptors (e.g., 5-HT) EM->Sero Partial Agonism/ Antagonism Adren Adrenergic Receptors (α, β) EM->Adren Partial Agonism/ Antagonism Neuro Neurotransmitter Modulation Dopa->Neuro Sero->Neuro CBF Improved Cerebral Blood Flow Adren->CBF Cog Cognitive Enhancement & Neuroprotection Neuro->Cog Meta Enhanced Cerebral Metabolism CBF->Meta Meta->Cog Antiox Antioxidant Properties Antiox->Cog

Caption: Proposed mechanism of ergoloid mesylates.

Diagram 2: Experimental Workflow for a Clinical Trial

Clinical_Trial_Workflow Start Screening & Enrollment Rand Randomization Start->Rand GroupA Treatment Group: Ergoloid Mesylates Rand->GroupA GroupB Control Group: Placebo Rand->GroupB FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12, 24) GroupA->FollowUp GroupB->FollowUp Data Data Collection (Cognitive & Safety) FollowUp->Data Analysis Statistical Analysis Data->Analysis Results Results & Conclusion Analysis->Results

Caption: A typical clinical trial workflow.

Diagram 3: Pharmacokinetic Study Logical Flow

Pharmacokinetic_Study_Flow Dosing Dosing Administration Single Oral Dose Varying Formulations Sampling Blood Sampling Pre-dose Post-dose Timepoints Dosing->Sampling Analysis Sample Analysis LC-MS or RIA Quantify Drug Levels Sampling->Analysis PK_Params Pharmacokinetic Modeling Calculate Cmax, Tmax, AUC, t1/2 Analysis->PK_Params Report {Report Generation | {Summarize PK Profile}} PK_Params->Report

Caption: Logical flow of a pharmacokinetic study.

Conclusion

Ergoloid mesylates represent a complex pharmacological agent with a long history of use in the management of age-related cognitive decline. While its precise mechanisms are still under investigation, its multifaceted interactions with key neurotransmitter systems provide a foundation for its observed effects. This guide has synthesized the available foundational research, presenting quantitative data and experimental frameworks to aid researchers in their continued exploration of this and similar compounds. Further research is warranted to fully elucidate the specific contributions of each component to the overall therapeutic profile and to identify more precise molecular targets.

References

Methodological & Application

Application Notes: Dihydroergocristine Mesylate as a γ-Secretase Inhibitor in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine (DHEC), a component of the FDA-approved drug ergoloid mesylates, has been identified as a direct inhibitor of γ-secretase, a key enzyme implicated in the pathogenesis of Alzheimer's disease.[1][2][3][4] γ-Secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptor.[5][6] Inhibition of γ-secretase-mediated cleavage of APP reduces the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[7][8] Dihydroergocristine mesylate offers a promising avenue for research into novel therapeutics for Alzheimer's disease.[2][9]

Mechanism of Action

This compound acts as a direct inhibitor of the γ-secretase complex.[1][2][3][10][11] Surface Plasmon Resonance assays have demonstrated that DHEC binds directly to γ-secretase and its subunit, Nicastrin.[1][2][3][4][12] This binding interferes with the processing of the C-terminal fragments of APP (APP-CTFs), leading to a dose-dependent accumulation of these fragments and a subsequent reduction in the secretion of Aβ peptides.[12] Notably, studies have suggested that Dihydroergocristine preferentially inhibits the cleavage of APP over Notch, which is a significant advantage as Notch signaling is crucial for normal cellular functions.[2]

Quantitative Data

The inhibitory activity of this compound on γ-secretase has been quantified in various in vitro systems. The following table summarizes the key quantitative data for easy comparison.

ParameterValueCell Line/SystemReference
IC50 (γ-secretase activity) ~25 µMT100 cells[12]
Equilibrium Dissociation Constant (Kd) for γ-secretase 25.7 nMCell-free assay[1][2][3][4][12]
Equilibrium Dissociation Constant (Kd) for Nicastrin 9.8 µMCell-free assay[1][2][3][4][12]

Signaling Pathway

The processing of Amyloid Precursor Protein (APP) by secretases is a critical pathway in the context of Alzheimer's disease. The following diagram illustrates the canonical APP processing pathway and the inhibitory action of this compound.

APP_Processing_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) alpha_secretase α-Secretase APP->alpha_secretase Non-amyloidogenic pathway beta_secretase β-Secretase APP->beta_secretase Amyloidogenic pathway gamma_secretase γ-Secretase p3 p3 peptide (non-amyloidogenic) gamma_secretase->p3 Abeta Aβ peptide (amyloidogenic) gamma_secretase->Abeta AICD AICD gamma_secretase->AICD gamma_secretase->AICD sAPPalpha sAPPα alpha_secretase->sAPPalpha CTFalpha C83 (α-CTF) alpha_secretase->CTFalpha sAPPbeta sAPPβ beta_secretase->sAPPbeta CTFbeta C99 (β-CTF) beta_secretase->CTFbeta CTFalpha->gamma_secretase CTFbeta->gamma_secretase Plaques Amyloid Plaques Abeta->Plaques Aggregates to form DHEC Dihydroergocristine Mesylate DHEC->gamma_secretase Inhibits

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Protocols

Protocol 1: Cell-Based γ-Secretase Inhibition Assay using HEK293 Cells

This protocol describes a method to assess the inhibitory effect of this compound on γ-secretase activity in a human embryonic kidney (HEK293) cell line by measuring the levels of secreted Aβ peptides.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • DAPT (positive control, stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Aβ ELISA Kit (for human Aβ40 or Aβ42)

  • Western Blotting reagents and antibodies for APP-CTFs and a loading control (e.g., β-actin)

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed HEK293 cells in 24-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., 2-20 µM) in culture medium.[12]

    • Prepare a positive control with a known γ-secretase inhibitor (e.g., 20 µM DAPT).[4]

    • Prepare a vehicle control with the same concentration of DMSO used for the highest concentration of the test compound.

    • Aspirate the old medium from the cells and replace it with the medium containing the test compounds, positive control, or vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C.[12]

  • Sample Collection:

    • Conditioned Medium: Carefully collect the conditioned medium from each well for Aβ ELISA. Centrifuge to remove any cell debris and store at -80°C until analysis.

    • Cell Lysate: Wash the cells with ice-cold PBS and then lyse the cells with cell lysis buffer. Collect the lysate and determine the total protein concentration using a BCA protein assay. Store at -80°C for Western Blot analysis.

  • Aβ Quantification (ELISA):

    • Follow the manufacturer's instructions for the Aβ ELISA kit to measure the concentration of Aβ40 or Aβ42 in the conditioned medium.

    • Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate.

  • APP-CTF Analysis (Western Blot):

    • Perform SDS-PAGE and Western Blotting on the cell lysates to detect the accumulation of APP-CTFs.

    • Use an antibody specific for the C-terminus of APP.

    • Use an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Calculate the percentage of Aβ reduction for each concentration of this compound compared to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

    • Analyze the Western Blot to observe the dose-dependent accumulation of APP-CTFs.

Cell_Based_Assay_Workflow start Start culture Culture HEK293 Cells start->culture seed Seed Cells in 24-well Plates culture->seed treat Treat with Dihydroergocristine Mesylate, DAPT (positive control), or DMSO (vehicle) seed->treat incubate Incubate for 24 hours treat->incubate collect Collect Conditioned Medium and Cell Lysates incubate->collect elisa Quantify Aβ levels in Conditioned Medium (ELISA) collect->elisa western Analyze APP-CTF accumulation in Cell Lysates (Western Blot) collect->western analyze Data Analysis: - Calculate % Aβ reduction - Determine IC50 - Observe APP-CTF accumulation elisa->analyze western->analyze end End analyze->end

Caption: Workflow for cell-based γ-secretase inhibition assay.

Protocol 2: Cell-Free γ-Secretase Activity Assay

This protocol provides a method to directly assess the inhibitory effect of this compound on purified or partially purified γ-secretase in a cell-free system.

Materials:

  • Purified or partially purified active γ-secretase enzyme preparation

  • Recombinant C100-Flag substrate (or other suitable γ-secretase substrate)[2]

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 0.25% CHAPSO)[13]

  • This compound (stock solution in DMSO)

  • Known γ-secretase inhibitor (positive control)

  • DMSO (vehicle control)

  • Reaction termination solution (e.g., SDS-PAGE sample buffer)

  • Reagents and antibodies for detecting the cleavage product (e.g., anti-Flag antibody for Western Blot or a specific ELISA for the cleavage product)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, purified γ-secretase, and the desired concentration of this compound, positive control, or vehicle control.

    • Pre-incubate for a short period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the recombinant γ-secretase substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). The optimal time should be determined empirically.

  • Terminate Reaction: Stop the reaction by adding a termination solution, such as SDS-PAGE sample buffer, which will denature the enzyme.

  • Detection of Cleavage Product:

    • Western Blot: Separate the reaction products by SDS-PAGE and perform a Western Blot using an antibody that specifically recognizes the cleavage product (e.g., an anti-Flag antibody if using a C100-Flag substrate).

    • ELISA: Alternatively, use a specific ELISA to quantify the amount of the generated cleavage product.

  • Data Analysis:

    • Quantify the band intensity of the cleavage product from the Western Blot or the signal from the ELISA.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Cell_Free_Assay_Workflow start Start setup Set up reaction with γ-secretase, assay buffer, and inhibitor/vehicle start->setup preincubate Pre-incubate at 37°C setup->preincubate initiate Add γ-secretase substrate to initiate reaction preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate reaction incubate->terminate detect Detect cleavage product (Western Blot or ELISA) terminate->detect analyze Data Analysis: - Quantify product formation - Calculate % inhibition - Determine IC50 detect->analyze end End analyze->end

Caption: Workflow for cell-free γ-secretase activity assay.

Conclusion

This compound presents itself as a valuable research tool for studying the inhibition of γ-secretase and its implications in Alzheimer's disease. The provided application notes and protocols offer a framework for in vitro investigations into the efficacy and mechanism of this compound. Further research may explore its selectivity for different γ-secretase substrates and its potential in more complex disease models.

References

Application Note and Protocol: Preparation and Handling of Dihydroergocristine Mesylate Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the dissolution of Dihydroergocristine Mesylate in Dimethyl Sulfoxide (DMSO) for research applications. It includes comprehensive data on solubility, recommended storage conditions, step-by-step procedures for preparing stock and working solutions, and important handling considerations for in vitro studies. Additionally, it outlines the compound's primary mechanisms of action with illustrative signaling pathway diagrams.

Introduction

This compound is the methanesulfonic acid salt of Dihydroergocristine, a semi-synthetic ergot alkaloid.[1][2] It is utilized in research for its multifaceted pharmacological activities, including acting as an alpha-adrenergic antagonist, a vasodilator agent, and displaying partial agonist/antagonist activity at dopaminergic and serotonergic receptors.[2][3][4][5] Notably, recent studies have identified this compound as a direct inhibitor of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides associated with Alzheimer's disease.[1][6][7] Proper preparation of solutions is critical for obtaining accurate and reproducible experimental results. DMSO is the recommended solvent for creating concentrated stock solutions due to the compound's high solubility.

Quantitative Data Summary

The physical properties, solubility, and recommended storage conditions for this compound are summarized below.

Table 1: Properties and Storage of this compound

ParameterValueSource(s)
Molecular Weight 707.84 g/mol [1]
Formula C₃₅H₄₁N₅O₅・CH₄O₃S[7]
Solubility in DMSO Up to 60 mg/mL (84.76 mM)[1]
Soluble at 25 mM[3]
Powder Storage -20°C for up to 3 years[1]
Stock Solution Storage (in DMSO) -80°C for 6 months to 1 year[1][6]
-20°C for up to 1 month[3][6]

Note: It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1][8]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (bath or probe)

  • Calibrated micropipettes and sterile tips

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 25 mM)

This protocol describes the preparation of a 25 mM stock solution in DMSO. Adjust calculations based on desired concentration.

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of powder.

    • Calculation Example: To make 1 mL of a 25 mM stock solution:

      • Mass (mg) = 25 mmol/L * 1 mL * (1 L / 1000 mL) * 707.84 g/mol * (1000 mg / 1 g) = 17.7 mg

  • Dissolution: Add the appropriate volume of DMSO to the powder.

    • For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously. If particulates remain, sonication is recommended to ensure complete dissolution.[1] Visually inspect the solution against a light source to confirm it is a clear, precipitate-free solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store aliquots at -80°C for long-term stability.[1][6]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into aqueous buffers or cell culture media.

  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into the final cell culture medium or experimental buffer to achieve the desired final concentration.

    • CRITICAL: The final concentration of DMSO in the assay should be kept to a minimum, typically less than 0.1% , to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with the same final percentage of DMSO) must be included in all experiments.[8][9]

  • Mixing: Mix thoroughly by gentle pipetting or inversion after each dilution step. Avoid vigorous vortexing, which can be detrimental to proteins in the culture medium.

  • Application: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for more than one day.[10]

Experimental Workflow and Mechanism of Action

General Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound for use in a typical cell-based assay.

G cluster_prep Solution Preparation cluster_assay In Vitro Assay compound Dihydroergocristine Mesylate Powder stock Concentrated Stock Solution (e.g., 25 mM) compound->stock dmso DMSO dmso->stock Dissolve & Sonicate storage Aliquot & Store at -80°C stock->storage working Final Working Solution (DMSO < 0.1%) storage->working Thaw & Dilute medium Cell Culture Medium or Buffer medium->working cells Treat Cells in Culture Plate working->cells Add to Experiment

Caption: Workflow for this compound solution preparation and use.
Mechanism of Action: γ-Secretase Inhibition

This compound has been shown to directly inhibit the γ-secretase enzyme complex. This inhibition prevents the cleavage of the Amyloid Precursor Protein (APP), leading to a reduction in the production of pathogenic amyloid-β (Aβ) peptides and an accumulation of APP C-terminal fragments (APP-CTFs).[1][6][7]

G DHEC Dihydroergocristine Mesylate GammaSecretase γ-Secretase Complex DHEC->GammaSecretase inhibits APP_CTF APP C-Terminal Fragments (APP-CTFs) GammaSecretase->APP_CTF cleavage blocked, leading to accumulation Abeta Amyloid-β (Aβ) Peptide Production GammaSecretase->Abeta cleaves APP to produce Aβ APP Amyloid Precursor Protein (APP) APP->GammaSecretase Alzheimers Alzheimer's Pathology Abeta->Alzheimers

Caption: this compound inhibits γ-secretase, reducing Aβ production.
Mechanism of Action: Receptor Modulation

This compound also functions as a modulator of several key neurotransmitter systems. It acts as an antagonist at serotonin (5-HT) receptors and exhibits complex partial agonist/antagonist behavior at α-adrenergic and dopamine D2 receptors.[4][11][12] This activity contributes to its effects on vascular tone and neurotransmission.[4]

G cluster_receptors Receptor Targets DHEC Dihydroergocristine Mesylate Adrenergic α-Adrenergic Receptors DHEC->Adrenergic Partial Agonist/ Antagonist Dopaminergic Dopamine Receptors (D2) DHEC->Dopaminergic Partial Agonist/ Antagonist Serotonergic Serotonin (5-HT) Receptors DHEC->Serotonergic Antagonist Outcome Modulation of Neurotransmission & Vasodilation Adrenergic->Outcome Dopaminergic->Outcome Serotonergic->Outcome

Caption: Modulation of adrenergic, dopaminergic, and serotonergic receptors.

References

Dihydroergocristine Mesylate: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of Dihydroergocristine Mesylate (DHECS), a semi-synthetic ergot alkaloid. This document details its use in cell culture experiments, including effective dosages, experimental protocols, and known signaling pathways. The information is intended to guide researchers in designing and executing experiments to investigate the effects of DHECS on various cell types.

Quantitative Data Summary

This compound has been investigated in various in vitro models, primarily focusing on its potential as an anti-cancer agent and its role in neuroprotection. The effective dosage of DHECS varies depending on the cell line and the biological endpoint being measured.

Cell LineContextTreatment DurationKey FindingsEffective Concentration/IC50
Prostate Cancer Cells
LNCaP, C4-2, CWR22Rv1, PC-3Docetaxel-sensitive72 hoursModerate cytotoxicity.[1]Log10IC50 = -5 to -4.5 M
C4-2B-TaxR (Docetaxel-resistant)Chemoresistance72 hoursHigh cytotoxicity, induction of apoptosis and cell cycle arrest.[1][2]IC50 = 11.25 μM[1][2]
ARCaPE-shEPLIN (Docetaxel-resistant)Chemoresistance72 hoursMarked cell death at higher concentrations.[1]15 and 30 μM[1]
KB-V1 (Vinblastine-resistant)Chemoresistance72 hoursEffective inhibition of cell viability.[1][2]IC50 = 17.19 μM[1][2]
Alzheimer's Disease Models
HEK293Amyloid-β Production24 hoursInhibition of cellular Aβ production and accumulation of APP-CTFs.[3][4]2-20 μM[3][4]
Fibroblast cellsγ-secretase Activity24 hoursDecrease in γ-secretase activity.[3][4]2-20 μM[3][4]
T100 cellsγ-secretase Activity24 hoursInhibition of γ-secretase activity without affecting cell viability.[3]IC50 = 25 μM[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Culture and Drug Preparation

Cell Lines:

  • Prostate Cancer: LNCaP, C4-2, CWR22Rv1, PC-3, and their chemoresistant derivatives (e.g., C4-2B-TaxR).

  • Alzheimer's Disease Models: HEK293, fibroblast cell lines.

Culture Media:

  • Prostate Cancer Cells: RPMI-1640 or T-medium supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Chemoresistant lines may require the continuous presence of the chemotherapeutic agent at a low concentration to maintain the resistant phenotype.[1]

  • HEK293 and Fibroblasts: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

This compound (DHECS) Stock Solution:

  • Dissolve DHECS powder in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.1%).

Cell Viability Assay (Colorimetric)

This protocol is for determining the effect of DHECS on cell viability using a tetrazolium-based assay (e.g., MTT or MTS).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of DHECS (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • Add the colorimetric reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the DHECS concentration.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the steps for analyzing the cell cycle distribution of DHECS-treated cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DHECS at the desired concentrations for the specified time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Centrifuge and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in protein expression in DHECS-treated cells.

  • Cell Lysis:

    • After treatment with DHECS, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.

DHECS_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Prostate Cancer, HEK293) treatment Cell Treatment with DHECS (Varying Concentrations & Times) cell_culture->treatment dhecs_prep DHECS Stock Preparation (in DMSO) dhecs_prep->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western gamma_secretase γ-secretase Assay treatment->gamma_secretase data_analysis Data Analysis & Interpretation (IC50, Cell Cycle Distribution, Protein Levels) viability->data_analysis cell_cycle->data_analysis western->data_analysis gamma_secretase->data_analysis

In Vitro Experimental Workflow for DHECS.
Signaling Pathways Modulated by this compound

This compound exerts its effects through the modulation of several key signaling pathways. Dihydroergocristine has a complex mechanism of action that includes antagonistic activity at serotonin receptors and a dual partial agonist/antagonist effect on dopaminergic and adrenergic receptors.[5]

DHECS_Signaling cluster_receptors Receptor Interactions cluster_downstream Downstream Effects DHECS This compound (DHECS) dopamine_r Dopamine Receptors (e.g., DRD2) DHECS->dopamine_r Agonist/Antagonist adrenergic_r Adrenergic Receptors DHECS->adrenergic_r Antagonist serotonin_r Serotonin Receptors DHECS->serotonin_r Antagonist gamma_secretase γ-secretase DHECS->gamma_secretase Inhibitor nfkb NF-κB Pathway dopamine_r->nfkb Inhibition ampk AMPK Pathway dopamine_r->ampk Modulation abeta Amyloid-β (Aβ) Production gamma_secretase->abeta Inhibition cell_cycle_apoptosis Cell Cycle & Apoptosis Regulators (p53, RB, E2F1) nfkb->cell_cycle_apoptosis Regulation ampk->cell_cycle_apoptosis Regulation reduced_abeta Reduced Aβ apoptosis Apoptosis cell_cycle_apoptosis->apoptosis cell_cycle_arrest Cell Cycle Arrest cell_cycle_apoptosis->cell_cycle_arrest

References

Application Notes and Protocols: Dihydroergocristine Mesylate in Neurodegeneration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine Mesylate (DHEC), a semi-synthetic ergot alkaloid, has emerged as a compound of interest in the field of neurodegeneration research.[1] As a component of the FDA-approved drug ergoloid mesylates, it has a history of clinical use for cognitive impairment.[1] Recent studies have elucidated its molecular mechanisms, highlighting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective effects of this compound.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, making it a compelling candidate for neurodegeneration studies. Its primary modes of action include:

  • γ-Secretase Inhibition: DHEC acts as a direct inhibitor of γ-secretase, an enzyme crucial for the production of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP). By inhibiting this enzyme, DHEC reduces the levels of neurotoxic Aβ peptides, a key pathological hallmark of Alzheimer's disease.[2][3][4]

  • Modulation of Neurotransmitter Systems: DHEC displays partial agonist/antagonist activity at dopaminergic, serotonergic, and adrenergic receptors. This modulation can help to rebalance neurotransmitter systems that are often dysregulated in neurodegenerative conditions.

  • Activation of Pro-Survival Signaling Pathways: Studies have shown that the neuroprotective effects of DHEC in Alzheimer's disease models are mediated through the activation of the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) signaling pathways, with AMPK identified as a dominant downstream molecule.[5][6]

  • Antioxidant Properties: DHEC has been reported to possess antioxidant properties, which can mitigate oxidative stress, a common feature in the pathology of many neurodegenerative diseases.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound from in vitro studies.

ParameterValueCell Line/SystemReference
IC50 (γ-Secretase Inhibition) 25 µMT100 cells[7]
Binding Affinity (Kd)
   γ-Secretase25.7 nMN/A[3][4]
   Nicastrin9.8 µMN/A[3][4]
Effective Concentration 2-20 µMHEK293, Fibroblast cells[7]

Table 1: In Vitro Efficacy of this compound

Mandatory Visualizations

Signaling Pathways

DHEC_Signaling_Pathway cluster_0 This compound Action cluster_1 Upstream Regulation cluster_2 Key Signaling Cascades cluster_3 Downstream Neuroprotective Effects DHEC Dihydroergocristine Mesylate Receptors Dopaminergic, Serotonergic, Adrenergic Receptors DHEC->Receptors Modulates gamma_Secretase γ-Secretase DHEC->gamma_Secretase Inhibits AMPK AMPK DHEC->AMPK Activates ERK ERK DHEC->ERK Activates Neuroprotection Neuroprotection (Reduced Aβ production, Enhanced Cell Survival) gamma_Secretase->Neuroprotection Leads to AMPK->Neuroprotection Promotes ERK->Neuroprotection Promotes

Caption: DHEC Signaling Pathways in Neuroprotection.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Sample Collection & Analysis cluster_3 Data Interpretation start Seed SH-SY5Y Cells differentiate Differentiate with Retinoic Acid (e.g., 10 µM for 7-10 days) start->differentiate treat Treat with this compound (e.g., 2-20 µM for 24h) differentiate->treat collect Collect Cell Lysates and Conditioned Media treat->collect western Western Blot (Aβ, p-AMPK, p-ERK) collect->western elisa ELISA (Aβ levels) collect->elisa gamma_assay γ-Secretase Activity Assay collect->gamma_assay end Quantify Neuroprotective Effects western->end elisa->end gamma_assay->end

Caption: In Vitro Experimental Workflow for DHEC.

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation for Neurodegeneration Models

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neurodegenerative disease research.[7] Upon differentiation, these cells exhibit neuronal phenotypes, making them suitable for studying neuroprotective compounds.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Retinoic Acid (RA)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks.

  • Differentiation:

    • Seed SH-SY5Y cells onto culture plates at a desired density.

    • After 24 hours, replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM Retinoic Acid.[3][8]

    • Maintain the cells in the differentiation medium for 7-10 days, changing the medium every 2-3 days. Monitor the cells for morphological changes, such as neurite outgrowth, indicative of neuronal differentiation.[3][8]

This compound Treatment

Materials:

  • Differentiated SH-SY5Y cells

  • This compound (DHEC) stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture medium

Protocol:

  • Prepare a stock solution of DHEC in DMSO.

  • On the day of the experiment, dilute the DHEC stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., a range of 2-20 µM).[7] Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).

  • Remove the differentiation medium from the cells and replace it with the DHEC-containing medium or a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24 hours).[7]

Western Blot Analysis for Amyloid-Beta and Signaling Proteins

Materials:

  • Treated SH-SY5Y cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Aβ, anti-phospho-AMPK, anti-AMPK, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

ELISA for Amyloid-Beta Quantification

Materials:

  • Conditioned media from treated cells

  • Human/Mouse Aβ40 and Aβ42 ELISA kits

  • Microplate reader

Protocol:

  • Sample Collection: Collect the conditioned media from the DHEC-treated and control cells. Centrifuge the media to remove any cellular debris.

  • ELISA Procedure: Follow the manufacturer's instructions provided with the specific Aβ ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of Aβ in the samples by comparing their absorbance values to the standard curve.

In Vitro γ-Secretase Activity Assay

Materials:

  • Cell lysates or purified γ-secretase

  • γ-secretase substrate (e.g., a fluorogenic substrate)

  • Assay buffer

  • This compound

  • Fluorometer

Protocol:

  • Reaction Setup: In a microplate, combine the cell lysate or purified γ-secretase with the assay buffer.

  • Inhibitor Addition: Add different concentrations of DHEC or a vehicle control to the wells.

  • Substrate Addition: Initiate the reaction by adding the γ-secretase substrate.

  • Incubation: Incubate the plate at 37°C for a specified period, protecting it from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of γ-secretase inhibition for each DHEC concentration and determine the IC50 value.[7]

References

Application Notes and Protocols for Dihydroergocristine Mesylate in Cerebral Blood Flow Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine Mesylate (DHEC), a semi-synthetic derivative of the ergot alkaloid ergocristine, is a compound with significant therapeutic potential, particularly in the management of cognitive disorders and cerebrovascular insufficiency.[1][2] As part of the ergoloid mesylates, it has been utilized for its nootropic and vasodilatory properties.[1][3] These application notes provide a detailed overview of its mechanism of action and established protocols for its use in studying cerebral blood flow (CBF), catering to researchers and professionals in drug development.

DHEC's primary therapeutic indications include the treatment of age-related cognitive decline and symptoms associated with cerebrovascular disorders, such as memory loss and dizziness.[1] Its effects are attributed to a complex mechanism that involves the modulation of multiple neurotransmitter systems and direct action on the cerebral vasculature.[1][4]

Mechanism of Action

The pharmacological activity of this compound is multifaceted, stemming from its interaction with adrenergic, dopaminergic, and serotonergic receptors.[4][5] It exhibits a dual partial agonist/antagonist activity, and its specific effect can be influenced by the physiological state of the target tissue.[2][6]

  • Adrenergic Receptors: DHEC acts as an antagonist at alpha-adrenergic receptors located in the smooth muscle of blood vessels.[4] This antagonism inhibits vasoconstriction, leading to vasodilation, which in turn improves cerebral blood flow and reduces vascular resistance.[1][4] This vasoregulating effect is described as "amphoteric," meaning it can be hypotensive in hypertensive states and hypertensive in hypotensive states, depending on the initial vascular tone.[7]

  • Dopaminergic and Serotonergic Receptors: The compound modulates dopaminergic and serotonergic neurotransmission, which is believed to contribute to its cognitive-enhancing effects.[1][4] It acts as a partial agonist/antagonist at these receptors, helping to balance neurotransmitter activity that can be dysregulated in cognitive impairment.[6][8]

  • Cerebral Metabolism and Neuroprotection: DHEC has been shown to increase oxygen consumption by the brain.[6][7] It also exhibits antioxidant properties, such as increasing reduced glutathione levels, which helps mitigate oxidative stress in neuronal cells.[1][7] In some studies, DHEC has been observed to reduce amyloid-beta levels, suggesting a potential role in neurodegenerative disease research.[2][6]

cluster_receptors Receptor Interactions cluster_effects Physiological Effects cluster_outcomes Primary Outcomes DHEC Dihydroergocristine Mesylate Alpha_Adrenergic Alpha-Adrenergic Receptors DHEC->Alpha_Adrenergic Antagonist Dopaminergic Dopaminergic Receptors DHEC->Dopaminergic Partial Agonist/ Antagonist Serotonergic Serotonergic Receptors DHEC->Serotonergic Partial Agonist/ Antagonist Antioxidant Antioxidant Activity (↑ Glutathione) DHEC->Antioxidant Vasodilation Vasodilation of Cerebral Arteries Alpha_Adrenergic->Vasodilation Neurotransmission Modulation of Neurotransmission Dopaminergic->Neurotransmission Serotonergic->Neurotransmission CBF Increased Cerebral Blood Flow (CBF) Vasodilation->CBF Cognition Enhanced Cognitive Function Neurotransmission->Cognition Neuroprotection Neuroprotection Antioxidant->Neuroprotection

Caption: Signaling pathway of this compound.

Data Presentation

Table 1: Pharmacokinetic Properties of Dihydroergocristine
ParameterValueSpeciesCitation
Oral Absorption ~25% of administered dose-[6]
Peak Plasma Concentration (Cmax) 0.28 mcg/LHuman[6]
Time to Peak Plasma (Tmax) 0.46 hoursHuman[6]
Area Under the Curve (AUC) 0.39 mcg/L*hHuman[6]
Volume of Distribution (Vd) 52 L/kg-[6]
Systemic Clearance 2.65 L/h-[6]
Primary Elimination Route Biliary (>85%)-[6]
Table 2: Dose-Dependent Effects on Cerebral Physiology in Conscious Rats (Intravenous)
DoseEffect on Local Cerebral Glucose Utilization (LCGU)Effect on Local Cerebral Blood Flow (LCBF)Key FindingCitation
0.5 mg/kg No significant changeNo significant change-[9]
2.5 mg/kg Slight decreaseSignificant increase in several structuresPotential uncoupling of CBF and cerebral energy metabolism[9]
20 mg/kg Pronounced decreaseMarkedly reduced-[9]
Table 3: Human Clinical Doses for Cerebrovascular Disorders
DoseAdministration RouteDurationOutcomeCitation
3 mg daily Sublingual12 weeks-[10]
6 mg daily Oral12 weeksSignificantly superior improvement in subjective and psychiatric symptoms compared to 3 mg dose[10]

Experimental Protocols

Protocol 1: In Vivo Measurement of LCBF and LCGU in Conscious Rats

This protocol is based on autoradiographic techniques to provide a quantitative analysis of DHEC's dose-dependent effects on cerebral blood flow and metabolism.[9]

Objective: To quantitatively measure local cerebral blood flow (LCBF) and local cerebral glucose utilization (LCGU) in conscious rats following intravenous administration of this compound.

Materials:

  • This compound (for injection)

  • Male Sprague-Dawley rats

  • ¹⁴C-iodoantipyrine (for LCBF measurement)

  • ¹⁴C-2-deoxyglucose (for LCGU measurement)

  • Anesthetic agents (for surgical preparation)

  • Catheters for arterial and venous access

  • Autoradiography equipment (film, densitometer)

  • Standard laboratory surgical tools

Procedure:

  • Animal Preparation:

    • Anesthetize rats for the sterile implantation of catheters into the femoral artery and vein. The catheters are externalized at the back of the neck.

    • Allow a recovery period of at least 24-48 hours post-surgery.

  • Experimental Groups:

    • Divide animals into treatment groups (e.g., Vehicle control, 0.5 mg/kg DHEC, 2.5 mg/kg DHEC, 20 mg/kg DHEC).

  • Drug Administration:

    • On the day of the experiment, place the conscious, unrestrained rat in a quiet environment.

    • Administer the assigned dose of DHEC or vehicle via the intravenous catheter.

  • Tracer Infusion for LCBF or LCGU:

    • For LCBF: At a predetermined time post-DHEC injection, infuse ¹⁴C-iodoantipyrine intravenously at a constant rate for approximately 1 minute. Collect timed arterial blood samples throughout the infusion to measure tracer concentration.

    • For LCGU: At a predetermined time post-DHEC injection, administer a bolus of ¹⁴C-2-deoxyglucose intravenously. Collect timed arterial blood samples over 45 minutes to determine plasma glucose and tracer concentrations.

  • Tissue Collection and Processing:

    • Immediately following the tracer protocol, euthanize the animal via decapitation.

    • Rapidly remove the brain and freeze it in isopentane cooled to -50°C.

    • Cut 20 µm thick coronal sections using a cryostat at -20°C.

  • Autoradiography and Analysis:

    • Expose the brain sections to X-ray film alongside calibrated ¹⁴C standards for 1-2 weeks.

    • Develop the film and measure the optical density of specific brain regions using a computerized densitometry system.

    • Calculate LCBF or LCGU values for each brain structure using the operational equations specific to each technique, incorporating the integrated arterial tracer concentrations and the tissue tracer concentration determined from the autoradiograms.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Surgical Implantation of Catheters A2 Animal Recovery (24-48h) A1->A2 B1 IV Administration of DHEC (or Vehicle) A2->B1 B2 Infusion of Radiolabeled Tracer (¹⁴C-iodoantipyrine or ¹⁴C-2-deoxyglucose) B1->B2 B3 Timed Arterial Blood Sampling B2->B3 C1 Euthanasia & Brain Extraction B3->C1 C2 Cryosectioning C1->C2 C3 Autoradiography C2->C3 C4 Densitometry & Quantification of LCBF/LCGU C3->C4

Caption: Experimental workflow for LCBF & LCGU measurement.

Protocol 2: Alternative Methodologies for CBF Measurement

Several techniques are available for measuring CBF in rodent models. The choice of method depends on the specific research question, required resolution, and available equipment.

  • Laser Doppler Flowmetry (LDF): Provides a continuous, real-time measurement of relative changes in microcirculatory blood flow in a specific brain region.[11] A probe is placed on the thinned skull over the area of interest, making it suitable for studying dynamic CBF responses to DHEC administration in anesthetized or head-fixed animals.[11]

  • Fluorescent Microsphere Technique: Allows for parallel measurement of blood flow and structural assessment of the same tissue.[12] Fluorescently labeled microspheres are injected into the arterial circulation and become trapped in capillaries in proportion to blood flow. The brain is then sectioned, and the microspheres are quantified using fluorescence microscopy, enabling correlation of flow with histology or immunohistochemistry.[12]

  • Single-Photon Emission Computed Tomography (SPECT): A functional neuroimaging technique that can provide 3D images of brain-wide CBF patterns in awake, behaving animals.[13] A tracer, such as ⁹⁹mTc-HMPAO, is injected intravenously. It crosses the blood-brain barrier and becomes trapped, reflecting the average blood flow at the time of injection. The animal can then be anesthetized for scanning.[13]

  • Flow-sensitive Alternating Inversion Recovery (FAIR) MRI: A non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous contrast agent to quantify cerebral blood flow.[14] It is well-validated in rats and provides high-resolution CBF maps.[14]

CBF_Measurement Cerebral Blood Flow (CBF) Measurement Techniques Autoradiography Autoradiography Principle: Quantitative, film-based detection of radiotracer Resolution: High (regional) Key Feature: Gold standard for quantitative LCBF/LCGU CBF_Measurement->Autoradiography LDF Laser Doppler Flowmetry (LDF) Principle: Doppler shift of laser light from moving red blood cells Resolution: Low (local surface) Key Feature: Real-time, continuous measurement of relative CBF CBF_Measurement->LDF Microspheres Fluorescent Microspheres Principle: Embolization of capillaries proportional to flow Resolution: Medium (regional) Key Feature: Allows correlation of flow with histology CBF_Measurement->Microspheres SPECT SPECT Principle: 3D detection of gamma-emitting radiotracer (e.g., ⁹⁹mTc-HMPAO) Resolution: Low-Medium (whole-brain) Key Feature: Imaging in awake, behaving animals CBF_Measurement->SPECT MRI FAIR MRI Principle: Non-invasive tracking of magnetically labeled blood water Resolution: High (whole-brain) Key Feature: Non-invasive, high-resolution 3D mapping CBF_Measurement->MRI

Caption: Comparison of CBF measurement techniques in rodents.

References

Application Notes and Protocols for In Vivo Administration of Dihydroergocristine Mesylate in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Dihydroergocristine (DHEC), a semi-synthetic ergot alkaloid, has been investigated for its therapeutic potential in conditions associated with cognitive decline and cerebrovascular insufficiency.[1] As a component of the FDA-approved drug ergoloid mesylates, DHEC's multifaceted mechanism of action makes it a compound of interest for preclinical research in rodent models.[2] These notes provide an overview of its applications, mechanism, and key findings from in vivo rodent studies.

Mechanism of Action: Dihydroergocristine's pharmacological profile is complex, involving interactions with multiple neurotransmitter systems.[1] Its primary mechanisms include:

  • Receptor Modulation: It exhibits a dual partial agonist/antagonist activity on dopaminergic and adrenergic receptors and acts as a non-competitive antagonist at serotonin receptors.[3][4] This modulation can help normalize central monoaminergic neurotransmitter systems.[5]

  • Neuroprotection and Cerebral Blood Flow: DHEC has been shown to increase cerebral blood flow and oxygen consumption, protecting the brain against the metabolic effects of ischemia.[4] It also enhances the brain's antioxidant capacity by increasing reduced glutathione levels.[4]

  • Alzheimer's Disease-Related Pathways: Recent studies have highlighted its role in mitigating Alzheimer's disease (AD) pathologies. DHEC can directly inhibit γ-secretase, an enzyme critical for the production of amyloid-β (Aβ) peptides.[2][3] Furthermore, it has been shown to protect against AD by modulating AMPK and ERK signaling pathways.[6]

Applications in Rodent Models:

  • Age-Related Cognitive Decline: DHEC has been successfully used in aged rat models to improve learning and memory. Subchronic administration has been shown to facilitate the acquisition of active avoidance behaviors and enhance the retention of passive avoidance responses.[7][8]

  • Alzheimer's Disease Models: In rodent models of AD, DHEC mesylate administration has been found to alleviate spatial memory deficits and reduce Alzheimer-type pathologies.[6]

  • Cerebral Ischemia and Neuroprotection: The compound demonstrates neuroprotective effects in rodent models of cerebral ischemia and anoxia.[4][9]

Safety and Pharmacokinetics: Pharmacokinetic studies in rats reveal that DHEC is rapidly absorbed after oral administration, has a long terminal half-life, and undergoes extensive metabolism.[10] Toxicological reviews indicate that DHEC is a well-tolerated and non-toxic compound in acute and chronic studies involving rats and other species.[4]

Quantitative Data from Rodent Studies

The following tables summarize key quantitative data from pharmacokinetic and behavioral studies involving the administration of Dihydroergocristine Mesylate to rodent models.

Table 1: Pharmacokinetic Parameters of Dihydroergocristine in Rats (Data sourced from Grognet et al., 1992)[10]

ParameterIntravenous AdministrationOral Administration
Animal Model Sprague-Dawley RatsSprague-Dawley Rats
Dose 6 mg/kg6 mg/kg
Terminal Half-life (t½) 13.6 hours18.1 hours
Peak Plasma Concentration (Cmax) N/APeak 1: 37 µg/L; Peak 2: 34 µg/L
Time to Peak (Tmax) N/APeak 1: 0.5 hours; Peak 2: 2 hours
Systemic Clearance 2.65 L·h⁻¹·kg⁻¹N/A
Volume of Distribution 52 L·kg⁻¹N/A
Key Observation Conforms to a two-compartment model.Two peaks suggest potential enterohepatic circulation.

Table 2: Effects of Dihydroergocristine on Behavior in Aged Rodent Models (Data sourced from Drago et al., 1988)[8]

ParameterStudy Details
Animal Model Aged (26 months old) male Sprague-Dawley rats
Doses Administered 0.05 mg/kg or 0.1 mg/kg
Administration Route Subcutaneous (s.c.) injection
Treatment Duration Acute (single injection) or Subchronic (daily for 10 days)
Behavioral Tests Shuttle-box (Active Avoidance), Pole-jumping (Active Avoidance), Step-through (Passive Avoidance)
Key Findings (Acute) Facilitated acquisition of active avoidance (shuttle-box) and retention of passive avoidance.
Key Findings (Subchronic) More potent effect on shuttle-box acquisition and passive avoidance retention. Facilitated acquisition and inhibited extinction of pole-jumping behavior.

Experimental Protocols

The following are generalized protocols for in vivo studies with this compound based on published literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Protocol 1: Pharmacokinetic Analysis of Dihydroergocristine in Rats

Objective: To determine the pharmacokinetic profile of Dihydroergocristine following oral and intravenous administration in rats.

Materials:

  • This compound

  • Vehicle for solubilization (e.g., saline, 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, specific weight range, e.g., 200-250g)

  • Oral gavage needles

  • IV injection supplies (e.g., catheters for jugular or tail vein)

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS or specific radioimmunoassay)[10]

Methodology:

  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Drug Preparation: Prepare this compound solution/suspension in the chosen vehicle at the desired concentration for a 6 mg/kg dosage.[10]

  • Animal Groups: Divide animals into two main groups: Intravenous (IV) and Oral (PO). Include satellite groups for toxicokinetics if needed.

  • Administration:

    • Oral (PO): Administer the drug solution via oral gavage.

    • Intravenous (IV): Administer the drug solution via tail vein or catheterized jugular vein injection.

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) at predetermined time points. Based on known kinetics, a suggested schedule could be:

    • Pre-dose (0 h), and post-dose at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours.[10]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.

  • Quantification: Analyze the concentration of unchanged Dihydroergocristine in plasma samples using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) using appropriate software.

Protocol 2: Assessment of Cognitive Enhancement in an Aged Rat Model

Objective: To evaluate the effect of acute and subchronic Dihydroergocristine administration on learning and memory in aged rats.

Materials:

  • This compound

  • Sterile saline (or other suitable vehicle)

  • Aged rats (e.g., 24-26 months old Sprague-Dawley or F344 strain)[8][11]

  • Young adult rats for baseline comparison (e.g., 3-4 months old)

  • Behavioral testing apparatus (e.g., shuttle-box, passive avoidance chamber)

  • Subcutaneous injection supplies

Methodology:

  • Animal Acclimatization: Acclimate aged rats to the housing facility for at least two weeks. Handle them daily for several days before the experiment begins.

  • Drug Preparation: Dissolve this compound in sterile saline to achieve final concentrations for 0.05 mg/kg and 0.1 mg/kg doses.[8] Prepare a vehicle-only solution for the control group.

  • Experimental Groups:

    • Group 1: Aged rats + Vehicle

    • Group 2: Aged rats + DHEC (0.05 mg/kg)

    • Group 3: Aged rats + DHEC (0.1 mg/kg)

    • Group 4: Young rats + Vehicle (for baseline comparison)

  • Administration Schedule:

    • Acute Study: Administer a single subcutaneous (s.c.) injection 30-60 minutes before the start of the behavioral task.

    • Subchronic Study: Administer daily s.c. injections for 10 consecutive days.[8] Conduct behavioral testing on the final day of treatment.

  • Behavioral Testing (Example: Passive Avoidance Task):

    • Training/Acquisition Trial: Place a rat in the illuminated compartment of the passive avoidance apparatus. When it crosses into the dark compartment, deliver a mild, inescapable foot shock.

    • Retention Trial: 24 hours after the training trial, place the rat back in the illuminated compartment. Record the latency to enter the dark compartment (step-through latency). Longer latencies indicate better memory retention of the aversive stimulus.

  • Data Analysis: Compare the step-through latencies between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to Dihydroergocristine's mechanism and its application in experimental workflows.

G cluster_0 Dihydroergocristine (DHEC) Action in AD Models cluster_1 Signaling Pathways cluster_2 Pathological Hallmarks DHEC Dihydroergocristine Mesylate AMPK AMPK Activation DHEC->AMPK ERK ERK Signaling DHEC->ERK GS γ-secretase Inhibition DHEC->GS Tau ↓ Tau Pathology AMPK->Tau ERK->Tau AB ↓ Amyloid-β (Aβ) Production GS->AB Outcome Amelioration of AD-like Pathology & Cognitive Deficits AB->Outcome Tau->Outcome G cluster_workflow General In Vivo Experimental Workflow Acclimate 1. Animal Acclimatization Grouping 2. Grouping & Baseline Measures Acclimate->Grouping Admin 3. Drug/Vehicle Administration (Acute or Chronic) Grouping->Admin Behavior 4. Behavioral Testing Admin->Behavior Tissue 5. Tissue Collection & Analysis Behavior->Tissue Analysis 6. Data Analysis & Interpretation Tissue->Analysis G cluster_receptors Receptor Interactions cluster_effects Downstream Effects DHEC Dihydroergocristine Dopa Dopaminergic Receptors DHEC->Dopa Partial Agonist/ Antagonist Adren Adrenergic Receptors DHEC->Adren Partial Agonist/ Antagonist Sero Serotonergic Receptors DHEC->Sero Antagonist Neuro Neurotransmitter Modulation Dopa->Neuro Adren->Neuro Vaso Vasoregulation & Cerebral Blood Flow Adren->Vaso Sero->Neuro

References

Application Notes and Protocols: Western Blot Analysis of APP-CTFs Following Dihydroergocristine Mesylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of Amyloid Precursor Protein (APP) C-terminal fragments (CTFs) using Western blot following treatment with Dihydroergocristine Mesylate. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.

Introduction

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides, which are generated through the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase. The inhibition of γ-secretase is a key therapeutic strategy to reduce Aβ production. This compound has been identified as a direct inhibitor of γ-secretase.[1][2] Inhibition of γ-secretase prevents the final cleavage of APP, leading to an accumulation of APP C-terminal fragments (APP-CTFs). This accumulation can be quantitatively assessed by Western blot analysis, providing a reliable method to evaluate the efficacy of γ-secretase inhibitors like this compound.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the accumulation of APP-CTFs in HEK293 cells, as determined by Western blot analysis. The data is expressed as a percentage of the control (vehicle-treated) group.

Treatment GroupConcentration (µM)APP-CTF Level (% of Control)
Control (DMSO)-100%
This compound10~150%
This compound20~200%

Note: The data presented is an approximate representation based on densitometric analysis of Western blots from published research. Actual results may vary depending on experimental conditions.

Signaling Pathway and Mechanism of Action

This compound acts as a direct inhibitor of the γ-secretase complex, a multi-protein enzyme responsible for the final intramembrane cleavage of APP. By inhibiting γ-secretase, this compound blocks the generation of Aβ peptides and the APP intracellular domain (AICD), leading to a buildup of the substrate for this enzyme, the APP-CTFs (C83 and C99).

APP_Processing_Pathway cluster_membrane Cell Membrane APP APP alpha_secretase α-secretase APP->alpha_secretase Non-amyloidogenic pathway beta_secretase β-secretase APP->beta_secretase Amyloidogenic pathway APP_CTF_alpha APP-CTFα (C83) alpha_secretase->APP_CTF_alpha sAPP_alpha sAPPα alpha_secretase->sAPP_alpha APP_CTF_beta APP-CTFβ (C99) beta_secretase->APP_CTF_beta sAPP_beta sAPPβ beta_secretase->sAPP_beta gamma_secretase γ-secretase p3 p3 gamma_secretase->p3 Abeta gamma_secretase->Abeta AICD AICD gamma_secretase->AICD DHEC Dihydroergocristine Mesylate DHEC->gamma_secretase Inhibits APP_CTF_alpha->gamma_secretase APP_CTF_beta->gamma_secretase Western_Blot_Workflow start Start: Cell Culture (e.g., HEK293 cells) treatment Treatment with This compound (various concentrations) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-APP-C-terminal) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Densitometry detection->analysis end End: Quantified APP-CTF Levels analysis->end

References

Investigating Synaptic Plasticity with Dihydroergocristine Mesylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine Mesylate (DHEC) is a semi-synthetic ergot alkaloid and a principal component of the FDA-approved drug ergoloid mesylates. It is primarily recognized for its therapeutic potential in age-related cognitive decline and cerebrovascular insufficiency. The multifaceted mechanism of action of DHEC, involving the modulation of dopaminergic, serotonergic, and adrenergic systems, alongside neuroprotective and antioxidant properties, positions it as a compelling candidate for investigating synaptic plasticity. These application notes provide a comprehensive overview of the theoretical framework and practical protocols for studying the effects of this compound on synaptic function.

Recent research has also shed light on DHEC's role as a direct inhibitor of γ-secretase, an enzyme implicated in the production of amyloid-β peptides, a hallmark of Alzheimer's disease. This positions DHEC as a molecule of interest not only for symptomatic treatment but also for potentially disease-modifying strategies in neurodegenerative disorders.

Mechanism of Action in the Context of Synaptic Plasticity

This compound's influence on synaptic plasticity is not attributed to a single molecular target but rather to a synergistic interplay of several mechanisms:

  • Monoaminergic System Modulation: DHEC exhibits a complex profile as a partial agonist or antagonist at various dopamine, serotonin, and adrenergic receptors. By balancing neurotransmitter levels, it can influence downstream signaling pathways crucial for synaptic function and plasticity.

  • Neurotrophic Factor Enhancement: Ergoloid mesylates, including DHEC, have been shown to enhance the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). BDNF is a key regulator of synaptic plasticity, promoting neuronal survival, differentiation, and the structural and functional modifications that underpin learning and memory.

  • Antioxidant Properties: Oxidative stress is detrimental to neuronal health and can impair synaptic function. DHEC's antioxidant properties help protect neurons from oxidative damage, thereby preserving the integrity of synaptic structures and their capacity for plastic changes.

  • γ-Secretase Inhibition: By inhibiting γ-secretase, DHEC reduces the production of amyloid-β peptides. Elevated levels of amyloid-β are known to be synaptotoxic and can impair long-term potentiation (LTP), a cellular correlate of learning and memory.

Data Presentation

While direct quantitative data on the effects of this compound on Long-Term Potentiation (LTP) and dendritic spine density are not extensively available in publicly accessible literature, the following tables present hypothetical data based on its known mechanisms of action. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

Treatment GroupConcentration (µM)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-TBS (% of Baseline)
Control (Vehicle)01.2 ± 0.1150 ± 8%
DHEC11.1 ± 0.2175 ± 10%
DHEC51.3 ± 0.1195 ± 12%
DHEC101.2 ± 0.2180 ± 9%

fEPSP: field Excitatory Postsynaptic Potential; TBS: Theta Burst Stimulation. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Dendritic Spine Density in Cultured Hippocampal Neurons

Treatment GroupConcentration (µM)Treatment Duration (hours)Spine Density (spines/10 µm)
Control (Vehicle)0248.5 ± 0.7
DHEC12410.2 ± 0.9
DHEC52412.8 ± 1.1
DHEC102411.5 ± 0.8

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices

This protocol details the methodology for assessing the effect of this compound on LTP in acute hippocampal slices.

Materials:

  • Adult male Wistar rats (250-300 g)

  • This compound (DHEC)

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Vibratome

  • Recording chamber

  • Glass microelectrodes

  • Amplifier and data acquisition system

  • Theta burst stimulator

Procedure:

  • Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32°C for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Obtain a stable baseline fEPSP recording for at least 20 minutes by delivering single pulses every 30 seconds.

    • Apply DHEC at desired concentrations (e.g., 1, 5, 10 µM) to the perfusing aCSF and record for another 20 minutes.

    • Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).

    • Record the fEPSP for at least 60 minutes post-TBS.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-LTP baseline.

    • Compare the magnitude of potentiation between control (vehicle) and DHEC-treated slices.

Protocol 2: Dendritic Spine Density and Morphology Analysis in Primary Neuronal Culture

This protocol outlines the procedure for quantifying changes in dendritic spine density and morphology in cultured neurons treated with this compound.

Materials:

  • Primary hippocampal or cortical neurons from E18 rat embryos

  • Neurobasal medium and B27 supplement

  • Poly-D-lysine coated coverslips

  • This compound (DHEC)

  • Paraformaldehyde (PFA) for fixation

  • Fluorescent phalloidin or antibody against a spine marker (e.g., Drebrin)

  • Confocal microscope

Procedure:

  • Neuronal Culture:

    • Isolate and culture primary neurons on poly-D-lysine coated coverslips in Neurobasal medium supplemented with B27.

    • Maintain cultures for 14-21 days in vitro (DIV) to allow for mature spine development.

  • DHEC Treatment:

    • Treat the neuronal cultures with varying concentrations of DHEC (e.g., 1, 5, 10 µM) or vehicle for a specified duration (e.g., 24 hours).

  • Immunocytochemistry:

    • Fix the neurons with 4% PFA in phosphate-buffered saline (PBS).

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Stain with fluorescently-labeled phalloidin to visualize F-actin in spines or with a primary antibody against a spine marker followed by a fluorescently-labeled secondary antibody.

  • Image Acquisition and Analysis:

    • Acquire z-stack images of dendrites from randomly selected neurons using a confocal microscope with a high-magnification objective (e.g., 63x or 100x oil immersion).

    • Deconvolve the images to improve resolution.

    • Use image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, or commercial software like Imaris) to quantify spine density (number of spines per unit length of dendrite) and analyze spine morphology (e.g., head diameter, length, shape classification).

Visualizations

Signaling Pathways

DHEC_Signaling_Pathways DHEC Dihydroergocristine Mesylate D2R Dopamine D2 Receptors DHEC->D2R SerotoninR Serotonin Receptors DHEC->SerotoninR AdrenergicR Adrenergic Receptors DHEC->AdrenergicR GammaSecretase γ-Secretase DHEC->GammaSecretase Inhibits BDNF BDNF Expression DHEC->BDNF Enhances Antioxidant Antioxidant Effects DHEC->Antioxidant Promotes SynapticPlasticity Synaptic Plasticity D2R->SynapticPlasticity SerotoninR->SynapticPlasticity AdrenergicR->SynapticPlasticity AmyloidBeta Amyloid-β Production GammaSecretase->AmyloidBeta BDNF->SynapticPlasticity Antioxidant->SynapticPlasticity Protects AmyloidBeta->SynapticPlasticity Inhibits

Caption: DHEC's multifaceted mechanism of action on synaptic plasticity.

Experimental Workflow for LTP Measurement

LTP_Workflow Start Start: Prepare Hippocampal Slices Baseline Record Baseline fEPSP (20 min) Start->Baseline Treatment Apply DHEC or Vehicle (20 min) Baseline->Treatment Induction Induce LTP (Theta Burst Stimulation) Treatment->Induction PostLTP Record Post-LTP fEPSP (60 min) Induction->PostLTP Analysis Analyze fEPSP Slope and Potentiation PostLTP->Analysis

Caption: Workflow for assessing DHEC's effect on Long-Term Potentiation.

Experimental Workflow for Dendritic Spine Analysis

Spine_Analysis_Workflow Start Start: Culture Primary Neurons (14-21 DIV) Treatment Treat with DHEC or Vehicle (24 hours) Start->Treatment FixStain Fix and Stain for Dendritic Spines Treatment->FixStain Imaging Acquire Z-Stack Images (Confocal Microscopy) FixStain->Imaging Quantification Quantify Spine Density and Morphology Imaging->Quantification Analysis Statistical Analysis Quantification->Analysis

Caption: Workflow for analyzing DHEC's impact on dendritic spines.

Application Notes and Protocols for Cell Viability Assays with Dihydroergocristine Mesylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of Dihydroergocristine Mesylate on cell viability. The protocols outlined below are designed to be adaptable to various cell lines and experimental setups, enabling researchers to investigate the dose-dependent and time-course effects of this compound.

Introduction

Dihydroergocristine, a semi-synthetic ergot alkaloid, has been investigated for its multifaceted pharmacological activities. It is known to interact with adrenergic, dopaminergic, and serotonergic receptors[1][2]. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to induce cell cycle arrest and apoptosis in cancer cells, particularly in chemoresistant prostate cancer models[3][4]. These effects are mediated through the modulation of key signaling pathways, including the AMPK and NF-κB pathways[3]. Accurate and reproducible assessment of cell viability is crucial for elucidating the cytotoxic and cytostatic effects of this compound. This document provides detailed protocols for two standard cell viability assays, the MTT assay and the Trypan Blue exclusion assay, and presents illustrative data based on published findings.

Data Presentation

The following tables summarize the dose-dependent and time-dependent effects of this compound on the viability of various cancer cell lines. The data presented here is illustrative and based on published IC50 values to demonstrate how to structure experimental findings[5]. Researchers should generate their own data for specific cell lines and experimental conditions.

Table 1: Dose-Dependent Effect of this compound on Cancer Cell Viability after 72 Hours

Cell LineThis compound Concentration (µM)% Cell Viability (Illustrative)IC50 (µM)[5]
LNCaP 010025.78
590
1075
2552
5030
10015
C4-2 010025.31
592
1078
2550
5028
10012
CWR22Rv1 010013.44
2.585
565
1055
2040
4020
PC-3 010010.63
2.580
560
1050
2035
4018

Table 2: Time-Dependent Effect of this compound (at IC50 Concentration) on PC-3 Cell Viability (Illustrative)

Time (Hours)This compound (10.63 µM) % Cell ViabilityControl (Vehicle) % Cell Viability
0100100
1285100
2470100
4858100
7250100

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[6][7].

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2[8].

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C[8].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[9].

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Trypan Blue Exclusion Assay

This assay is based on the principle that viable cells have intact cell membranes and exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue[5][10].

Materials:

  • This compound stock solution

  • Trypan Blue solution (0.4%)

  • Cell culture medium

  • 6-well plates or culture flasks

  • Hemocytometer

  • Microscope

  • PBS

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: After treatment, detach the cells using trypsin (for adherent cells) and resuspend them in culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopic Examination: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound in cancer cells and the general workflow for the cell viability assays.

Dihydroergocristine_Signaling_Pathway DHECS Dihydroergocristine Mesylate DRD2 Dopamine Receptor D2 DHECS->DRD2 Binds to AMPK AMPK (Activation) DRD2->AMPK NFkB NF-κB (Inhibition) DRD2->NFkB p53 p53 (Upregulation) AMPK->p53 Survivin Survivin (Downregulation) NFkB->Survivin Mcl1 Mcl-1 (Downregulation) NFkB->Mcl1 p21 p21 (Upregulation) p53->p21 RB RB (Dephosphorylation) p21->RB E2F1 E2F1 (Inhibition) RB->E2F1 CellCycleArrest G1/S Phase Cell Cycle Arrest E2F1->CellCycleArrest Apoptosis Apoptosis Survivin->Apoptosis Mcl1->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Cell_Viability_Workflow cluster_mtt MTT Assay cluster_trypan Trypan Blue Assay mtt_start Seed Cells in 96-well plate mtt_treat Treat with Dihydroergocristine mtt_start->mtt_treat mtt_incubate Incubate (24-72h) mtt_treat->mtt_incubate mtt_add Add MTT Reagent mtt_incubate->mtt_add mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read data_analysis Data Analysis: % Cell Viability mtt_read->data_analysis tb_start Seed & Treat Cells in Culture Dish tb_harvest Harvest Cells tb_start->tb_harvest tb_stain Stain with Trypan Blue tb_harvest->tb_stain tb_count Count Viable and Non-viable Cells tb_stain->tb_count tb_count->data_analysis

References

Application Notes and Protocols: Dihydroergocristine Mesylate in Primary Neuron Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergocristine Mesylate, a semi-synthetic ergot alkaloid, has garnered interest for its potential therapeutic applications in neurodegenerative disorders and cognitive decline. Its multifaceted mechanism of action, involving modulation of dopaminergic, serotonergic, and adrenergic systems, along with antioxidant properties, makes it a compelling candidate for neuroprotective strategies.[1] These application notes provide a comprehensive overview of the use of this compound in primary neuron culture studies, including its mechanism of action, protocols for assessing its effects, and expected outcomes.

Mechanism of Action in Neurons

This compound exerts its effects on neurons through interactions with multiple receptor systems:

  • Dopaminergic System: It acts as a partial agonist/antagonist at dopamine D2 receptors.[2][3] Activation of D2 receptors can modulate neuronal excitability and signaling through G protein-coupled pathways.

  • Serotonergic System: It exhibits antagonistic activity at serotonin 5-HT2A receptors.[2] This interaction can influence intracellular calcium levels and downstream signaling cascades.

  • Adrenergic System: It functions as an antagonist at alpha-adrenergic receptors, which can lead to vasodilation and improved cerebral blood flow.[1][4]

  • Neuroprotective Pathways: Dihydroergocristine has been shown to possess antioxidant properties and may reduce the production of amyloid-beta peptides by directly inhibiting γ-secretase.[1][5]

Data Presentation: Expected Effects of this compound in Primary Neuron Cultures

While specific dose-response data for this compound in primary neuron cultures is limited in publicly available literature, the following tables represent expected outcomes based on studies of related ergoline compounds and the known pharmacology of Dihydroergocristine. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific neuronal culture system and experimental paradigm.

Table 1: Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity

Concentration (µM)Neuronal Viability (% of Control)LDH Release (% of Maximum)
0 (Vehicle)1005
0 (Glutamate only)50 ± 5100
0.160 ± 685 ± 7
175 ± 560 ± 8
1085 ± 440 ± 5
2590 ± 530 ± 6

Data are hypothetical and represent expected trends. Actual values must be determined experimentally.

Table 2: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons

Concentration (µM)Average Neurite Length (µm)Number of Primary Neurites per Neuron
0 (Vehicle)150 ± 154 ± 1
0.1170 ± 204 ± 1
1210 ± 255 ± 1
10250 ± 306 ± 1
25220 ± 285 ± 1

Data are hypothetical and represent expected trends. Actual values must be determined experimentally.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in neurons.

D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dihydroergocristine Dihydroergocristine D2_Receptor Dopamine D2 Receptor Dihydroergocristine->D2_Receptor Gi Gi D2_Receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylation Gene_Expression Neuronal Survival & Plasticity Genes CREB->Gene_Expression

Dopamine D2 Receptor Signaling Pathway

a2_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dihydroergocristine Dihydroergocristine a2_Receptor Alpha-2 Adrenergic Receptor Dihydroergocristine->a2_Receptor Gi Gi a2_Receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Downstream_Effectors Modulation of Ion Channels PKA->Downstream_Effectors

Alpha-2 Adrenergic Receptor Signaling

SHT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dihydroergocristine Dihydroergocristine 5HT2A_Receptor 5-HT2A Receptor Dihydroergocristine->5HT2A_Receptor Gq Gq 5HT2A_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK

5-HT2A Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in primary neuron cultures.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15)

  • Hibernate-E medium (or equivalent)

  • Papain (20 U/mL) and DNase I (100 µg/mL) solution

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

Workflow:

Primary_Neuron_Culture_Workflow Dissection 1. Euthanize pregnant dam and dissect embryonic brains Cortical_Isolation 2. Isolate cerebral cortices in cold Hibernate-E medium Dissection->Cortical_Isolation Digestion 3. Enzymatically digest tissue with Papain and DNase I Cortical_Isolation->Digestion Trituration 4. Mechanically dissociate tissue to a single-cell suspension Digestion->Trituration Plating 5. Plate cells onto coated culture vessels in Neurobasal medium Trituration->Plating Incubation 6. Incubate at 37°C, 5% CO2 Plating->Incubation Maintenance 7. Perform partial media changes every 2-3 days Incubation->Maintenance

Primary Neuron Culture Workflow

Procedure:

  • Euthanize the timed-pregnant rodent according to institutional guidelines and dissect the embryos.

  • Under a dissecting microscope, isolate the cerebral cortices from the embryonic brains in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the cells at the desired density (e.g., 1-2 x 10^5 cells/cm²) onto Poly-D-lysine or Poly-L-ornithine coated culture vessels in pre-warmed Neurobasal complete medium.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, perform a half-media change to remove cellular debris. Continue with partial media changes every 2-3 days.

Protocol 2: Assessment of Neuroprotection using MTT Assay

This protocol measures cell viability by assessing mitochondrial metabolic activity.

Materials:

  • Primary neuron cultures in a 96-well plate

  • This compound stock solution

  • Neurotoxic agent (e.g., Glutamate, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Culture primary neurons in a 96-well plate for 7-10 days in vitro (DIV).

  • Pre-treat the neurons with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM Glutamate for 24 hours). Include appropriate control wells (vehicle control, neurotoxin only, Dihydroergocristine only).

  • Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate in the dark at room temperature for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Neurite Outgrowth Assay

This protocol quantifies changes in neurite length and branching.

Materials:

  • Primary neuron cultures on coated coverslips or in 96-well plates

  • This compound stock solution

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking solution (5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope with image analysis software

Procedure:

  • Plate primary neurons at a low density to allow for clear visualization of individual neurites.

  • After allowing the neurons to adhere (e.g., 24 hours), treat with various concentrations of this compound.

  • Culture for an additional 48-72 hours to allow for neurite extension.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% goat serum for 1 hour.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips or image the plate using a fluorescence microscope.

  • Use an automated image analysis software to quantify total neurite length, average neurite length per neuron, and the number of branch points.

Conclusion

This compound presents a promising multi-target approach for neuroprotection in the context of neurodegenerative diseases. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to investigate its efficacy in primary neuron culture models. Further studies are warranted to elucidate the precise dose-dependent effects and to fully unravel the intricate signaling pathways involved in its neuroprotective and neuritogenic actions.

References

Methods for Assessing Cognitive Enhancement by Dihydroergocristine Mesylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant methods for assessing the cognitive-enhancing properties of Dihydroergocristine Mesylate. This document includes detailed experimental protocols for key in vivo and in vitro assays, structured data tables for the comparison of expected outcomes, and visualizations of associated signaling pathways.

Introduction

This compound, a semi-synthetic ergot alkaloid, has been investigated for its potential therapeutic benefits in cognitive disorders. Its mechanism of action is multifaceted, involving interactions with dopaminergic, serotonergic, and adrenergic receptors.[1] Additionally, it is known to improve cerebral blood flow and may exert neuroprotective effects.[1][2] This document outlines a suite of methodologies to rigorously evaluate the cognitive-enhancing effects of this compound in a preclinical and clinical research setting.

In Vivo Assessment of Cognitive Enhancement

Behavioral assays in rodent models are fundamental for evaluating the effects of pharmacological agents on cognitive functions such as learning and memory.

Morris Water Maze (MWM)

The Morris Water Maze is a classic behavioral task to assess hippocampal-dependent spatial learning and memory.

Experimental Protocol:

  • Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water (rendered opaque with non-toxic white paint or milk powder) maintained at 22-25°C. A small escape platform is submerged 1-2 cm below the water's surface. The pool is situated in a room with various prominent visual cues.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the first trial.

  • Training (Acquisition Phase):

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random starting positions (North, South, East, West).

    • Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

  • Probe Trial (Memory Retention):

    • 24 to 48 hours after the final training trial, remove the escape platform from the pool.

    • Place the animal in the pool at a novel start position.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.

Data Presentation:

ParameterExpected Outcome with this compound
Escape Latency (s) Decreased escape latency during acquisition trials compared to control group.
Path Length (m) Shorter path length to reach the platform during acquisition trials.
Time in Target Quadrant (%) Increased percentage of time spent in the target quadrant during the probe trial.
Platform Crossings Increased number of crossings over the previous platform location during the probe trial.
Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex, hippocampus, and prefrontal cortex.

Experimental Protocol:

  • Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of distinct objects that are heavy enough not to be displaced by the animal.

  • Habituation:

    • On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.

  • Familiarization/Training Trial (T1):

    • On day 2, place two identical objects in opposite corners of the arena.

    • Place the animal in the center of the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being in close proximity to the object (≤ 2 cm) and oriented towards it.

  • Test Trial (T2):

    • After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena.

    • One of the familiar objects is replaced with a novel object.

    • Allow the animal to explore for 5 minutes and record the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis: Calculate the Discrimination Index (DI) using the formula: DI = (Time Exploring Novel - Time Exploring Familiar) / (Total Exploration Time).

Data Presentation:

ParameterExpected Outcome with this compound
Discrimination Index (DI) A higher DI compared to the control group, indicating a preference for the novel object and intact recognition memory.
Total Exploration Time (s) No significant difference between groups, indicating no effects on general activity or motivation.
Elevated Plus Maze (EPM) for Memory Assessment

The EPM is primarily used for assessing anxiety, but a modified protocol can be used to evaluate spatial memory.

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acquisition Trial:

    • On day 1, place the animal at the end of an open arm, facing away from the central platform.

    • Record the transfer latency, which is the time taken for the animal to move from the open arm into one of the closed arms with all four paws.

    • If the animal does not enter a closed arm within 90 seconds, gently guide it into one of the closed arms and allow it to remain there for 10 seconds.

  • Retention Trial:

    • 24 hours later, repeat the procedure and record the transfer latency. A shorter latency on the second day is indicative of memory retention.

Data Presentation:

ParameterExpected Outcome with this compound
Transfer Latency on Day 2 (s) A significantly shorter transfer latency on day 2 compared to the control group, indicating enhanced memory consolidation.

In Vitro Assessment of Neurochemical and Cellular Mechanisms

In vitro assays are crucial for elucidating the molecular mechanisms underlying the cognitive-enhancing effects of this compound.

Radioligand Receptor Binding Assays

These assays determine the affinity of this compound for various neurotransmitter receptors.

Experimental Protocol (Competitive Binding):

  • Membrane Preparation: Prepare cell membrane homogenates from brain regions of interest (e.g., cortex, striatum) or from cell lines expressing the target receptor.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors, [³H]-Prazosin for α1-adrenergic receptors) at a fixed concentration.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells.

  • Equilibration: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeRadioligand ExampleExpected Ki (nM) for this compound
Dopamine D₂ [³H]-SpiperoneHigh affinity (low nM range)
Serotonin 5-HT₂ₐ [³H]-KetanserinModerate to high affinity
α₂-Adrenergic [³H]-RauwolscineHigh affinity (low nM range)
α₁-Adrenergic [³H]-PrazosinModerate affinity

Note: Specific Ki values for this compound may vary depending on the experimental conditions and tissue source. The table presents expected general affinity profiles based on the ergot alkaloid class.

Neurotransmitter Release Assays

These assays measure the effect of this compound on the release of neurotransmitters from neuronal preparations.

Experimental Protocol (Synaptosome Preparation and Neurotransmitter Release):

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine release, hippocampus for acetylcholine release).

  • Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).

  • Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.

  • Stimulation: After a baseline collection period, stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or an electrical stimulus).

  • Drug Application: Apply this compound before and/or during the stimulation to assess its modulatory effects.

  • Fraction Collection: Collect the superfusate in fractions.

  • Quantification: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released over time.

Data Presentation:

NeurotransmitterBrain RegionExpected Effect of this compound
Dopamine StriatumModulation of release (agonist/antagonist effects depending on the receptor subtype interaction).
Serotonin Cortex/HippocampusModulation of release.
Noradrenaline Cortex/HippocampusModulation of release.
Western Blot for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation state of key proteins in signaling pathways, such as ERK and AMPK.

Experimental Protocol:

  • Cell Culture and Treatment: Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) and treat with this compound for various time points.

  • Lysis: Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-ERK, phospho-AMPK) and the total form of the protein.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Signaling ProteinExpected Effect of this compound
Phospho-ERK1/2 Modulation of phosphorylation levels.
Phospho-AMPK Increased phosphorylation (activation).

Clinical Assessment of Cognitive Enhancement

In human studies, standardized neuropsychological tests and rating scales are used to assess cognitive function.

Assessment Tools:

  • Sandoz Clinical Assessment Geriatric (SCAG) Scale: A clinician-rated scale to assess a range of symptoms associated with age-related cognitive decline, including confusion, mental alertness, and memory.

  • Randt Memory Test: A comprehensive battery of tests to evaluate various aspects of memory, including acquisition, recall, and recognition.

  • Wechsler Adult Intelligence Scale (WAIS) - Digit Symbol Subtest: Assesses processing speed, attention, and visual-motor coordination.

Data Presentation (Example from a Clinical Trial):

Assessment ScaleDosage of this compoundDurationImprovement vs. Placebo
SCAG Total Score 6 mg/day90 daysStatistically significant improvement (p < 0.01).[1]
SCAG Total Score 20 mg/day90 daysStatistically significant improvement (p < 0.01); greater than 6 mg/day dose.[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound's cognitive effects are mediated through its interaction with multiple neurotransmitter systems and intracellular signaling cascades.

Dihydroergocristine_Signaling cluster_receptors Neurotransmitter Receptors cluster_signaling Intracellular Signaling cluster_effects Cellular & Cognitive Effects DHEC Dihydroergocristine Mesylate D2R Dopamine D2R DHEC->D2R S2AR Serotonin 5-HT2AR DHEC->S2AR A2AR Adrenergic α2AR DHEC->A2AR AMPK AMPK DHEC->AMPK Activates ERK ERK1/2 DHEC->ERK Neurotransmission Modulated Neurotransmission D2R->Neurotransmission S2AR->Neurotransmission A2AR->Neurotransmission mTOR mTOR AMPK->mTOR Inhibits Neuroprotection Neuroprotection AMPK->Neuroprotection CREB CREB ERK->CREB Activates SynapticPlasticity Synaptic Plasticity (LTP) CREB->SynapticPlasticity Cognition Cognitive Enhancement Neurotransmission->Cognition SynapticPlasticity->Cognition Neuroprotection->Cognition in_vivo_workflow cluster_behavior Behavioral Testing start Start animal_model Select Animal Model (e.g., Aged Rats, Scopolamine-induced Amnesia) start->animal_model drug_admin Drug Administration (this compound vs. Vehicle) animal_model->drug_admin mwm Morris Water Maze drug_admin->mwm nor Novel Object Recognition drug_admin->nor epm Elevated Plus Maze drug_admin->epm data_analysis Data Analysis (Escape Latency, DI, Transfer Latency) mwm->data_analysis nor->data_analysis epm->data_analysis interpretation Interpretation of Cognitive Effects data_analysis->interpretation end End interpretation->end in_vitro_workflow cluster_assays In Vitro Assays start Start cell_prep Prepare Cellular/Subcellular Fractions (e.g., Neuronal Cultures, Brain Homogenates) start->cell_prep drug_treatment Treat with this compound cell_prep->drug_treatment binding Receptor Binding Assay drug_treatment->binding release Neurotransmitter Release Assay drug_treatment->release western Western Blot (pERK, pAMPK) drug_treatment->western data_analysis Data Analysis (Ki values, % Release, Fold Change) binding->data_analysis release->data_analysis western->data_analysis mechanism Elucidate Mechanism of Action data_analysis->mechanism end End mechanism->end

References

Dihydroergocristine Mesylate: Application Notes and Protocols for Cerebrovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dihydroergocristine Mesylate in cerebrovascular research. Dihydroergocristine, a semi-synthetic ergot alkaloid, has demonstrated potential in modulating cerebral blood flow and exhibiting neuroprotective effects, making it a compound of interest in the study of cerebrovascular disorders such as stroke and cerebral insufficiency.

Mechanism of Action in the Vasculature

This compound exerts a complex and multifaceted influence on the cerebrovascular system. Its primary mechanism involves interaction with multiple receptor systems, leading to a net effect on vascular tone and neuronal viability. The vasoregulating effect of dihydroergocristine can lead to an increase in cerebral blood flow and oxygen consumption by the brain.[1][2] This activity is believed to be mediated through a dual agonistic and antagonistic activity on dopaminergic and adrenergic receptors, as well as a non-competitive antagonistic effect on serotonin receptors.[1][3][4]

In animal models, dihydroergocristine has been shown to act as a competitive alpha-1 adrenoceptor blocker and an alpha-2 adrenoceptor agonist at the periphery.[5] This dual action contributes to its vasoregulatory properties. It can induce vasodilation in constricted cerebral vessels, thereby improving blood flow to ischemic areas.[2][6]

Beyond its direct vascular effects, this compound also exhibits neuroprotective properties. It has been shown to protect the brain against the metabolic consequences of ischemia at a cellular level.[3][4] In models of cerebral ischemia in rats, treatment with a related compound, dihydroergocryptine, prevented behavioral abnormalities, memory impairment, and the reduction in cerebral Na-K-ATPase activity.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on cerebrovascular parameters.

Table 1: Dose-Dependent Effects of Dihydroergocristine on Local Cerebral Blood Flow (LCBF) and Local Cerebral Glucose Utilization (LCGU) in Conscious Rats

Dose (mg/kg, i.v.)Change in LCBFChange in LCGUAnimal ModelReference
0.5No significant changeNo significant changeConscious Rat[1]
2.5Significant increase in several brain structuresSlight decreaseConscious Rat[1]
20Marked reductionMore pronounced decreaseConscious Rat[1]

Table 2: Clinical Study Dosage for Cerebrovascular Insufficiency

DrugDosageAdministration RouteDurationPatient PopulationReference
Dihydroergotoxine Mesylate3 mg dailySublingual12 weeks550 patients with cerebrovascular disorders[7]
Dihydroergotoxine Mesylate6 mg dailyOral12 weeks550 patients with cerebrovascular disorders[7]

Experimental Protocols

Protocol 1: Evaluation of this compound on Local Cerebral Blood Flow (LCBF) in a Conscious Rat Model

Objective: To determine the dose-dependent effects of this compound on local cerebral blood flow using autoradiography.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Sterile saline solution

  • [¹⁴C]-Iodoantipyrine (radiolabeled tracer for LCBF)

  • Anesthesia (for catheter implantation)

  • Polyethylene catheters

  • Apparatus for autoradiography

Procedure:

  • Animal Preparation:

    • Under appropriate anesthesia, implant catheters into the femoral artery and vein for blood sampling and drug administration, respectively.

    • Allow the animals to recover for at least 24 hours to ensure they are conscious and unrestrained during the experiment.

  • Drug Administration:

    • Dissolve this compound in sterile saline to the desired concentrations (e.g., to achieve doses of 0.5, 2.5, and 20 mg/kg).

    • Administer the prepared solution or vehicle (saline) intravenously (i.v.) through the femoral vein catheter.

  • LCBF Measurement (Autoradiography):

    • At a predetermined time point after drug administration, infuse a bolus of [¹⁴C]-Iodoantipyrine (125 µCi/kg) i.v.

    • Collect arterial blood samples at timed intervals for 45 seconds to measure the arterial concentration of the tracer.

    • At 45 seconds post-infusion, decapitate the rat and rapidly remove the brain.

    • Freeze the brain in isopentane cooled to -50°C.

    • Prepare 20 µm thick coronal sections of the brain in a cryostat at -20°C.

    • Expose the brain sections to X-ray film for an appropriate duration to generate autoradiograms.

  • Data Analysis:

    • Measure the optical density of various brain regions on the autoradiograms using a densitometer.

    • Calculate the local tissue concentration of [¹⁴C]-Iodoantipyrine from the optical density measurements.

    • Calculate LCBF in different brain structures using the operational equation of the autoradiographic method, which incorporates the tissue tracer concentration and the integrated arterial tracer concentration over time.

    • Compare the LCBF values between the different dose groups and the vehicle control group.

Protocol 2: Assessment of Neuroprotective Effects of this compound in a Rat Model of Transient Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective efficacy of this compound by measuring infarct volume and neurological deficit in a rat model of stroke.

Materials:

  • Male Sprague-Dawley rats (280-320g)

  • This compound

  • Vehicle solution (e.g., sterile saline)

  • Anesthesia (e.g., isoflurane)

  • 4-0 monofilament nylon suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Neurological scoring system

Procedure:

  • Induction of Focal Cerebral Ischemia (MCAO):

    • Anesthetize the rat and make a midline cervical incision.

    • Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a 4-0 monofilament nylon suture into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Drug Administration:

    • Prepare this compound solution or vehicle.

    • Administer the drug (e.g., 30 or 150 µg/kg, orally, twice daily) starting at a specific time point after reperfusion (e.g., 1 hour) and continue for a set duration (e.g., 3 days).[6]

  • Neurological Assessment:

    • At 24, 48, and 72 hours after MCAO, evaluate the neurological deficit using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement (TTC Staining):

    • At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the rat and remove the brain.

    • Slice the brain into 2 mm thick coronal sections.

    • Immerse the slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 30 minutes.

    • TTC stains viable tissue red, while the infarcted tissue remains white.

    • Capture images of the stained sections and quantify the infarct area in each slice using image analysis software.

    • Calculate the total infarct volume by integrating the infarct areas of all slices.

  • Data Analysis:

    • Compare the neurological scores and infarct volumes between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests.

Visualizations

cluster_0 This compound cluster_1 Receptor Interactions cluster_2 Cellular & Physiological Effects DHEC Dihydroergocristine Mesylate Alpha1 α1-Adrenoceptor DHEC->Alpha1 Antagonist Alpha2 α2-Adrenoceptor DHEC->Alpha2 Agonist Dopamine Dopamine Receptors DHEC->Dopamine Agonist/ Antagonist Serotonin Serotonin Receptors DHEC->Serotonin Antagonist Vasodilation Cerebral Vasodilation Alpha1->Vasodilation Blockade leads to Alpha2->Vasodilation Agonism contributes to vasoregulation Neuroprotection Neuroprotection Dopamine->Neuroprotection Serotonin->Neuroprotection CBF ↑ Cerebral Blood Flow Vasodilation->CBF Metabolism ↑ O2 Consumption CBF->Metabolism

Caption: Signaling pathway of this compound in the cerebrovasculature.

cluster_0 Pre-clinical Cerebrovascular Research Workflow AnimalModel 1. Animal Model Selection (e.g., Rat MCAO Model) DrugAdmin 2. This compound Administration (Dose-Response) AnimalModel->DrugAdmin CBFAssay 3. Cerebral Blood Flow Measurement (e.g., Autoradiography) DrugAdmin->CBFAssay NeuroAssess 4. Neurological & Behavioral Assessment DrugAdmin->NeuroAssess DataAnalysis 6. Data Analysis & Interpretation CBFAssay->DataAnalysis HistoBiochem 5. Histological & Biochemical Analysis (e.g., TTC, Na-K-ATPase) NeuroAssess->HistoBiochem HistoBiochem->DataAnalysis

References

Experimental Design for Dihydroergocristine Mesylate Drug Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting drug interaction studies for Dihydroergocristine Mesylate. The following protocols and recommendations are based on established scientific principles and regulatory guidelines to ensure robust and reliable data generation for preclinical and clinical drug development.

Introduction to this compound and Drug Interaction Potential

This compound is a semi-synthetic ergot alkaloid derivative.[1] As part of the ergoloid mesylates, it acts on dopaminergic, serotonergic, and adrenergic receptors.[1] The primary metabolism of ergoloid mesylates, including Dihydroergocristine, is hepatic and mediated by the cytochrome P450 enzyme CYP3A4.[1] This metabolic pathway is a critical consideration for potential drug-drug interactions (DDIs). Co-administration with drugs that inhibit or induce CYP3A4 could significantly alter the plasma concentrations of Dihydroergocristine, potentially leading to adverse effects or reduced efficacy. Furthermore, its potential interaction with drug transporters like P-glycoprotein (P-gp) warrants investigation.

Key Signaling and Metabolic Pathways

A clear understanding of the metabolic pathway of Dihydroergocristine is fundamental to designing relevant drug interaction studies. The primary enzyme responsible for its metabolism is CYP3A4.

Dihydroergocristine Dihydroergocristine CYP3A4 CYP3A4 Dihydroergocristine->CYP3A4 Metabolism 8'-hydroxy-dihydroergocristine (Metabolite) 8'-hydroxy-dihydroergocristine (Metabolite) CYP3A4->8'-hydroxy-dihydroergocristine (Metabolite) Increased Dihydroergocristine Levels Increased Dihydroergocristine Levels CYP3A4->Increased Dihydroergocristine Levels Decreased Dihydroergocristine Levels Decreased Dihydroergocristine Levels CYP3A4->Decreased Dihydroergocristine Levels Co-administered Drug (Inhibitor) Co-administered Drug (Inhibitor) Co-administered Drug (Inhibitor)->CYP3A4 Inhibits Co-administered Drug (Inducer) Co-administered Drug (Inducer) Co-administered Drug (Inducer)->CYP3A4 Induces

Caption: Dihydroergocristine Metabolism via CYP3A4.

In Vitro Drug Interaction Studies

In vitro studies are essential for identifying and characterizing the potential for drug interactions early in development. These studies, primarily using human-derived reagents, help predict in vivo outcomes and inform the necessity and design of clinical DDI studies.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of this compound to inhibit major CYP isoforms. Given its metabolism by CYP3A4, it is crucial to assess its inhibitory effect on this and other key enzymes.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes (HLM) Incubate Incubate at 37°C HLM->Incubate DHC Dihydroergocristine (Test Inhibitor) DHC->Incubate Substrates CYP-Specific Probe Substrates Substrates->Incubate Cofactor NADPH (Cofactor) Cofactor->Incubate Stop Stop Reaction (e.g., Acetonitrile) Incubate->Stop LCMS LC-MS/MS Analysis of Metabolite Formation Stop->LCMS IC50 Calculate IC50 Value LCMS->IC50

Caption: CYP450 Inhibition Assay Workflow.

Protocol: CYP450 Inhibition IC50 Determination

  • Materials:

    • This compound (test compound)

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • CYP-specific probe substrates and their known inhibitors (positive controls) - see Table 1.

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile (or other suitable stop reagent)

    • 96-well plates

    • LC-MS/MS system

  • Procedure:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add HLM, potassium phosphate buffer, and the this compound dilutions or positive control inhibitor.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a mixture of the CYP-specific probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding cold acetonitrile.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

Table 1: Recommended CYP Isoforms and Probe Substrates for Inhibition Assays

CYP IsoformProbe SubstrateKnown Inhibitor (Positive Control)
CYP1A2 Phenacetinα-Naphthoflavone
CYP2B6 BupropionTiclopidine
CYP2C8 AmodiaquineMontelukast
CYP2C9 DiclofenacSulfaphenazole
CYP2C19 S-MephenytoinTiclopidine
CYP2D6 DextromethorphanQuinidine
CYP3A4 MidazolamKetoconazole
P-glycoprotein (P-gp) Substrate and Inhibition Assays

These assays determine if this compound is a substrate or an inhibitor of the efflux transporter P-gp.

Protocol: Bidirectional Transport Assay in Caco-2 or MDCK-MDR1 Cells

  • Materials:

    • Caco-2 or MDCK-MDR1 cells cultured on permeable supports (e.g., Transwell® plates)

    • This compound

    • Known P-gp substrate (e.g., Digoxin) and inhibitor (e.g., Verapamil)

    • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

    • LC-MS/MS system

  • Procedure for Substrate Assessment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add this compound to either the apical (A) or basolateral (B) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • Measure the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).

    • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 2 suggests active transport.

    • Repeat the experiment in the presence of a known P-gp inhibitor to confirm P-gp involvement.

  • Procedure for Inhibition Assessment:

    • Pre-incubate the cell monolayers with various concentrations of this compound.

    • Perform a bidirectional transport assay with a known P-gp probe substrate (e.g., Digoxin).

    • Determine the effect of this compound on the efflux ratio of the probe substrate to calculate an IC50 value.

In Vivo Drug Interaction Studies

In vivo studies in animal models are conducted to confirm in vitro findings and to assess the pharmacokinetic consequences of drug interactions.

Logical Framework for In Vivo Study Design:

In_Vitro_Finding In Vitro Finding: Dihydroergocristine is a CYP3A4 substrate Hypothesis Hypothesis: Co-administration with a CYP3A4 inhibitor/inducer will alter Dihydroergocristine PK In_Vitro_Finding->Hypothesis Animal_Model Select Animal Model (e.g., Rat, Mouse) Hypothesis->Animal_Model Study_Groups Establish Study Groups: 1. Vehicle + Dihydroergocristine 2. CYP3A4 Inhibitor + Dihydroergocristine 3. CYP3A4 Inducer + Dihydroergocristine Animal_Model->Study_Groups Dosing_PK Administer Compounds and Perform Pharmacokinetic (PK) Sampling Study_Groups->Dosing_PK Analysis Analyze Plasma Samples for Dihydroergocristine and Metabolite Concentrations (LC-MS/MS) Dosing_PK->Analysis PK_Parameters Calculate PK Parameters: AUC, Cmax, Tmax, t1/2 Analysis->PK_Parameters Conclusion Draw Conclusions on the Significance of the Drug Interaction PK_Parameters->Conclusion

Caption: In Vivo Drug Interaction Study Logic.

Protocol: In Vivo Pharmacokinetic Interaction Study in Rodents

  • Animals:

    • Male Sprague-Dawley rats (or other appropriate rodent model).

    • Acclimatize animals for at least one week before the study.

  • Study Design:

    • Group 1 (Control): Vehicle + this compound.

    • Group 2 (Inhibition): CYP3A4 inhibitor (e.g., Ketoconazole) + this compound.

    • Group 3 (Induction): CYP3A4 inducer (e.g., Rifampicin) + this compound (requires several days of pre-treatment with the inducer).

  • Procedure:

    • Administer the vehicle, inhibitor, or inducer at appropriate times before this compound administration.

    • Administer a single oral or intravenous dose of this compound.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma samples for this compound and its major metabolite concentrations using a validated LC-MS/MS method.

    • Perform pharmacokinetic analysis to determine parameters such as AUC, Cmax, Tmax, and half-life.

    • Statistically compare the pharmacokinetic parameters between the control and treatment groups.

Table 2: Summary of Expected Outcomes from In Vivo Studies

Study GroupExpected Change in Dihydroergocristine AUCExpected Change in Dihydroergocristine Cmax
Control BaselineBaseline
CYP3A4 Inhibition Significant IncreaseIncrease
CYP3A4 Induction Significant DecreaseDecrease

Data Presentation and Interpretation

All quantitative data from these studies should be summarized in a clear and concise tabular format to facilitate comparison and interpretation. The results should be interpreted in the context of regulatory guidelines (e.g., FDA's ICH M12 guidance) to assess the clinical relevance of any observed interactions.[2] A risk-based approach should be taken to determine if further clinical drug interaction studies are warranted.[3]

Conclusion

A thorough investigation of the drug interaction potential of this compound is a critical component of its development program. The protocols outlined above provide a framework for conducting robust in vitro and in vivo studies to evaluate interactions mediated by CYP enzymes and P-gp transporters. The data generated will be instrumental in understanding the drug's safety profile and providing guidance for its safe and effective use in clinical practice.

References

Troubleshooting & Optimization

Improving the stability of Dihydroergocristine Mesylate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Dihydroergocristine Mesylate (DHEC) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve this?

A1: this compound has limited solubility in purely aqueous solutions. Precipitation can occur due to several factors:

  • Low Solubility: DHEC is sparingly soluble in aqueous buffers. We do not recommend storing aqueous solutions for more than one day.

  • pH Effects: The solubility of DHEC is pH-dependent. Changes in the pH of your solution could lead to precipitation.

  • Temperature: Low temperatures can decrease the solubility of DHEC.

Troubleshooting:

  • Co-solvents: Prepare stock solutions in organic solvents like DMSO, ethanol, or DMF before diluting with your aqueous buffer.

  • pH Adjustment: Ensure the pH of your aqueous buffer is optimized for DHEC solubility. While specific pH-solubility profiles are not extensively published, empirical testing is recommended.

  • Warming: Gently warm the solution to see if the precipitate redissolves. However, be cautious as elevated temperatures can accelerate degradation.

  • Formulation Aids: Consider the use of solubilizing agents such as cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin) to improve aqueous solubility and stability.

Q2: I suspect my this compound solution is degrading. What are the common degradation pathways?

A2: DHEC is susceptible to degradation in aqueous solutions through several pathways:

  • Hydrolysis: The ester and amide bonds in the peptide moiety of DHEC can undergo hydrolysis, especially under acidic or basic conditions. This leads to the cleavage of the molecule.

  • Oxidation: The ergoline ring system is prone to oxidation. The major oxidative degradation product is 8'-hydroxy-dihydroergocristine.

  • Epimerization: Ergot alkaloids can undergo epimerization at the C8 position, although this is generally less of a concern with the dihydrogenated forms like DHEC compared to their unsaturated counterparts.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Q3: How can I minimize the degradation of my this compound solution during experiments?

A3: To enhance the stability of your DHEC solution, consider the following preventative measures:

  • pH Control: Maintain the pH of your solution within a stable range. Based on related ergot alkaloids, a slightly acidic to neutral pH is often preferred. Buffer selection is critical.

  • Use of Co-solvents: The stability of hydrogenated ergot alkaloids is improved in water-alcohol mixtures. Using co-solvents can reduce the water activity and thus slow down hydrolytic degradation.

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants to your formulation. Ascorbic acid and its isomers have been shown to be effective stabilizers for ergot alkaloid solutions. Cysteine is another potential antioxidant.

  • Chelating Agents: Metal ions can catalyze oxidative degradation. The addition of a chelating agent like EDTA can sequester these ions and improve stability.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • Temperature Control: Store stock solutions at recommended low temperatures (-20°C or -80°C) and prepare working solutions fresh. Avoid repeated freeze-thaw cycles. For experiments at elevated temperatures, minimize the duration of exposure.

  • Inert Atmosphere: For long-term storage or sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in a DHEC Aqueous Formulation
Potential Cause Troubleshooting Steps
Hydrolytic Degradation 1. Verify pH: Check the pH of your solution. If it is in the acidic or alkaline range, adjust it to a more neutral pH using a suitable buffer system. 2. Reduce Water Content: If possible, reformulate using a co-solvent system (e.g., water-ethanol or water-propylene glycol) to decrease the dielectric constant of the medium. 3. Conduct a pH-rate profile study to determine the optimal pH for stability.
Oxidative Degradation 1. Add an Antioxidant: Incorporate an antioxidant such as ascorbic acid (0.1-0.5% w/v) or cysteine into your formulation. 2. Add a Chelating Agent: Include a chelating agent like EDTA to bind any catalytic metal ions. 3. Deoxygenate your solvent: Purge your aqueous buffer with an inert gas (nitrogen or argon) before preparing the solution.
Photodegradation 1. Protect from Light: Store and handle the solution in light-protected containers (amber glass) or under low-light conditions.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a DHEC Solution
Potential Cause Troubleshooting Steps
Forced Degradation 1. Characterize Degradation Products: The new peaks are likely degradation products. To identify their origin, perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress). 2. Analyze with Mass Spectrometry (LC-MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification. A likely oxidative product is 8'-hydroxy-dihydroergocristine. 3. Optimize HPLC Method: Ensure your HPLC method is a stability-indicating method capable of resolving the main peak from all degradation products.
Interaction with Excipients 1. Analyze a Placebo Formulation: If your formulation contains other excipients, analyze a placebo (formulation without DHEC) to rule out any peaks originating from the excipients themselves or their degradation. 2. Assess Compatibility: Review the compatibility of DHEC with all excipients in the formulation.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~20 mg/mL--INVALID-LINK--
DMF~20 mg/mL--INVALID-LINK--
Ethanol~1 mg/mL--INVALID-LINK--
1:20 DMSO:PBS (pH 7.2)~0.05 mg/mL--INVALID-LINK--

Note: The provided solubility data is for the related compound Dihydroergotamine Mesylate, which is expected to have similar properties to this compound.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general procedure to intentionally degrade DHEC to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of DHEC in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Place the solid DHEC powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, heat a solution of DHEC.

  • Photolytic Degradation: Expose a solution of DHEC to UV light (e.g., 254 nm) and/or visible light for a defined period.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical technique, such as HPLC with UV and/or MS detection.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradation products.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: Start with a low percentage of Solvent B and gradually increase it over the run time. An example gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 280 nm, or use a PDA detector to scan a range of wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.

Visualizations

degradation_pathway DHEC Dihydroergocristine Mesylate Hydrolysis Hydrolysis (Acid/Base) DHEC->Hydrolysis Oxidation Oxidation DHEC->Oxidation Photolysis Photolysis (UV/Vis Light) DHEC->Photolysis Cleaved_Products Cleaved Peptide & Ergoline Moieties Hydrolysis->Cleaved_Products Hydroxy_DHEC 8'-hydroxy-dihydroergocristine Oxidation->Hydroxy_DHEC Photo_Products Photodegradation Products Photolysis->Photo_Products

Caption: Major degradation pathways for this compound in aqueous solutions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stabilization Stabilization Strategy Stock_Solution Prepare DHEC Stock Solution Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, etc.) Stock_Solution->Forced_Degradation HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Forced_Degradation->HPLC_Analysis Analyze Degradation Products MS_Analysis LC-MS Analysis for Identification HPLC_Analysis->MS_Analysis Formulation Formulate with Stabilizers (Antioxidants, Co-solvents, etc.) Stability_Testing Conduct Stability Testing Formulation->Stability_Testing Stability_Testing->HPLC_Analysis Monitor Stability

Caption: Workflow for investigating DHEC stability and developing stable formulations.

logical_relationship cluster_factors Factors Affecting Stability cluster_solutions Stabilization Approaches pH pH Buffer pH Control (Buffers) pH->Buffer Temperature Temperature CoSolvents Co-solvents Temperature->CoSolvents Light Light Exposure LightProtection Light Protection Light->LightProtection Oxygen Presence of Oxygen Antioxidants Antioxidants Oxygen->Antioxidants

Caption: Relationship between factors affecting DHEC stability and corresponding stabilization strategies.

Optimizing Dihydroergocristine Mesylate concentration for γ-secretase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of current literature and experimental data has been conducted to provide a comprehensive technical support guide for researchers utilizing Dihydroergocristine Mesylate (DHEC) as a γ-secretase inhibitor. This guide offers detailed protocols, troubleshooting advice, and quantitative data to facilitate the optimization of experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHEC) and what is its mechanism of action as a γ-secretase inhibitor?

A1: Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid and a component of the FDA-approved drug Ergoloid Mesylates.[1][2][3][4] It has been identified as a direct inhibitor of the γ-secretase enzyme complex.[5][6][7] Its mechanism involves binding directly to the γ-secretase complex and one of its key subunits, Nicastrin, thereby reducing the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease.[3][7][8] The inhibitory activity is primarily attributed to its cyclized tripeptide moiety.[3][7]

Q2: What is the optimal concentration range for DHEC in γ-secretase inhibition experiments?

A2: The optimal concentration of DHEC can vary depending on the experimental system (cell-based vs. cell-free) and the specific cell line used. For cell-based assays, a concentration range of 2-20 μM has been shown to effectively inhibit Aβ production in HEK293 cells.[8] An IC₅₀ value of approximately 25 μM has been reported for inhibiting γ-secretase activity in T100 cells.[8][9] In cell-free assays using purified enzyme, the IC₅₀ is higher, around 100 μM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.

Q3: How should I prepare and store DHEC stock solutions?

A3: this compound is soluble in organic solvents like DMSO.[8][10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For experiments involving aqueous buffers, DHEC is sparingly soluble; therefore, the best practice is to first dissolve it in DMSO and then dilute it to the final working concentration in the aqueous medium.[10] Stock solutions should be stored at -20°C or -80°C to ensure stability.[8]

Q4: Does DHEC inhibit the processing of other γ-secretase substrates, such as Notch?

A4: A significant concern with many γ-secretase inhibitors is their potential to block the processing of other critical substrates like the Notch receptor, which can lead to toxicity.[11][12] However, studies have shown that DHEC selectively reduces Aβ production without affecting Notch processing at similar concentrations.[3] This suggests DHEC may have a more favorable safety profile compared to non-selective γ-secretase inhibitors.

Q5: What are the key binding parameters of DHEC with the γ-secretase complex?

A5: Surface Plasmon Resonance (SPR) assays have been used to determine the binding kinetics of DHEC. It binds directly to the purified γ-secretase complex with a high affinity and also to the Nicastrin subunit, albeit with a lower affinity.[3][7][8] The specific equilibrium dissociation constants (Kd) are summarized in the data table below.

Quantitative Data Summary

The following tables provide key quantitative parameters for the use of this compound in γ-secretase inhibition studies.

Table 1: Binding Affinity of this compound

Target Binding Constant (Kd) Method
γ-Secretase Complex 25.7 nM Surface Plasmon Resonance (SPR)[3][7][8]

| Nicastrin (NCT) Subunit | 9.8 μM | Surface Plasmon Resonance (SPR)[3][7][8] |

Table 2: Inhibitory Concentrations (IC₅₀) of this compound

Assay Type Cell Line / System IC₅₀ Value
Cell-Based Activity Assay T100 Cells ~25 μM[8][9]
Cell-Free Activity Assay Purified γ-Secretase ~100 μM[3]

| Aβ Production Inhibition | HEK293 Cells | Effective in 2-20 μM range[8] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials : this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).

  • Procedure :

    • Allow the DHEC powder vial to come to room temperature before opening.

    • Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve a stock concentration of 10 mM. For example, for 1 mg of DHEC (MW: 707.84 g/mol ), add 141.3 μL of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Protocol 2: Cell-Based γ-Secretase Activity Assay (APP-CTF Accumulation)

This protocol is based on the principle that inhibiting γ-secretase will lead to the accumulation of its substrate, the C-terminal fragments of APP (APP-CTFs).[3][8]

  • Cell Culture : Plate a suitable cell line (e.g., HEK293) in 24-well plates and grow to 70-80% confluency.

  • Compound Treatment :

    • Prepare serial dilutions of DHEC from your DMSO stock solution in fresh cell culture medium. Ensure the final DMSO concentration does not exceed 0.2% to avoid solvent toxicity.

    • Include a vehicle control (medium with DMSO only) and a positive control (e.g., 20 μM DAPT, a known γ-secretase inhibitor).[9]

    • Remove the old medium from the cells and add the medium containing the different concentrations of DHEC, vehicle, or positive control.

    • Incubate the cells for 24 hours at 37°C in a CO₂ incubator.[8]

  • Cell Lysis :

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of RIPA lysis buffer containing protease inhibitors to each well.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Western Blot Analysis :

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel (e.g., 16% Tricine-SDS-PAGE is suitable for resolving small fragments).[3]

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody that recognizes the C-terminus of APP to detect APP-CTFs.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[9]

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

  • Data Analysis : Quantify the band intensities for APP-CTFs and normalize them to the loading control. A dose-dependent increase in the APP-CTF signal indicates γ-secretase inhibition.[8]

Troubleshooting Guide

Issue: No significant inhibition of γ-secretase activity is observed.

  • Question: Is the DHEC concentration correct?

    • Answer: Verify your calculations and perform a dose-response experiment with a wider range of concentrations (e.g., 1 μM to 100 μM) to identify the optimal inhibitory concentration for your specific cell line or assay system.

  • Question: Is the DHEC soluble in the assay medium?

    • Answer: DHEC has poor aqueous solubility.[10] Ensure the final DMSO concentration is sufficient to keep the compound in solution but low enough to not be toxic to the cells (typically ≤0.2%). Visually inspect the medium for any precipitation after adding the DHEC solution.

  • Question: Has the DHEC degraded?

    • Answer: Ensure the stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[8] If in doubt, use a fresh vial of the compound.

  • Question: Is the assay sensitive enough?

    • Answer: For cell-based assays, ensure your antibody is sensitive enough to detect the accumulation of APP-CTFs. For cell-free assays, verify the activity of your purified enzyme and the quality of your substrate.[13][14] Always include a potent positive control like DAPT to validate the assay's performance.[15]

Issue: High cell toxicity is observed after treatment.

  • Question: Is the DHEC concentration too high?

    • Answer: High concentrations of DHEC may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your inhibition experiment to determine the toxic concentration range. Studies suggest DHEC does not affect cell viability in T100 cells at concentrations up to 25 μM.[9]

  • Question: Is the solvent concentration causing toxicity?

    • Answer: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (generally ≤0.2%).

  • Question: Is the incubation time too long?

    • Answer: While 24 hours is a common incubation period, prolonged exposure may lead to toxicity.[8] Consider reducing the incubation time (e.g., to 12 or 18 hours) and check for inhibition.

Issue: A paradoxical increase in Aβ levels is observed at low DHEC concentrations.

  • Question: Is this an expected effect?

    • Answer: Yes, this phenomenon has been observed with some γ-secretase inhibitors.[15] It is not thought to be caused by an anomalous activation of the enzyme. Instead, it may be related to the transient circumvention of Aβ degradation pathways in the endosome.[15] If this effect is observed, it is important to characterize the full dose-response curve to identify the concentration at which inhibition begins.

Visualizations

G cluster_0 Amyloidogenic Pathway cluster_1 Notch Signaling Pathway APP APP (Amyloid Precursor Protein) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) C99 C99 (CTFβ) APP->C99 β-secretase (BACE1) Ab Aβ Peptides (Aβ40/Aβ42) C99->Ab γ-secretase AICD AICD C99->AICD γ-secretase Ab_Oligo Oligomerization & Aggregation Ab->Ab_Oligo Amyloid Plaques DHEC Dihydroergocristine Mesylate DHEC->C99 Inhibits cleavage Notch_Receptor Notch Receptor Notch_TMD Membrane-Tethered Notch Notch_Receptor->Notch_TMD ADAM Protease NICD NICD Notch_TMD->NICD γ-secretase Nucleus Nucleus (Gene Transcription) NICD->Nucleus Plaque Plaque Ab_Oligo->Plaque Amyloid Plaques

Caption: Signaling pathways of γ-secretase processing APP and Notch.

experimental_workflow start Start prep_dhec Prepare DHEC Stock (10 mM in DMSO) start->prep_dhec treatment Treat Cells with DHEC (Dose-response, 24h) prep_dhec->treatment cell_culture Plate & Culture Cells (e.g., HEK293) cell_culture->treatment controls Include Vehicle (DMSO) & Positive (DAPT) Controls treatment->controls lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis western_blot Western Blot for APP-CTF & Loading Control lysis->western_blot analysis Quantify Band Intensity & Normalize western_blot->analysis results Determine IC₅₀ / Optimal Dose analysis->results end End results->end

Caption: Workflow for a cell-based γ-secretase inhibition assay.

troubleshooting_logic issue Issue: No Inhibition Observed conc Check DHEC Concentration issue->conc Possible Cause sol Verify DHEC Solubility issue->sol Possible Cause deg Assess DHEC Degradation issue->deg Possible Cause assay Validate Assay Sensitivity issue->assay Possible Cause conc_action Perform wider dose-response curve. conc->conc_action Solution sol_action Ensure final DMSO % is sufficient for solubility but non-toxic. sol->sol_action Solution deg_action Use fresh compound; avoid freeze-thaw cycles. deg->deg_action Solution assay_action Run positive control (DAPT) to confirm assay works. assay->assay_action Solution

Caption: Troubleshooting logic for lack of γ-secretase inhibition.

References

Long-term storage conditions for Dihydroergocristine Mesylate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information on the long-term storage, preparation, and handling of Dihydroergocristine Mesylate stock solutions to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare this compound stock solutions?

A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is highly recommended for preparing initial stock solutions[1][2]. It is also soluble in ethanol and dimethylformamide (DMF)[2]. For experiments requiring aqueous buffers, it is best to first dissolve the compound in DMSO at a high concentration and then dilute it with the aqueous buffer of choice[2].

Q2: What are the recommended temperatures for long-term storage of stock solutions?

A2: For long-term storage, stock solutions should be kept frozen. Storage at -80°C can preserve the solution for up to six months, while storage at -20°C is suitable for up to one month[3][4]. It is highly recommended to prepare and use solutions on the same day if possible[1].

Q3: Can I store my stock solution at room temperature or in the refrigerator?

A3: No, long-term storage of this compound solutions at room temperature or 4°C is not recommended. Aqueous solutions, in particular, should not be stored for more than one day[2]. The solid, powdered form of the compound can be stored at room temperature as per some supplier instructions[1]. However, for maximum stability of the solid, storage at -20°C is also recommended and can be stable for at least four years[2].

Q4: How many times can I freeze and thaw my stock solution?

A4: To avoid degradation of the compound, repeated freeze-thaw cycles should be avoided[3]. It is best practice to aliquot the stock solution into single-use volumes after preparation and before the initial freezing. This ensures that you only thaw the amount you need for a specific experiment.

Q5: My solution has formed a precipitate after thawing. What should I do?

A5: Before use, it is crucial to allow the vial to equilibrate to room temperature for at least 60 minutes. Ensure the solution is vortexed or gently mixed to redissolve any precipitate completely before use[1]. If the precipitate does not dissolve, it may indicate solvent evaporation or compound degradation, and a fresh solution should be prepared.

Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution.

FormSolventStorage TemperatureMaximum DurationSource(s)
Solid N/ARoom TemperatureVaries by supplier[1]
Solid N/A-20°C≥ 4 years[2]
Stock Solution DMSO-20°CUp to 1 month[1][3][4]
Stock Solution DMSO-80°CUp to 6 months[3][4]
Aqueous Dilution Aqueous Buffer4°C to Room Temp.Not recommended (>1 day)[2]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated balance, vortex mixer, and precision pipettes

Methodology:

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile container. For example, weigh 7.08 mg of this compound (Molecular Weight: 707.84 g/mol ) to prepare 1 mL of a 10 mM solution.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the solid. It is good practice to purge the solvent with an inert gas before use to remove dissolved oxygen[2].

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed cryovials or microcentrifuge tubes[3]. This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months[3][4]. Protect the vials from light[5].

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Precipitate in thawed aliquot Incomplete dissolution or temperature shock.Allow the vial to equilibrate to room temperature for at least 60 minutes. Vortex thoroughly. Ensure the solution is clear before use[1].
Low experimental efficacy Compound degradation.Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by using single-use aliquots[3]. Confirm that the storage duration has not exceeded recommendations.
Inconsistent results between experiments Inconsistent solution concentration.Ensure the compound is fully dissolved before aliquoting. Use calibrated pipettes for accuracy. Prepare fresh working solutions for each experiment from a consistent stock[3].
Cloudiness upon dilution in aqueous buffer Low aqueous solubility of the compound.This is expected. Prepare a concentrated stock in 100% DMSO first, then dilute into the aqueous buffer while vortexing to improve dispersion[2]. The final DMSO concentration should be considered.

Visual Workflows

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Solid Compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex until Clear dissolve->vortex aliquot 4. Aliquot into Vials vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

G cluster_usage Decision Logic for Solution Usage start Need to Use Solution check_storage Is Stored Aliquot Available? start->check_storage check_age Is it within storage duration limits? check_storage->check_age Yes prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh No thaw Thaw and Equilibrate Aliquot check_age->thaw Yes check_age->prepare_fresh No use_solution Use in Experiment thaw->use_solution prepare_fresh->use_solution

Caption: Decision-making process for using stored vs. fresh solutions.

References

Technical Support Center: Dihydroergocristine Mesylate In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective in vitro use of Dihydroergocristine Mesylate, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

This compound is a semi-synthetic ergot alkaloid with a complex pharmacological profile. Its primary mechanism of action involves interaction with multiple neurotransmitter receptor systems. It exhibits a dual partial agonist/antagonist activity at dopaminergic and adrenergic receptors and acts as a noncompetitive antagonist at serotonin receptors[1]. In specific in vitro models, it has also been shown to be a direct inhibitor of γ-secretase, reducing the production of amyloid-β peptides[2].

Q2: What are the known off-target effects of this compound in cell-based assays?

Due to its broad receptor binding profile, this compound can engage with numerous receptors beyond the intended target, leading to potential off-target effects. These primarily include interactions with various subtypes of adrenergic, dopaminergic, and serotonergic receptors[1]. For example, in some experimental systems, it can act as an antagonist at both D1 and D2 dopamine receptors[3]. This promiscuity can lead to complex downstream signaling events that may confound experimental results.

Q3: How can I minimize off-target effects in my in vitro experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Dose-Response Analysis: Conduct thorough dose-response studies to identify the lowest effective concentration that elicits the desired on-target effect while minimizing engagement with lower-affinity off-target receptors.

  • Use of Selective Antagonists: Co-incubation with selective antagonists for known off-target receptors can help to isolate the effects of this compound on the primary target of interest. For example, using a specific α-adrenergic antagonist can block its effects on that receptor system.

  • Cell Line Selection: Utilize cell lines that have a well-characterized receptor expression profile. If possible, use engineered cell lines that express the target of interest but lack the expression of major off-target receptors.

  • Orthogonal Assays: Employ multiple, distinct assay formats to confirm findings. Observing the same effect through different experimental methodologies increases confidence that the result is due to on-target activity.

Q4: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For final working solutions in cell culture, the DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cell toxicity or unexpected apoptosis 1. Concentration of this compound is too high.2. Solvent (e.g., DMSO) concentration is toxic to the cells.3. Off-target effects on essential cellular pathways.1. Perform a dose-response curve to determine the optimal, non-toxic concentration.2. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO).3. Use selective antagonists for known off-target receptors to see if toxicity is mitigated. Consider using a different cell line with a more favorable receptor expression profile.
Inconsistent or non-reproducible results 1. Instability of this compound in solution.2. Variability in cell passage number or confluency.3. Inconsistent incubation times or experimental conditions.1. Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions.2. Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding at a consistent density.3. Standardize all experimental parameters, including incubation times, temperatures, and media formulations.
Observed effect does not align with the expected on-target activity 1. The observed phenotype is a result of off-target binding.2. The signaling pathway in your specific cell model differs from what is published.3. The compound may be acting through a previously uncharacterized mechanism.1. Use knockout/knockdown (e.g., CRISPR/siRNA) of the intended target to confirm its role in the observed effect.2. Perform pathway analysis (e.g., Western blotting for key signaling proteins, reporter assays) to delineate the actual signaling cascade in your model.3. Conduct broader profiling assays (e.g., RNA-seq, proteomics) to identify unexpected molecular changes induced by the compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding of Dihydroergocristine and related compounds to various targets. It is important to note that binding affinities can vary depending on the experimental conditions and the specific radioligand used.

Table 1: Binding Affinity of Dihydroergocristine and Related Compounds for Various Receptors

CompoundReceptor SubtypeBinding Affinity (Ki in nM, unless otherwise noted)SpeciesReference
α-DihydroergocryptineDopamine D135.4Human[4]
α-DihydroergocryptineDopamine D2-Human[4]
α-DihydroergocryptineDopamine D3-Human[4]
Ergocristinine5-HT2A-9.7 kcal/mol (Binding Energy)-[5]
Ergocristinineα2A-Adrenergic-8.7 kcal/mol (Binding Energy)-[5]
[3H]Dihydroergocryptineα-AdrenergicKd = 1.78Steer[6]

Table 2: Inhibition and Dissociation Constants for Dihydroergocristine

TargetParameterValueCell Line/SystemReference
γ-SecretaseKd25.7 nMPurified γ-secretase[2]
NicastrinKd9.8 µMPurified Nicastrin[2]

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Apoptosis Assay

This protocol is adapted from a study on chemoresistant prostate cancer cells and can be generalized for other cell lines[7][8].

1. Cell Culture and Seeding:

  • Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the logarithmic growth phase.
  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Serially dilute the stock solution in a culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
  • Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

3. Cell Viability Assessment (MTT Assay):

  • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle-treated control.

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Seed cells in 6-well plates and treat with this compound as described above.
  • After treatment, harvest the cells (including any floating cells in the medium).
  • Wash the cells with cold PBS.
  • Resuspend the cells in Annexin V binding buffer.
  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
  • Incubate in the dark at room temperature for 15 minutes.
  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol allows for the investigation of this compound's effect on specific protein expression and phosphorylation, providing insights into the activated or inhibited signaling pathways[7][8].

1. Cell Lysis and Protein Quantification:

  • Seed cells in 6-well plates and treat with this compound for the desired time points.
  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each sample using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AMPK, NF-κB, p53) overnight at 4°C.
  • Wash the membrane several times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

On_Target_Signaling_Pathway DHEC Dihydroergocristine Mesylate TargetReceptor Target Receptor (e.g., Dopamine D2 Receptor) DHEC->TargetReceptor Agonist G_Protein Gi/o G-Protein TargetReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB Decreases Downstream Downstream Cellular Effects (e.g., Inhibition of Prolactin Release) CREB->Downstream

Caption: On-target signaling of this compound at a D2-like dopamine receptor.

Off_Target_Signaling_Pathway DHEC Dihydroergocristine Mesylate AlphaAdrenergic α-Adrenergic Receptor DHEC->AlphaAdrenergic Partial Agonist/ Antagonist SerotoninReceptor Serotonin Receptor DHEC->SerotoninReceptor Antagonist GammaSecretase γ-Secretase DHEC->GammaSecretase Inhibitor PLC Phospholipase C AlphaAdrenergic->PLC CellularResponse2 Unintended Cellular Response 2 SerotoninReceptor->CellularResponse2 APP Amyloid Precursor Protein (APP) GammaSecretase->APP Inhibits cleavage of IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC CellularResponse1 Unintended Cellular Response 1 Ca_PKC->CellularResponse1 Abeta Amyloid-β APP->Abeta Reduced Production

Caption: Potential off-target signaling pathways of this compound.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_interpretation Interpretation SelectCellLine Select Appropriate Cell Line DoseResponse Plan Dose-Response Study SelectCellLine->DoseResponse CellSeeding Seed Cells DoseResponse->CellSeeding CompoundTreatment Treat with Dihydroergocristine Mesylate +/- Antagonists CellSeeding->CompoundTreatment Incubation Incubate for Defined Period CompoundTreatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) Incubation->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) Incubation->PathwayAnalysis InterpretData Interpret Data & Correlate with On/Off-Target Effects ViabilityAssay->InterpretData ApoptosisAssay->InterpretData PathwayAnalysis->InterpretData

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Dihydroergocristine Mesylate and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Dihydroergocristine Mesylate in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

A1: this compound is a semi-synthetic ergot alkaloid.[1][2] Like many ergot alkaloids, it is an intrinsically fluorescent molecule.[3][4][5] This property, known as autofluorescence, is a primary reason for interference in fluorescence-based assays. The interference can manifest as false positives or negatives, depending on the assay design.

Q2: What are the known spectral properties of this compound?

A2: Specific spectral data for this compound in common aqueous assay buffers is not extensively published. However, data from High-Performance Liquid Chromatography (HPLC) with fluorescence detection provides a key reference point.

PropertyValueSource
Excitation Maximum 224 nmHPLC-FLD Method
Emission Maximum 344 nmHPLC-FLD Method

Note: These values were determined in a specific HPLC mobile phase and may differ in your experimental conditions (e.g., aqueous buffers, pH).

Q3: What are the primary mechanisms of interference by this compound in fluorescence assays?

A3: The two main mechanisms of interference are:

  • Autofluorescence: this compound itself emits light upon excitation, which can be detected by the assay reader and contribute to the signal, potentially leading to false-positive results in gain-of-signal assays.[6][7]

  • Fluorescence Quenching: The compound can absorb excitation light or emitted light from the assay's fluorophore, leading to a decrease in the detected signal (a phenomenon also known as the inner filter effect).[6][8] This can result in false-positive results in loss-of-signal assays or false negatives in gain-of-signal assays.

Troubleshooting Guides

Issue 1: I am observing an unexpectedly high fluorescence signal in my assay when this compound is present.

This is likely due to the intrinsic fluorescence (autofluorescence) of the compound.

Troubleshooting Workflow:

start High Signal Observed control Run 'Compound-Only' Control (this compound in assay buffer without other reagents) start->control measure Measure Fluorescence at Assay Wavelengths control->measure is_fluorescent Is the signal significantly above background? measure->is_fluorescent mitigate Proceed to Mitigation Strategies is_fluorescent->mitigate Yes no_issue Autofluorescence is not the primary issue. Consider other factors. is_fluorescent->no_issue No

Caption: Troubleshooting workflow for high fluorescence signals.

Mitigation Strategies:

StrategyDescriptionProsCons
Spectral Shift Select a fluorophore for your assay with excitation and emission wavelengths that are red-shifted (further away from the blue/UV region where this compound fluoresces).[9]Highly effective at eliminating interference.May require re-optimization of the assay with a new fluorophore.
Background Subtraction Subtract the signal from the "compound-only" control wells from the experimental wells.Simple to implement.Assumes fluorescence is additive and not affected by other assay components.
Time-Resolved Fluorescence (TRF) Use a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime, while the signal from lanthanide-based TRF probes has a long lifetime, allowing for temporal separation of the signals.Excellent signal-to-noise ratio.Requires a plate reader capable of TRF measurements.
Chemical Quenching In some applications like microscopy, chemical quenchers like Trypan Blue or Sudan Black B can be used.[10][11]Can be effective for imaging.May not be compatible with all biochemical or cell-based assays.
Issue 2: My fluorescence signal is lower than expected in the presence of this compound.

This could be due to fluorescence quenching or the inner filter effect.

Troubleshooting Workflow:

start Low Signal Observed control Run 'Fluorophore + Compound' Control (Assay fluorophore with this compound in buffer) start->control measure Measure Fluorescence control->measure is_quenched Is the signal lower than 'Fluorophore-Only' control? measure->is_quenched absorbance Measure Absorbance Spectrum of this compound is_quenched->absorbance Yes no_issue Quenching is not the primary issue. Consider other factors. is_quenched->no_issue No overlap Does absorbance overlap with fluorophore Ex/Em wavelengths? absorbance->overlap ife Inner Filter Effect is likely. Proceed to Mitigation. overlap->ife Yes other Other quenching mechanisms may be involved. Consider orthogonal assays. overlap->other No

Caption: Troubleshooting workflow for low fluorescence signals.

Mitigation Strategies:

StrategyDescriptionProsCons
Lower Compound/Fluorophore Concentration If possible, reduce the concentration of this compound or the assay fluorophore to minimize the inner filter effect.[8]Simple adjustment.May not be feasible depending on the required experimental conditions.
Use a Red-Shifted Fluorophore Select a fluorophore with excitation and emission wavelengths outside the absorbance range of this compound.Can be very effective.May require assay re-development.
Orthogonal Assay Confirm findings using a non-fluorescence-based method (e.g., luminescence, absorbance at a different wavelength, mass spectrometry).[7]Provides independent validation of results.Requires access to different instrumentation and assay development.
Instrumental Correction Some modern plate readers have features to correct for the inner filter effect. Consult your instrument's manual.Can be a convenient solution.Not available on all instruments; may not fully correct for strong quenching.

Experimental Protocols

Protocol 1: Determining the Autofluorescence of this compound

Objective: To quantify the intrinsic fluorescence of this compound under your specific assay conditions.

Materials:

  • This compound

  • Assay buffer (the same buffer used in your main experiment)

  • Microplate reader with fluorescence detection

  • Microplates (ideally the same type used for your assay)

Methodology:

  • Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiment.

  • Include a "buffer-only" control (blank).

  • Dispense the dilutions and the blank into the wells of the microplate.

  • Read the plate on your fluorescence reader using the same excitation and emission wavelengths and settings as your main assay.

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.

  • Plot the background-subtracted fluorescence intensity against the concentration of this compound to assess the dose-dependent nature of the autofluorescence.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of your assay's reporter fluorophore.

Materials:

  • This compound

  • Your assay's fluorophore (e.g., fluorescein, rhodamine) at the concentration used in your assay

  • Assay buffer

  • Microplate reader with fluorescence and absorbance capabilities

  • Microplates

Methodology:

  • Prepare a solution of your fluorophore in assay buffer at the final assay concentration.

  • Prepare a serial dilution of this compound in assay buffer.

  • In the microplate, mix the fluorophore solution with the serial dilutions of this compound.

  • Include controls:

    • Fluorophore + buffer (no compound)

    • Buffer only (blank)

  • Read the plate on the fluorescence reader at the appropriate wavelengths for your fluorophore.

  • Compare the fluorescence of the wells containing the compound to the "Fluorophore + buffer" control. A significant decrease in fluorescence indicates quenching.

  • To investigate the inner filter effect, measure the absorbance spectrum of this compound (at the highest concentration used) from the UV to the visible range. If there is significant absorbance at the excitation or emission wavelength of your fluorophore, the inner filter effect is a likely contributor to the quenching.[6]

Signaling Pathways and Logical Relationships

The interaction of this compound with a fluorescence-based assay can be visualized as a logical relationship affecting the final output.

cluster_assay Fluorescence Assay System Excitation Excitation Light Source Fluorophore Assay Fluorophore Excitation->Fluorophore Emission Emitted Light Fluorophore->Emission Detector Detector Emission->Detector DHEC Dihydroergocristine Mesylate DHEC->Excitation Quenching (Absorbs Light) DHEC->Emission Autofluorescence (Adds to Signal) DHEC:s->Emission:s Quenching (Absorbs Light)

References

Dihydroergocristine Mesylate: A Technical Guide to Safe Laboratory Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Dihydroergocristine Mesylate in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance.[1] Key hazards include:

  • Toxicity: It is harmful if swallowed and may be fatal if inhaled.[2] It can also cause harm to an unborn child and there is a possible risk of impaired fertility.[1][3][4]

  • Irritation: The compound is irritating to the eyes, respiratory system, and skin.[1] Direct contact with skin can cause inflammation, and the material may exacerbate pre-existing dermatitis.[1]

  • Organ Damage: It may cause damage to organs through prolonged or repeated exposure.[3][4]

  • Combustibility: It is a combustible solid that burns with difficulty. Dust clouds may form an explosive mixture with air.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity and stability of this compound. It is heat and light-sensitive.[1] Recommended storage conditions are as follows:

  • Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[1][2]

  • For long-term storage of solutions in a solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[2][6]

  • It should be stored locked up.[2][3][4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive selection of PPE is necessary to minimize exposure.[7] This includes:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][5]

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile or powder-free latex gloves. Double gloving is recommended.[1]

  • Body Protection: A laboratory coat is suitable for small quantities (up to 500 grams). For larger amounts, a disposable, low-permeability coverall is recommended.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-certified N95 or N100 respirator should be used.[8]

Troubleshooting Guide

Scenario 1: Accidental Spill

  • Minor Spill:

    • Immediately clean up the spill to prevent dust generation.[1]

    • Wear appropriate PPE, including a dust respirator, gloves, safety glasses, and protective clothing.[1]

    • Use dry clean-up procedures. You can dampen the material with water to prevent dusting before sweeping.[1]

    • Vacuuming is also an option, but the vacuum cleaner must be fitted with a HEPA filter and be explosion-proof.[1]

    • Place the collected material in a suitable, sealed container for disposal.[1]

  • Major Spill:

    • Evacuate personnel from the area and move upwind.[1]

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

    • Only trained personnel with full-body protective clothing and breathing apparatus should handle the cleanup.[1]

Scenario 2: Accidental Exposure

  • Eye Contact:

    • Immediately flush the eyes with large amounts of water for at least 15 minutes, keeping the eyelids open.[2][5]

    • Seek prompt medical attention.[2]

  • Skin Contact:

    • Immediately remove all contaminated clothing, including footwear.[1]

    • Flush the skin and hair with running water and soap, if available.[1]

    • Seek medical attention.[5]

  • Inhalation:

    • Move the individual to fresh air immediately.[2][5]

    • If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2][5]

    • Keep the person warm and rested.[1]

    • Seek immediate medical attention.[5]

  • Ingestion:

    • Rinse the mouth with water.[2][5]

    • Do NOT induce vomiting.[2][5]

    • Never give anything by mouth to an unconscious person.[5]

    • Call a physician or Poison Control Center immediately.[5]

Quantitative Data Summary

Toxicity Data (LD50)ValueSpecies
Oral[1]2643 mg/kgRat
Intravenous[1]91 mg/kgRat
Oral[1]>2500 mg/kgMouse
Intraperitoneal[1]120 mg/kgMouse
Intravenous[1]70 mg/kgMouse
Oral[1]>1250 mg/kgDog
Intravenous[1]>50 mg/kgDog

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution

  • Preparation:

    • Ensure the work area is in a designated chemical fume hood or a ventilated enclosure with a HEPA filter.[3]

    • Don all required PPE: double gloves, lab coat, and safety goggles.

    • Decontaminate the work surface before and after handling.

  • Weighing:

    • Use a calibrated analytical balance inside the fume hood.

    • Handle the container with care to avoid generating dust.

    • Use a spatula to transfer the powder to a tared weigh boat.

    • Close the primary container immediately after dispensing.

  • Solubilization:

    • This compound is soluble in organic solvents like DMSO and ethanol.[9]

    • Add the desired solvent to the vessel containing the weighed powder.

    • If necessary, gently vortex or sonicate to ensure complete dissolution.

    • For aqueous buffers, first dissolve in a minimal amount of DMSO and then dilute with the buffer.[9]

  • Cleanup:

    • Dispose of the weigh boat and any contaminated materials in a designated hazardous waste container.[1]

    • Wipe down the balance and surrounding area with a suitable decontaminating solution.

Protocol 2: Waste Disposal

  • Solid Waste:

    • All solid waste, including contaminated PPE, weigh boats, and vials, must be collected in a clearly labeled hazardous waste container.[1]

    • Do not mix with other chemical waste unless compatibility is confirmed.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and labeled waste container.

    • Do not pour down the drain.[5]

  • Final Disposal:

    • All waste must be handled in accordance with local, state, and federal regulations.[1]

    • Arrange for disposal through a licensed chemical waste disposal company.[5]

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate dispose_waste Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: A flowchart illustrating the safe handling workflow for this compound.

spill_response_workflow Spill Response Workflow spill_detected Spill Detected is_major Major Spill? spill_detected->is_major evacuate Evacuate Area & Alert Authorities is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No contain_spill Contain Spill (Dampen Powder) don_ppe->contain_spill cleanup_spill Clean Up Spill (Dry Procedure) contain_spill->cleanup_spill dispose_waste Dispose of Contaminated Waste cleanup_spill->dispose_waste

Caption: Decision-making workflow for responding to a this compound spill.

References

Technical Support Center: Optimizing Dihydroergocristine Mesylate Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at optimizing the delivery of Dihydroergocristine Mesylate across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

1. What is this compound and why is its delivery across the BBB important?

This compound (DHEC) is a semi-synthetic ergot alkaloid derivative used in the treatment of cognitive disorders and cerebrovascular insufficiency.[1][2] Its therapeutic efficacy is linked to its action on the central nervous system, where it modulates neurotransmitter systems, including those for dopamine and serotonin, and improves cerebral blood flow through vasodilation.[1][2] Therefore, efficient transport across the blood-brain barrier is crucial for its pharmacological effect.

2. What are the main challenges in delivering this compound to the brain?

The primary challenges include:

  • The Blood-Brain Barrier (BBB): A highly selective barrier that restricts the passage of substances from the bloodstream into the brain.[3][4]

  • Efflux Pumps: Transporter proteins, such as P-glycoprotein (P-gp), are present in the BBB and actively pump foreign substances, including some drugs, back into the bloodstream, limiting their brain accumulation.[5][6][7] Dihydroergocristine is a known substrate of P-gp.[8]

  • Metabolism: The compound is a substrate for the enzyme CYP3A4, which could lead to its degradation before it reaches the brain.[8]

3. What are the key strategies to enhance the BBB penetration of this compound?

Several strategies can be employed to improve the delivery of DHEC to the brain:

  • Nanoparticle Encapsulation: Encapsulating DHEC in nanoparticles can protect it from metabolic enzymes and efflux pumps, and can be designed to target specific receptors on the BBB for enhanced transport.[9][10][11]

  • P-glycoprotein Inhibition: Co-administration of DHEC with a P-gp inhibitor can increase its brain concentration by preventing its efflux.[3][7]

  • Receptor-Mediated Transcytosis (RMT): Conjugating DHEC to a ligand that binds to a specific receptor on the BBB (e.g., transferrin receptor) can facilitate its transport across the endothelial cells.[12][13][14]

  • Tight Junction Modulation: Transiently opening the tight junctions of the BBB can allow for increased paracellular transport of DHEC.[4][15][16]

Troubleshooting Guides

Issue 1: Low in vitro BBB permeability in a Transwell assay.
Possible Cause Troubleshooting Step Expected Outcome
Cell monolayer is not confluent or "tight". Verify the transendothelial electrical resistance (TEER) values. For bEnd.3 cells, TEER values should be >100 Ω·cm². For primary cells or iPSC-derived models, TEER can be much higher.Increased TEER values indicate a tighter cell monolayer, which is a better model of the BBB.
This compound is a substrate for efflux pumps. Co-incubate with a known P-gp inhibitor, such as verapamil or cyclosporine A.An increase in the apparent permeability (Papp) of DHEC in the presence of the inhibitor suggests that efflux is a limiting factor.
Drug is binding to the Transwell membrane or plastic. Run a control experiment without cells to determine the extent of non-specific binding. Consider using membranes with different surface properties (e.g., collagen-coated).Reduced non-specific binding will provide a more accurate measure of permeability.
Incorrect concentration of this compound used. Perform a concentration-dependent permeability study to ensure you are working within a linear range and not saturating any transport mechanisms.Identification of the optimal concentration for assessing permeability.
Issue 2: Low brain-to-plasma concentration ratio in in vivo studies.
Possible Cause Troubleshooting Step Expected Outcome
High P-glycoprotein efflux at the BBB. Pre-administer a P-gp inhibitor before injecting this compound.An increased brain-to-plasma ratio of DHEC will confirm that P-gp efflux is a significant barrier in vivo.
Rapid peripheral metabolism. Co-administer a CYP3A4 inhibitor to reduce first-pass metabolism.Increased plasma concentration and potentially higher brain uptake of DHEC.
Poor formulation and low bioavailability. Consider alternative formulations, such as nanoparticle encapsulation, to improve solubility and stability.[17][18]Enhanced bioavailability and prolonged circulation time, leading to greater opportunity for BBB penetration.
Inappropriate animal model. Ensure the animal model used has comparable BBB characteristics and P-gp expression levels to humans.More translatable and reliable preclinical data.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell System
  • Cell Culture: Culture brain endothelial cells (e.g., bEnd.3, hCMEC/D3, or primary cells) on the apical side of a Transwell insert (e.g., 0.4 µm pore size) until a confluent monolayer is formed. Co-culture with astrocytes on the basolateral side can enhance barrier properties.

  • Barrier Integrity Measurement: Measure the TEER of the cell monolayer using a voltohmmeter. Only use inserts with TEER values above the established threshold for your cell type.

  • Permeability Assay:

    • Replace the medium in the apical and basolateral chambers with fresh, serum-free medium.

    • Add this compound to the apical chamber at a known concentration.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • To assess efflux, perform the experiment in the reverse direction (basolateral to apical).

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Brain Pharmacokinetic Study in Rodents
  • Animal Preparation: Acclimate rodents (e.g., mice or rats) for at least one week before the experiment.

  • Drug Administration: Administer this compound (or its formulation) via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples via cardiac puncture or tail vein. Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature and then collect the brains.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification: Determine the concentration of this compound in the plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for each time point. Pharmacokinetic parameters such as Cmax, Tmax, and AUC can also be determined for both brain and plasma.

Visualizations

BBB_Transport_Mechanisms cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain DHEC_free Dihydroergocristine (Free) TJ Tight Junctions (Paracellular) DHEC_free->TJ Paracellular (Limited) Pgp P-glycoprotein (Efflux) DHEC_free->Pgp Efflux DHEC_brain Dihydroergocristine DHEC_free->DHEC_brain Passive Diffusion (Lipophilic) DHEC_nano Dihydroergocristine (Nanoparticle) RMT Receptor-Mediated Transcytosis DHEC_nano->RMT Targeted Delivery TJ->DHEC_brain RMT->DHEC_brain Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis A1 Formulation Development (e.g., Nanoparticles) A2 Transwell Permeability Assay A1->A2 A3 Efflux Ratio Determination A2->A3 B1 Animal Model Selection A3->B1 Lead Candidate B2 Pharmacokinetic Study (Brain & Plasma) B1->B2 B3 Efficacy/Toxicity Assessment B2->B3 C1 Calculate Papp & Kp B3->C1 C2 Compare Formulations C1->C2 Troubleshooting_Logic start Low Brain Uptake Observed q1 Is in vitro permeability low? start->q1 q2 Is efflux ratio high? q1->q2 No sol1 Optimize in vitro model (e.g., check TEER) q1->sol1 Yes q3 Is plasma concentration low? q2->q3 No sol2 Use P-gp inhibitor or nanoparticle formulation q2->sol2 Yes sol3 Improve formulation (bioavailability) q3->sol3 Yes sol4 Consider receptor-mediated targeting strategies q3->sol4 No

References

Dihydroergocristine Mesylate Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Dihydroergocristine Mesylate. The information is designed to assist in anticipating and resolving issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, an ergot alkaloid derivative, is susceptible to degradation through several pathways, primarily hydrolysis (both acidic and basic), oxidation, and photolysis. The complex structure, featuring ester and amide linkages, is prone to cleavage under these stress conditions.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar ergot alkaloids, such as Dihydroergotamine. Based on these analogous studies, the primary degradation products are likely to result from the cleavage of the peptide side chain. Expected degradation products include lysergic acid derivatives and the constituent amino acids of the tripeptide moiety.

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating analytical method is crucial for monitoring degradation. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is the recommended approach. This allows for the separation of the parent drug from its degradation products and provides mass information for their identification.

Q4: What are the typical stress conditions for forced degradation studies of this compound?

A4: Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating method. Typical conditions involve exposing a solution of this compound to:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines)

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

Chromatographic Issues
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Column overload.1. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the analyte and degradants. 2. Use a new column or a column with a different stationary phase. 3. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection.
Ghost Peaks 1. Carryover from previous injections. 2. Contaminated mobile phase or system.1. Implement a robust needle wash protocol. 2. Prepare fresh mobile phase and flush the entire system.
Poor Resolution Between Parent and Degradant Peaks 1. Suboptimal mobile phase composition. 2. Inadequate column chemistry.1. Modify the gradient profile or the organic modifier ratio. 2. Try a column with a different selectivity (e.g., phenyl-hexyl instead of C18).
Mass Spectrometry Detection Issues
Problem Possible Cause Troubleshooting Steps
Low Signal Intensity 1. Inefficient ionization. 2. Ion suppression from matrix components.1. Optimize MS source parameters (e.g., capillary voltage, gas flow). 2. Improve sample clean-up or dilute the sample.
Inaccurate Mass Measurement 1. Instrument not calibrated.1. Perform a mass calibration of the instrument using a known standard.
Inconsistent Fragmentation Pattern 1. Fluctuating collision energy.1. Ensure the collision energy is optimized and consistently applied for MS/MS experiments.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Keep a solution of the drug at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating UPLC-MS/MS method.

Proposed Stability-Indicating UPLC-MS/MS Method

This method is a starting point and should be optimized and validated for your specific application.

  • Chromatographic System:

    • Column: C18, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10-90% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan (m/z 100-1000) and product ion scan of the parent drug and suspected degradation products.

    • Collision Energy: Optimize for each compound to achieve characteristic fragmentation.

Visualizations

Degradation_Pathway Dihydroergocristine This compound Hydrolysis Hydrolysis (Acid/Base) Dihydroergocristine->Hydrolysis Oxidation Oxidation Dihydroergocristine->Oxidation Photolysis Photolysis Dihydroergocristine->Photolysis Degradant_A Lysergic Acid Derivative Hydrolysis->Degradant_A Degradant_B Tripeptide Moiety Fragments Hydrolysis->Degradant_B Oxidized_Products Oxidized Degradants Oxidation->Oxidized_Products Photodegradants Photolytic Products Photolysis->Photodegradants

Caption: Inferred Degradation Pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis UPLC-MS/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Sample Dihydroergocristine Mesylate Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Acquisition (Full Scan & MS/MS) Analysis->Data Identification Degradant Identification (Mass & Fragmentation) Data->Identification Quantification Quantification Identification->Quantification

Caption: Experimental Workflow for Degradation Product Analysis.

Challenges in quantifying Dihydroergocristine Mesylate in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Dihydroergocristine Mesylate in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples?

A1: The primary challenges include:

  • Low Circulating Concentrations: Dihydroergocristine is administered in low doses and is subject to extensive metabolism, resulting in very low concentrations of the parent drug in biological matrices like plasma (in the pg/mL to low µg/L range).[1] This necessitates highly sensitive analytical methods.

  • Rapid Metabolism: The drug is rapidly and extensively metabolized in the liver, with the major metabolite being 8'-hydroxy-dihydroergocristine.[1] The concentration of the metabolite is often significantly higher than the parent drug.[1]

  • Matrix Effects: Biological samples are complex matrices. Co-eluting endogenous components, such as phospholipids, can interfere with the ionization of Dihydroergocristine and its internal standard in the mass spectrometer source, leading to ion suppression or enhancement.[2][3] This can significantly impact the accuracy and precision of quantification.[2]

  • Analyte Stability: Ergot alkaloids can be unstable and susceptible to degradation or epimerization under certain conditions, such as exposure to acidic environments, high temperatures, or light.[4][5] Proper sample collection, processing, and storage are critical.

  • High Plasma Protein Binding: Dihydroergocristine is known to be highly bound to plasma proteins, which can affect its extraction efficiency.

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and commonly used technique for the quantification of Dihydroergocristine and its metabolites in biological matrices.[1][6] Its high sensitivity and selectivity are essential for accurately measuring the low concentrations typically found in pharmacokinetic studies.[1]

Q3: Why is the choice of internal standard (IS) so important?

A3: A suitable internal standard is crucial to compensate for variability during sample preparation and analysis, including extraction losses and matrix effects. Ideally, a stable isotope-labeled (SIL) version of Dihydroergocristine should be used as it has nearly identical chemical properties and chromatographic behavior. If a SIL-IS is not available, a structural analog with similar physicochemical properties and extraction recovery should be chosen. For example, Bromocriptine has been successfully used as an internal standard for Dihydroergocristine analysis.[1]

Q4: What are the key considerations for sample collection and handling?

A4: To ensure sample integrity:

  • Anticoagulant: Use EDTA as the anticoagulant for plasma collection. Plasma is often preferred over serum as it can be a cleaner matrix.[7]

  • Temperature: Process samples on ice to minimize enzymatic degradation.[7]

  • Storage: After processing, samples should be stored at -20°C or, for long-term stability, at -80°C.[4][7]

  • Light Protection: Protect samples from light, as ergot alkaloids can be light-sensitive.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, which can lead to degradation. Aliquot samples into separate tubes for each analysis.[7]

Troubleshooting Guides

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Degradation during Storage/Processing Review sample handling procedures. Ensure samples were kept cold and protected from light. For ergot alkaloids, storage at -20°C or -80°C is recommended.[4] Check the stability of Dihydroergocristine in the specific matrix under your storage and experimental conditions (bench-top, freeze-thaw stability).
Inefficient Extraction The extraction recovery may be low. Test different sample preparation methods (Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction). Optimize the pH and solvent choice for the extraction.
Ion Suppression Significant matrix effects may be suppressing the analyte signal.[2] See the "Troubleshooting Matrix Effects" section below.
Incorrect MS/MS Parameters Confirm the precursor and product ion m/z values for Dihydroergocristine ([M+H]+ ≈ 612.3) and its internal standard.[8] Optimize MS parameters like cone voltage and collision energy by infusing a standard solution.[9]
Sub-optimal Chromatography Poor peak shape or retention can lead to a low signal-to-noise ratio. Ensure the mobile phase is appropriate; alkaline mobile phases (pH ~10) often improve peak shape for ergot alkaloids.[9]
Extensive Metabolism The parent drug may be almost entirely converted to its metabolites.[1] Develop the method to simultaneously monitor for the major metabolite, 8'-hydroxy-dihydroergocristine.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step
Secondary Interactions on Column Analyte interaction with residual silanols on the LC column can cause peak tailing. Use a column with high-purity silica and good end-capping. Consider using an alkaline mobile phase (e.g., with ammonium bicarbonate) to ensure the analyte is in its non-protonated form, which can improve peak shape.[9]
Column Contamination or Void A partially plugged column frit or a void at the column inlet can cause split or broad peaks.[10] Flush the column with a strong solvent. If the problem persists, replace the in-line filter and guard column, or try a new analytical column.
Injection Solvent Mismatch If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[10] If possible, reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.
Extra-column Volume Excessive tubing length or poor fittings can contribute to peak broadening.[10] Use tubing with a small internal diameter and ensure all connections are secure and have no dead volume.
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Manual extraction procedures can introduce variability. Ensure consistent and precise pipetting, vortexing, and evaporation steps. Consider automating the sample preparation process if possible.
Variable Matrix Effects The degree of ion suppression or enhancement can differ from sample to sample, leading to imprecision.[2] An appropriate internal standard (ideally stable isotope-labeled) is critical for correction. Improve sample clean-up to remove interfering matrix components.
Analyte Instability Degradation of the analyte in the autosampler can cause results to vary over the course of a run. Keep the autosampler temperature low (e.g., 4°C) to minimize epimerization and degradation.[4]
Carryover Analyte from a high-concentration sample may adsorb to surfaces in the injector or column and elute during subsequent runs. Optimize the needle wash procedure in the autosampler, using a strong organic solvent. Inject blank samples after high-concentration standards or samples to assess carryover.

Quantitative Data Summary

The following tables summarize typical performance data for bioanalytical methods used for Dihydroergocristine and related compounds.

Table 1: Sample Preparation Method Comparison (Note: Data may be for structurally similar ergot alkaloids due to limited public data specifically for Dihydroergocristine.)

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Typical Recovery > 90% (but can be less clean)40 - 60%> 90%
Matrix Effect High potential for ion suppressionModerate (cleaner than PPT)Low (generally the cleanest extract)
Throughput High (fast and simple)ModerateLow to Moderate (can be automated)
Selectivity LowModerateHigh

Table 2: LC-MS/MS Method Validation Parameters (Compiled from various ergot alkaloid and Dihydroergocristine metabolite studies)

Parameter Typical Value Reference
Lower Limit of Quantification (LLOQ) 10 - 50 pg/mL[1][11][12]
Linearity (r²) > 0.99[11]
Recovery 80 - 110%[11][12][13]
Intra-day Precision (%CV) < 15%[11]
Inter-day Precision (%CV) < 15%[11]
Accuracy (% Bias) Within ±15%[11]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a representative example. Optimization will be required.

  • Aliquoting: Thaw frozen plasma samples on ice. Vortex gently. Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., Bromocriptine in methanol) to each plasma sample.

  • Alkalinization: Add 50 µL of 0.1 M ammonium hydroxide to each tube to basify the sample, improving the extraction of the basic analyte into an organic solvent.

  • Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Mixing: Cap the tubes and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:10mM ammonium bicarbonate). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters

This is a starting point for method development.

  • LC Column: A C18 column stable at high pH (e.g., Agilent Zorbax Extend-C18, Waters XBridge C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water (pH ~10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient starting from low %B (e.g., 10%) to high %B (e.g., 95%) over several minutes to elute the analyte and wash the column.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS/MS Transitions (MRM):

    • Dihydroergocristine: Q1: 612.3 m/z → Q3: (select a stable product ion, e.g., 270.2 m/z, which is a common fragment for related compounds).[12]

    • 8'-OH-Dihydroergocristine: Q1: 628.3 m/z → Q3: (requires optimization).

    • Internal Standard (e.g., Bromocriptine): Q1: 654.1 m/z → Q3: (requires optimization).

  • MS Source Parameters:

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~450°C

    • Gas Flows (Cone and Desolvation): Optimize for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Aliquot add_is Spike Internal Standard plasma->add_is extract Liquid-Liquid Extraction (or SPE / PPT) add_is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UPLC/HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Bioanalytical workflow for Dihydroergocristine quantification.

troubleshooting_matrix_effects cluster_solutions Potential Solutions start Inconsistent Results or Low S/N Ratio Observed check_is Is Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is change_chrom Modify Chromatography: - Change gradient - Use different stationary phase - Divert flow post-elution check_is->change_chrom Yes improve_cleanup Improve Sample Clean-up: - Switch from PPT to LLE or SPE - Optimize SPE wash/elution steps check_is->improve_cleanup No dilute Dilute Sample Extract change_chrom->dilute end_goal Achieve Robust and Reproducible Assay change_chrom->end_goal use_sil Implement SIL-IS improve_cleanup->use_sil improve_cleanup->end_goal dilute->end_goal use_sil->end_goal

Caption: Decision tree for troubleshooting matrix effects.

metabolism_pathway parent Dihydroergocristine (Parent Drug) liver Hepatic Metabolism (CYP450 Enzymes) parent->liver Ingested elimination Biliary Excretion parent->elimination Minor Route metabolite 8'-hydroxy-dihydroergocristine (Major Metabolite) metabolite->elimination liver->metabolite Hydroxylation

Caption: Simplified metabolic pathway of Dihydroergocristine.

References

Mitigating cytotoxicity of Dihydroergocristine Mesylate at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxicity of Dihydroergocristine Mesylate (DHECS) at high concentrations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHECS) and what are its primary applications in research?

This compound is a semi-synthetic ergot alkaloid.[1] It is primarily investigated for its potential in treating cognitive and cerebrovascular disorders due to its vasodilatory and nootropic properties.[1] In research, it is also studied for its anti-cancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.[2][3] Additionally, DHECS has been identified as a direct inhibitor of γ-secretase, making it a compound of interest in Alzheimer's disease research.[4][5][6]

Q2: What are the known mechanisms of DHECS-induced cytotoxicity?

At high concentrations, DHECS-induced cytotoxicity is primarily attributed to the induction of apoptosis and cell cycle arrest.[2] This is mediated through the modulation of several key signaling pathways:

  • Cell Cycle and Apoptosis Regulation: DHECS affects proteins such as p53, MDM2, retinoblastoma protein (RB), p21, E2F1, survivin, myeloid cell leukemia 1 (Mcl-1), and poly ADP ribose polymerase (PARP).[2][3]

  • AMPK Activation: DHECS has been shown to increase the phosphorylation of 5'-AMP-activated protein kinase (AMPK).[3]

  • NF-κB Inhibition: The compound inhibits the phosphorylation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and cell survival.[3]

  • γ-Secretase Inhibition: DHECS directly inhibits γ-secretase, which can lead to the accumulation of amyloid precursor protein (APP) C-terminal fragments.[5][6][7]

  • Receptor Modulation: DHECS interacts with adrenergic, dopaminergic, and serotonergic receptors, which can contribute to its overall cellular effects.[4][8]

Q3: At what concentrations does DHECS typically exhibit cytotoxicity?

The cytotoxic concentrations of DHECS can vary depending on the cell line and the duration of exposure. For instance, in studies on prostate cancer cells, cytotoxic effects were observed in the micromolar range.[2] It is crucial to perform a dose-response curve for your specific cell line to determine the IC50 value and the appropriate concentration range for your experiments.

Troubleshooting Guide

Issue: High levels of unexpected cytotoxicity are observed in my experiments with DHECS.

High concentrations of DHECS can lead to significant cytotoxicity. The following troubleshooting steps can help in mitigating these effects.

1. Optimization of DHECS Concentration and Exposure Time:

  • Problem: The concentration of DHECS may be too high, or the exposure time too long, leading to excessive cell death.

  • Solution: Perform a time-course and dose-response experiment to identify the optimal concentration and duration of treatment that elicits the desired biological effect without causing widespread cytotoxicity.

2. Investigation of Off-Target Effects:

  • Problem: The observed cytotoxicity may be due to off-target effects of DHECS on pathways crucial for cell survival in your specific cell model.

  • Solution:

    • AMPK Pathway Modulation (Hypothetical): Since DHECS activates AMPK, which can be pro-apoptotic in some contexts, consider co-treatment with a well-characterized AMPK inhibitor (e.g., Compound C) to see if this mitigates cytotoxicity. This is an experimental suggestion and requires validation.

    • NF-κB Pathway Modulation (Hypothetical): DHECS inhibits NF-κB, which can be crucial for cell survival. Depending on your experimental context, transiently activating the NF-κB pathway with a known agonist (e.g., TNF-α) prior to DHECS treatment could be explored to assess if it rescues cells from cytotoxicity. This is an experimental suggestion and requires careful validation, as constitutive NF-κB activation can have other undesirable effects.

    • γ-Secretase Inhibition: The inhibition of γ-secretase can lead to the accumulation of APP C-terminal fragments, which may be cytotoxic. Analyze the levels of these fragments via Western blot to determine if this is a contributing factor.

3. Cell Culture Conditions:

  • Problem: Suboptimal cell culture conditions can exacerbate the cytotoxic effects of DHECS.

  • Solution:

    • Ensure cells are healthy and in the logarithmic growth phase before treatment.

    • Use fresh, high-quality culture medium and serum.

    • Maintain a stable and optimal culture environment (temperature, CO2, humidity).

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (DHECS) in Prostate Cancer Cell Lines

Cell LineTreatment Duration (h)IC50 (µM)Reference
PC-372~10[2]
DU14572~15[2]
LNCaP72~20[2]

Table 2: Binding Affinity of Dihydroergocristine (DHEC) to γ-Secretase and Nicastrin

TargetEquilibrium Dissociation Constant (Kd)Reference
γ-Secretase25.7 nM[5][6]
Nicastrin9.8 µM[5][6]

Experimental Protocols

1. General Cell Culture and Treatment with DHECS

This protocol provides a general guideline for culturing and treating adherent cells with DHECS.

  • Materials:

    • Adherent cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound (DHECS)

    • DMSO (for stock solution preparation)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cell culture flasks/plates

  • Procedure:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Prepare a stock solution of DHECS (e.g., 10 mM) in DMSO. Store at -20°C.

    • Aspirate the culture medium and wash the cells with PBS.

    • Trypsinize the cells and resuspend them in fresh complete medium.

    • Count the cells and seed them into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at the desired density.

    • Allow the cells to adhere and grow for 24 hours.

    • Prepare working solutions of DHECS by diluting the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of DHECS or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired treatment duration.

    • Proceed with downstream assays (e.g., cell viability, protein extraction).

2. Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability after treatment with DHECS.

  • Materials:

    • Cells treated with DHECS in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Following DHECS treatment, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Western Blot Analysis for Signaling Pathway Components

This protocol is for analyzing the effect of DHECS on key proteins in signaling pathways like AMPK and NF-κB.

  • Materials:

    • Cells treated with DHECS in 6-well plates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-NF-κB, anti-NF-κB, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • After DHECS treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

DHECS_Cytotoxicity_Signaling_Pathways DHECS Dihydroergocristine Mesylate (DHECS) Receptors Adrenergic, Dopaminergic, Serotonergic Receptors DHECS->Receptors Modulates gSecretase γ-Secretase DHECS->gSecretase Inhibits AMPK AMPK DHECS->AMPK Activates NFkB NF-κB DHECS->NFkB Inhibits CellCycle p53, RB, p21, E2F1 DHECS->CellCycle Modulates ApoptosisProteins Survivin, Mcl-1, PARP DHECS->ApoptosisProteins Modulates Apoptosis Apoptosis AMPK->Apoptosis NFkB->Apoptosis Inhibition of pro-survival signals CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest ApoptosisProteins->Apoptosis

Caption: Signaling pathways modulated by this compound leading to cytotoxicity.

Experimental_Workflow Start Start: Healthy Cell Culture DoseResponse Dose-Response & Time-Course Experiment Start->DoseResponse Treatment Treat Cells with DHECS (Optimal Concentration & Time) DoseResponse->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Mechanism Mechanistic Studies Treatment->Mechanism DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis WesternBlot Western Blot (AMPK, NF-κB, etc.) Mechanism->WesternBlot WesternBlot->DataAnalysis

Caption: General experimental workflow for investigating DHECS cytotoxicity.

References

Technical Support Center: Dihydroergocristine Mesylate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Dihydroergocristine Mesylate.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound is sparingly soluble in aqueous buffers at neutral pH. Its solubility is highly dependent on the pH of the solution. As a weakly basic compound, its solubility significantly increases in acidic conditions.

Q2: What is the relationship between pH and the solubility of this compound?

A2: Dihydroergocristine has a strongly basic pKa of 8.39.[1] At a pH below this value, the molecule becomes protonated, forming a more soluble salt. As the pH increases and approaches the pKa, and especially at pH values above it, the compound transitions to its less soluble free base form, which can lead to precipitation. Therefore, to enhance solubility in aqueous solutions, the pH should be adjusted to be acidic.

Q3: What is the recommended procedure for dissolving this compound in an aqueous buffer?

A3: For maximum solubility in aqueous buffers, it is often recommended to first dissolve the this compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2] For instance, a stock solution in DMSO can be prepared and then diluted with a buffer such as phosphate-buffered saline (PBS). It is important to note that the final concentration of the organic solvent should be kept low to avoid any unwanted effects in your experiment.

Q4: What are some suitable organic solvents for creating a stock solution?

A4: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[2]

Q5: Can I store aqueous solutions of this compound?

A5: It is generally not recommended to store aqueous solutions of this compound for more than one day, as the compound may be unstable or precipitate out of solution over time.[2] It is best to prepare fresh solutions for each experiment.

Troubleshooting Guide

Issue: Precipitate forms when I dilute my DMSO stock solution of this compound into my aqueous buffer.

  • Cause: The pH of your aqueous buffer is too high, causing the this compound to convert to its less soluble free base form.

  • Solution:

    • Lower the pH of your buffer: Adjust the pH of your aqueous buffer to a more acidic value (e.g., pH 4-6) before adding the this compound stock solution.

    • Check the final concentration: Ensure that the final concentration of this compound in the aqueous buffer does not exceed its solubility at that specific pH. You may need to perform a solubility test to determine the optimal concentration.

    • Method of mixing: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion.

Issue: I am observing inconsistent results in my experiments.

  • Cause: This could be due to incomplete dissolution or precipitation of the compound during the experiment.

  • Solution:

    • Visually inspect your solution: Before each experiment, carefully inspect your this compound solution for any signs of precipitation.

    • Sonication: If you observe any particulate matter, you can try sonicating the solution to aid in dissolution.

    • pH stability: Ensure that the pH of your experimental medium is stable and remains in a range that maintains the solubility of the compound.

Data Presentation

Table 1: Solubility of a related compound, Dihydroergotamine Mesylate, in various solvents.

SolventApproximate Solubility
Ethanol~1 mg/mL
DMSO~20 mg/mL
Dimethyl formamide (DMF)~20 mg/mL
1:20 solution of DMSO:PBS (pH 7.2)~0.05 mg/mL

Data for Dihydroergotamine Mesylate, a structurally similar ergot alkaloid, is presented to provide a general guideline. Actual solubility of this compound may vary.[2]

Table 2: Physicochemical Properties of Dihydroergocristine.

PropertyValueSource
Strongest Acidic pKa9.71Chemaxon
Strongest Basic pKa8.39Chemaxon

These pKa values are critical for understanding the pH-dependent solubility.[1]

Experimental Protocols

Protocol for Preparing an Acidic Buffer Solution (0.1 M Citrate Buffer, pH 4.0)

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid solution: Dissolve 21.01 g of citric acid monohydrate in 1 L of deionized water.

    • 0.1 M Sodium Citrate solution: Dissolve 29.41 g of sodium citrate dihydrate in 1 L of deionized water.

  • Mix Stock Solutions:

    • In a clean beaker, combine approximately 62 ml of the 0.1 M Citric Acid solution with 38 ml of the 0.1 M Sodium Citrate solution.

  • Adjust pH:

    • Place a calibrated pH meter electrode into the solution.

    • Slowly add either the citric acid or sodium citrate stock solution dropwise until the pH meter reads 4.0.

  • Final Volume:

    • Bring the final volume to 200 ml with deionized water.

Protocol for Determining the Aqueous Solubility of this compound at a Specific pH

  • Prepare a saturated solution: Add an excess amount of this compound to a known volume of the desired pH buffer in a sealed vial.

  • Equilibrate: Rotate or shake the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the solution to pellet the undissolved solid.

  • Sample and dilute: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., the mobile phase for your analytical method).

  • Quantify: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculate solubility: Back-calculate the concentration in the original supernatant to determine the solubility at that specific pH.

Visualizations

logical_relationship cluster_pH pH Scale cluster_molecule Dihydroergocristine State cluster_solubility Aqueous Solubility Low_pH Low pH (Acidic) pH < pKa (8.39) Protonated Protonated (Charged) [DHCE-H]+ Low_pH->Protonated Favors High_pH High pH (Basic) pH > pKa (8.39) Free_Base Free Base (Neutral) [DHCE] High_pH->Free_Base Favors High_Sol Higher Solubility Protonated->High_Sol Leads to Low_Sol Lower Solubility Free_Base->Low_Sol Leads to

Caption: Relationship between pH, ionization state, and solubility of Dihydroergocristine.

experimental_workflow start Start: Undissolved This compound stock_sol Dissolve in minimal volume of DMSO start->stock_sol dilute Add DMSO stock solution dropwise to buffer with mixing stock_sol->dilute prepare_buffer Prepare acidic aqueous buffer (e.g., pH 4-6) prepare_buffer->dilute check_sol Check for precipitation dilute->check_sol clear_sol Clear Solution Ready for experiment check_sol->clear_sol No troubleshoot Troubleshoot: - Lower buffer pH further - Reduce final concentration - Use sonication check_sol->troubleshoot Yes troubleshoot->dilute

Caption: Recommended workflow for dissolving this compound in aqueous buffers.

References

Best practices for preparing Dihydroergocristine Mesylate working solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and handling Dihydroergocristine Mesylate working solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a semisynthetic ergot alkaloid.[1][2] It is known to be an antagonist of 5-HT receptors and a partial agonist at adrenergic and dopaminergic receptors.[3] Key research applications include its role as a γ-secretase inhibitor, where it reduces the production of amyloid-β peptides associated with Alzheimer's disease.[4] It is also used in studies related to its vasodilatory effects and for investigating cerebrovascular insufficiency.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[5] It is sparingly soluble in aqueous buffers.[5] For biological experiments, it is common to first dissolve the compound in DMSO to create a stock solution before further dilution in aqueous media.[5]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO.[3][5] For instance, a 25 mM stock solution can be prepared in DMSO.[3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[5]

Q4: What are the recommended storage conditions for this compound powder and its solutions?

  • Powder: The solid form of this compound is stable for years when stored at -20°C.[5] It is also heat and light-sensitive, so it should be stored in the dark.[6]

  • Stock Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

  • Aqueous Working Solutions: It is strongly recommended to prepare and use aqueous working solutions on the same day.[3][5] Storage of aqueous solutions is not recommended for more than one day.[5]

Troubleshooting Guide

Q5: My this compound is not dissolving properly. What should I do?

If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[4] Ensure you are using a suitable solvent and that the concentration is not above its solubility limit. For aqueous solutions, always dissolve the compound in a small amount of DMSO first before diluting with the aqueous buffer.[5]

Q6: I observed precipitation in my working solution after diluting the DMSO stock with an aqueous buffer. How can I prevent this?

This is a common issue due to the low aqueous solubility of this compound.[5] To address this, you can:

  • Decrease the final concentration of the compound in the aqueous medium.

  • Increase the percentage of the organic co-solvent (e.g., DMSO), but be mindful of its potential effects on your experimental system.

  • Utilize a formulation with co-solvents such as PEG300, Tween-80, or SBE-β-CD for in vivo experiments, which can improve solubility.[4]

Q7: I am concerned about the stability of this compound in my experimental conditions. What factors can affect its stability?

The stability of dihydrogenated ergopeptide alkaloids in solution can be influenced by temperature and the dielectric constant of the solvent composition.[7] Studies have shown that water-alcohol mixtures with dielectric constants between 30 and 45 can provide stable solutions.[7] For optimal stability, prepare fresh aqueous solutions for each experiment and store stock solutions properly.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~20 mg/mL[5]
25 mM[3]
Dimethyl Formamide (DMF)~20 mg/mL[5]
Ethanol~1 mg/mL[5]
DMSO:PBS (pH 7.2) (1:20)~0.05 mg/mL[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder (Molecular Weight: 707.84 g/mol ).

  • Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the medium.

  • Mix the working solution thoroughly by gentle inversion or pipetting.

  • Ensure the final concentration of DMSO in the working solution is compatible with your cell line and experimental conditions (typically ≤ 0.1%).

  • Use the freshly prepared working solution for your experiment immediately.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Weigh Dihydroergocristine Mesylate Powder dissolve Dissolve in DMSO to create Stock Solution start->dissolve 1 store Aliquot and Store Stock Solution at -20°C/-80°C dissolve->store 2 thaw Thaw Stock Solution store->thaw dilute Dilute with Aqueous Buffer/ Cell Culture Medium thaw->dilute 3 experiment Perform Experiment dilute->experiment 4

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_receptors Receptor Interactions cluster_effects Downstream Effects DHEC Dihydroergocristine Mesylate D2R Dopamine D2 Receptor DHEC->D2R Agonist HTR 5-HT Receptors DHEC->HTR Antagonist AR α-Adrenergic Receptors DHEC->AR Antagonist GSI γ-Secretase Inhibition DHEC->GSI Neuro Neurotransmitter Modulation D2R->Neuro HTR->Neuro Vaso Vasodilation AR->Vaso Reduced Amyloid-β Reduced Amyloid-β GSI->Reduced Amyloid-β

Caption: Simplified signaling interactions of this compound.

References

Validation & Comparative

Dihydroergocristine Mesylate vs. Other Ergot Alkaloids in Alzheimer's Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dihydroergocristine Mesylate with other ergot alkaloids, namely Nicergoline and Bromocriptine, based on their performance in preclinical Alzheimer's disease (AD) models. The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.

Overview of Mechanisms of Action

Ergot alkaloids, a class of compounds derived from the fungus Claviceps purpurea, have been investigated for their therapeutic potential in a range of conditions, including neurodegenerative diseases like Alzheimer's. Their mechanisms of action are diverse, often involving interactions with multiple neurotransmitter systems and cellular pathways implicated in AD pathogenesis.

This compound (DHEC) is a semisynthetic ergot alkaloid. In the context of Alzheimer's disease, it has been shown to act as a direct inhibitor of γ-secretase, an enzyme crucial for the production of amyloid-beta (Aβ) peptides[1][2]. By inhibiting γ-secretase, DHEC reduces the levels of Aβ, a key component of the amyloid plaques found in the brains of AD patients[1][3]. Furthermore, recent studies suggest that DHEC can alleviate AD-like pathologies and improve spatial memory by modulating the AMPK and ERK signaling pathways[4].

Nicergoline is another semisynthetic ergot derivative that has demonstrated neuroprotective effects in AD models. Its mechanism is thought to involve the activation of the PI3K/AKT signaling pathway, which plays a critical role in cell survival and apoptosis[5]. By activating this pathway, Nicergoline can reduce neuronal apoptosis and inflammation, processes that contribute to the neurodegeneration seen in AD.

Bromocriptine , a dopamine D2 receptor agonist, has also been studied in AD models. Its therapeutic effects are linked to the modulation of neuroinflammation. By activating dopamine D2 receptors, Bromocriptine can suppress the Aβ-induced activation of microglia and the subsequent release of pro-inflammatory cytokines through the DRD2/β-arrestin 2/PP2A/JNK signaling axis, thereby ameliorating memory deficits[6]. A recent study also suggested that Bromocriptine may have a stable binding mode with Aβ42 peptides, potentially inhibiting their aggregation[7].

Comparative Performance in Preclinical Alzheimer's Models

Direct head-to-head comparative studies of these ergot alkaloids in the same Alzheimer's disease models are limited. The following tables summarize quantitative data from individual studies to facilitate an indirect comparison of their efficacy.

Table 1: Effects on Amyloid-β Pathology
Ergot AlkaloidModel SystemKey FindingsReference
This compound HEK293 cells, AD patient-derived fibroblastsDose-dependent reduction of total Aβ levels.[2][2]
Cell-free γ-secretase assayDirect inhibition of γ-secretase activity with an IC50 of ~100 μM for Aβ40 and Aβ42 production.[2][2]
Nicergoline Rat cortical neuronsAttenuated Aβ25-35-induced neuronal death.[5][5]
Bromocriptine iPSC-derived neurons from PSEN1-AD patientsReduced Aβ42 production and the Aβ42/40 ratio.[8]
Aβ42 peptide interaction studyShowed a stable binding mode with Aβ42, suggesting inhibition of aggregation.[7][7]
Table 2: Effects on Tau Pathology
Ergot AlkaloidModel SystemKey FindingsReference
This compound Alzheimer's disease modelsAttenuated tau-related pathologies.[4][4]
Bromocriptine Tau protein interaction studyShowed binding affinity with tau protein, suggesting potential to inhibit aggregation.[7][7]
Nicergoline -Data not available from the reviewed studies.-
Table 3: Effects on Neuroinflammation
Ergot AlkaloidModel SystemKey FindingsReference
This compound Alzheimer's disease modelsAlleviated Alzheimer-type pathologies, which include neuroinflammation.[4][4]
Nicergoline 3xTg-AD miceDecreased the expression of inflammatory factors in hippocampal cells.[5]
Bromocriptine Aβ1-42-injected miceAmeliorated Aβ1-42-induced neuroinflammation by repressing JNK-mediated transcription of proinflammatory cytokines.[6][6]
Table 4: Performance in Cognitive and Behavioral Models
Ergot AlkaloidModel SystemKey FindingsReference
This compound Scopolamine-induced amnesia in ratsAttenuated scopolamine-induced amnesia in a passive avoidance paradigm.[9][9]
Nicergoline Scopolamine-induced amnesia in ratsNo significant effect on scopolamine-induced amnesia in the same study.[9][9]
Bromocriptine Aβ1-42-injected miceImproved memory deficits in the Y maze and Morris water maze tests.[6][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for assessing these compounds in Alzheimer's models.

DHEC_Signaling_Pathway cluster_pathways Cellular Effects DHEC Dihydroergocristine Mesylate gamma_secretase γ-Secretase DHEC->gamma_secretase Inhibits AMPK AMPK DHEC->AMPK Activates ERK ERK DHEC->ERK Activates Abeta Amyloid-β Production gamma_secretase->Abeta Reduces APP APP Cognitive_Improvement Cognitive Improvement Tau_Pathology Tau Pathology AMPK->Tau_Pathology Reduces ERK->Tau_Pathology Reduces

Caption: Signaling pathway of this compound in Alzheimer's models.

Nicergoline_Signaling_Pathway cluster_pathway Cellular Effects Nicergoline Nicergoline PI3K PI3K Nicergoline->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Neuronal Apoptosis AKT->Apoptosis Inhibits Neuroinflammation Neuroinflammation AKT->Neuroinflammation Reduces Neuroprotection Neuroprotection & Cognitive Improvement

Caption: Signaling pathway of Nicergoline in Alzheimer's models.

Bromocriptine_Signaling_Pathway cluster_pathway Cellular Effects in Microglia Bromocriptine Bromocriptine DRD2 Dopamine D2 Receptor Bromocriptine->DRD2 Activates beta_arrestin2 β-arrestin 2 DRD2->beta_arrestin2 Recruits PP2A PP2A beta_arrestin2->PP2A Recruits JNK JNK beta_arrestin2->JNK Recruits PP2A->JNK Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines JNK->Proinflammatory_Cytokines Reduces Transcription Memory_Improvement Memory Improvement

Caption: Signaling pathway of Bromocriptine in Alzheimer's models.

Experimental_Workflow start Start: In Vitro / In Vivo Model treatment Treatment with Ergot Alkaloid (e.g., DHEC, Nicergoline, Bromocriptine) start->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays behavioral_tests Behavioral Tests (In Vivo) treatment->behavioral_tests elisa Aβ ELISA biochemical_assays->elisa western_blot Western Blot (APP, Tau, Signaling Proteins) biochemical_assays->western_blot inflammation_assay Neuroinflammation Assays (e.g., Cytokine Profiling) biochemical_assays->inflammation_assay mwm Morris Water Maze behavioral_tests->mwm y_maze Y-Maze behavioral_tests->y_maze data_analysis Data Analysis & Comparison elisa->data_analysis western_blot->data_analysis inflammation_assay->data_analysis mwm->data_analysis y_maze->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for evaluating ergot alkaloids in AD models.

Detailed Experimental Protocols

In Vitro γ-Secretase Activity Assay

This protocol is adapted from studies investigating direct inhibitors of γ-secretase, such as this compound[2].

  • Objective: To determine the direct inhibitory effect of a compound on γ-secretase activity.

  • Materials:

    • Cell line overexpressing a γ-secretase substrate (e.g., HEK293 cells with APP-C100-Flag).

    • Cell lysis buffer (e.g., containing CHAPSO).

    • Purified γ-secretase enzyme.

    • Recombinant APP C-terminal fragment (C100-Flag) substrate.

    • Test compounds (e.g., this compound) at various concentrations.

    • ELISA kit for Aβ40 and Aβ42 detection.

    • Western blot reagents.

  • Procedure:

    • Prepare cell lysates containing γ-secretase or use purified enzyme.

    • Incubate the enzyme preparation with the C100-Flag substrate in a reaction buffer.

    • Add the test compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

    • Incubate the reaction at 37°C for a defined period (e.g., 4 hours).

    • Stop the reaction and measure the levels of Aβ40 and Aβ42 produced using a specific ELISA.

    • Alternatively, the cleavage of the C100-Flag substrate into the APP intracellular domain (AICD) can be assessed by Western blot analysis.

    • Calculate the half-maximal inhibitory concentration (IC50) of the test compound.

Assessment of Aβ Levels in Cell Culture

This protocol is used to evaluate the effect of compounds on the cellular production of Aβ[2].

  • Objective: To quantify the levels of secreted Aβ in the media of cultured cells treated with a test compound.

  • Materials:

    • Cell line (e.g., HEK293 or SH-SY5Y) cultured in appropriate media.

    • Test compounds (e.g., this compound, Nicergoline, Bromocriptine).

    • ELISA kit for human Aβ40 and Aβ42.

  • Procedure:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).

    • Collect the conditioned media from each well.

    • Centrifuge the media to remove any cellular debris.

    • Perform an ELISA on the supernatant to quantify the levels of secreted Aβ40 and Aβ42 according to the manufacturer's instructions.

    • Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.

Western Blot Analysis for Tau Phosphorylation

This protocol allows for the assessment of changes in the phosphorylation status of tau protein at specific sites.

  • Objective: To determine the effect of a test compound on the phosphorylation of tau at various epitopes.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y) or primary neurons.

    • Test compounds.

    • Lysis buffer containing phosphatase and protease inhibitors.

    • Primary antibodies specific for total tau and phospho-tau at different sites (e.g., pS396, pT231).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle.

    • Lyse the cells in a buffer that preserves the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against a specific phospho-tau site.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total tau to normalize the phospho-tau signal.

Morris Water Maze Test for Spatial Memory in Mice

This is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of AD[6].

  • Objective: To evaluate the effect of a test compound on spatial learning and memory deficits in an AD mouse model.

  • Materials:

    • A circular pool filled with opaque water.

    • A hidden platform submerged beneath the water surface.

    • Visual cues placed around the pool.

    • Video tracking software.

    • AD mouse model (e.g., APP/PS1) and wild-type littermates.

    • Test compound and vehicle.

  • Procedure:

    • Acquisition Phase (e.g., 5 days):

      • Mice are trained to find the hidden platform in the pool.

      • Each mouse undergoes several trials per day, starting from different quadrants of the pool.

      • The time taken to find the platform (escape latency) and the path length are recorded.

    • Probe Trial (e.g., Day 6):

      • The platform is removed from the pool.

      • The mouse is allowed to swim freely for a set time (e.g., 60 seconds).

      • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as indicators of memory retention.

    • Administer the test compound or vehicle to the mice throughout the testing period according to the study design.

Conclusion

This compound, Nicergoline, and Bromocriptine all demonstrate therapeutic potential in preclinical models of Alzheimer's disease through distinct yet partially overlapping mechanisms. This compound directly targets the amyloidogenic pathway by inhibiting γ-secretase and also shows effects on tau pathology. Nicergoline appears to exert its neuroprotective effects primarily by promoting cell survival and reducing inflammation via the PI3K/AKT pathway. Bromocriptine's main contribution seems to be the suppression of neuroinflammation through dopaminergic signaling.

The lack of direct comparative studies makes it challenging to definitively rank their efficacy. The choice of a particular ergot alkaloid for further investigation may depend on the specific therapeutic strategy being pursued, whether it is targeting amyloid production, tau pathology, neuroinflammation, or a combination thereof. This guide provides a foundation for such evaluations by presenting the available experimental data in a structured and comparative format. Further head-to-head studies are warranted to provide a more conclusive comparison of these promising compounds.

References

Validating the Mechanism of Action of Dihydroergocristine Mesylate on γ-Secretase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dihydroergocristine Mesylate's (DHEC) mechanism of action on γ-secretase with other prominent γ-secretase inhibitors and modulators. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the research and development of novel therapeutics for Alzheimer's disease.

Executive Summary

This compound, a component of an FDA-approved drug, has been identified as a direct inhibitor of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease.[1][2][3] DHEC has been shown to reduce Aβ levels in various cell types by directly binding to the γ-secretase complex and one of its core components, Nicastrin.[1][2][3][4] This guide compares the inhibitory action of DHEC with traditional γ-secretase inhibitors (GSIs) and the more nuanced γ-secretase modulators (GSMs), providing a framework for validating its specific mechanism of action.

Data Presentation: Comparative Inhibitory and Binding Activities

The following table summarizes the quantitative data on the inhibitory potency and binding affinity of this compound and selected alternative compounds targeting γ-secretase.

CompoundTypeTarget(s)IC50 (Aβ40)IC50 (Aβ42)IC50 (Total Aβ)IC50 (Notch)Binding Affinity (Kd)
This compound (DHEC) GSI γ-secretase, Nicastrin --25 µM (in T100 cells)[4]-25.7 nM (γ-secretase), 9.8 µM (Nicastrin)[1][2][3][4]
DAPTGSIγ-secretase-200 nM[5]115 nM[5]--
Semagacestat (LY450139)GSIγ-secretase12.1 nM[6][7]10.9 nM[6][7]-14.1 nM[6][7]-
Avagacestat (BMS-708163)GSIγ-secretase0.30 nM[4][8]0.27 nM[4][8]-0.84 nM[4]-
E2012GSMγ-secretaseLowers Aβ40Lowers Aβ42-No effect-
JNJ-40418677GSMγ-secretase-185-200 nM[9]-No effect[9]-

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of DHEC's mechanism of action on γ-secretase.

Cell-Based γ-Secretase Activity Assay (Luciferase Reporter)

This assay quantitatively measures γ-secretase activity in a cellular context.[10][11][12]

  • Cell Line: HEK293 cells stably co-transfected with a Gal4-driven luciferase reporter gene and a Gal4/VP16-tagged C-terminal fragment of APP (APP-C99).

  • Procedure:

    • Seed the cells at a density of 20,000 cells per well in a 96-well plate and incubate overnight.

    • Treat the cells with varying concentrations of this compound or control compounds (e.g., DAPT as a positive control, DMSO as a vehicle control).

    • Incubate for 24 hours at 37°C.

    • Lyse the cells and add a luciferase assay reagent.

    • Measure the luminescence using a microplate reader. A decrease in luminescence indicates inhibition of γ-secretase activity.

In Vitro (Cell-Free) γ-Secretase Activity Assay

This assay assesses the direct effect of compounds on the enzymatic activity of isolated γ-secretase.[13][14][15]

  • Materials:

    • Cell membranes containing γ-secretase (e.g., from HEK293T cells).

    • A fluorogenic γ-secretase substrate (e.g., a peptide based on the APP cleavage site with a fluorophore and a quencher).

    • Assay buffer.

  • Procedure:

    • Prepare a reaction mixture containing the cell membranes, assay buffer, and the fluorogenic substrate.

    • Add varying concentrations of this compound or control compounds.

    • Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

    • Measure the fluorescence intensity. An increase in fluorescence indicates cleavage of the substrate and thus γ-secretase activity. Inhibition is observed as a decrease in fluorescence compared to the vehicle control.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

SPR is used to measure the direct binding of this compound to purified γ-secretase and its components.[1][2][3]

  • Materials:

    • SPR instrument and sensor chips.

    • Purified γ-secretase complex or individual components (e.g., Nicastrin).

    • This compound.

    • Running buffer.

  • Procedure:

    • Immobilize the purified γ-secretase or its component onto the surface of a sensor chip.

    • Flow different concentrations of this compound over the chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound analyte.

    • Analyze the binding data to determine the equilibrium dissociation constant (Kd), which reflects the binding affinity.

Mandatory Visualizations

Signaling Pathway of γ-Secretase in Aβ Production```dot

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage CTFbeta C99 (β-CTF) APP->CTFbeta cleavage beta_secretase β-secretase (BACE1) beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->CTFbeta Abeta Amyloid-β (Aβ) CTFbeta->Abeta cleavage AICD AICD CTFbeta->AICD cleavage Plaques Senile Plaques Abeta->Plaques

Caption: Workflow for validating DHEC's effect on γ-secretase.

Logical Comparison of γ-Secretase Targeting Agents

G DHEC Dihydroergocristine Mesylate (DHEC) inhibit_all Inhibits Overall γ-Secretase Activity DHEC->inhibit_all reduce_abeta Reduces Aβ42 Production DHEC->reduce_abeta direct_binding Direct Binding to γ-Secretase DHEC->direct_binding GSI γ-Secretase Inhibitors (GSIs) GSI->inhibit_all GSI->reduce_abeta GSI->direct_binding GSM γ-Secretase Modulators (GSMs) GSM->reduce_abeta notch_sparing Spares Notch Processing GSM->notch_sparing allosteric Allosteric Modulation GSM->allosteric

Caption: Comparison of DHEC with GSIs and GSMs.

References

Dihydroergocristine Mesylate vs. Hydergine: A Comparative Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the standalone ergot alkaloid derivative, Dihydroergocristine Mesylate, and its role within the combination therapeutic, Hydergine, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. The following sections detail their respective mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and methodologies.

Introduction: Understanding the Relationship

This compound is a semi-synthetic derivative of the ergot alkaloid ergocristine. It is a key active component of Hydergine, a combination drug also known as ergoloid mesylates. Hydergine is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine, typically in equal proportions[1][2]. This comparative analysis will therefore explore the pharmacological properties of this compound as an individual agent and in the context of its synergistic or additive effects within the Hydergine formulation. Both are primarily investigated for their potential in treating cognitive impairment associated with aging and cerebrovascular disorders[3].

Mechanism of Action: A Multi-Receptor Interaction

The therapeutic effects of both this compound and Hydergine are attributed to their complex interactions with multiple neurotransmitter systems in the central nervous system. Their activity is primarily centered on dopaminergic, serotonergic, and adrenergic receptors[4][5][6].

This compound exhibits a multifaceted receptor binding profile:

  • Dopaminergic System: It acts as a partial agonist/antagonist at dopamine D1 and D2 receptors[6][7]. This dual activity allows it to modulate dopaminergic neurotransmission, potentially enhancing it in states of deficit and attenuating it in states of excess[5].

  • Serotonergic System: It demonstrates noncompetitive antagonistic activity at serotonin receptors[4][6].

  • Adrenergic System: It functions as a competitive alpha-1 adrenoceptor blocker and an alpha-2 adrenoceptor agonist[8]. This action contributes to its vasodilatory effects and influence on blood pressure[9].

  • Other Mechanisms: Research suggests Dihydroergocristine may also directly inhibit γ-secretase, an enzyme involved in the production of amyloid-β peptides, which are implicated in Alzheimer's disease[4][10][11][12].

Hydergine , as a combination of three ergoloid mesylates, shares a similar multi-receptor mechanism of action. The individual components contribute to the overall pharmacological effect[7]. The combination is believed to modulate synaptic neurotransmission, which may be more significant than its effect on cerebral blood flow[13][14]. Studies have shown that Hydergine can influence central monoaminergic systems in a dualistic manner, compensating for neurotransmitter deficits while also preventing hyperactivity[5].

Signaling Pathway Overview

The interaction of these compounds with G-protein coupled receptors initiates a cascade of intracellular events. For instance, stimulation of D1-like dopamine receptors leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), while D2-like receptor activation can inhibit this pathway[15]. The following diagram illustrates a simplified overview of a potential signaling pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug Dihydroergocristine or Hydergine Receptor Dopamine/Serotonin/ Adrenergic Receptor Drug->Receptor G_Protein G-Protein Receptor->G_Protein Effector Adenylyl Cyclase / Phospholipase C G_Protein->Effector Second_Messenger cAMP / IP3, DAG Effector->Second_Messenger Downstream Protein Kinases & Downstream Effects Second_Messenger->Downstream

Figure 1: Simplified G-protein coupled receptor signaling pathway.

Pharmacokinetic Profiles

Table 1: Pharmacokinetic Parameters
ParameterThis compoundHydergine (Ergoloid Mesylates)
Bioavailability ~25%[4]~25%[1]
Time to Peak Plasma Concentration (Tmax) 0.46 ± 0.26 hours[4]1.5 - 3 hours
Protein Binding ~68%[4]98-99%[1]
Metabolism Extensive hepatic metabolism to 8'-hydroxy-dihydroergocristine[4][6]Extensive first-pass hepatic metabolism[12]
Elimination Half-life 3.50 ± 2.27 hours[4]3.5 hours[1]
Excretion Primarily via bile (>85%)[4]Mainly via bile in feces[12]

Clinical Efficacy: A Review of the Evidence

Clinical research has primarily focused on the efficacy of the combination product, Hydergine, in the treatment of dementia and age-related cognitive decline.

Hydergine (Ergoloid Mesylates):

Multiple clinical trials and meta-analyses have assessed the efficacy of Hydergine. A review of 26 clinical studies suggested therapeutic benefits in cognitive dysfunctions and mood depression[16]. A meta-analysis concluded that Hydergine was more effective than placebo as assessed by comprehensive and global ratings[17]. However, the effect in patients with probable Alzheimer's disease was modest[17][18]. Some studies suggest that higher doses (4.5 to 9.0 mg per day) may be more effective than the standard 3 mg daily dose[19].

This compound:

Fewer studies are available for this compound as a monotherapy. One double-blind study compared the efficacy and safety of 6 mg and 20 mg daily doses in patients with chronic cerebrovascular disease. Both doses showed a statistically significant improvement in total Sandoz Clinical Assessment for Geriatrics (SCAG) scores, with the higher dose demonstrating a significantly greater improvement[20].

Experimental Protocols: A Methodological Overview

The clinical trials assessing these compounds have generally followed a randomized, double-blind, placebo-controlled design[17][18][19].

Example Experimental Workflow for a Clinical Trial:

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Group Treatment Group (Dihydroergocristine or Hydergine) Randomization->Treatment_Group Arm 1 Placebo_Group Placebo Group Randomization->Placebo_Group Arm 2 Treatment_Period Treatment Period (e.g., 12-24 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Outcome_Assessment Outcome Assessment (Cognitive & Behavioral Scales, Safety Monitoring) Treatment_Period->Outcome_Assessment Data_Analysis Data Analysis (Statistical Comparison) Outcome_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Figure 2: Generalized experimental workflow for clinical trials.

Key elements of these protocols include:

  • Patient Population: Typically elderly individuals with mild to moderate cognitive impairment or dementia[19][21][22].

  • Inclusion/Exclusion Criteria: Specific criteria to ensure a homogenous study population and to exclude confounding factors such as other neurological or psychiatric conditions[21].

  • Outcome Measures: Standardized rating scales such as the Sandoz Clinical Assessment for Geriatrics (SCAG), the Geriatric Evaluation by Relatives Rating Instrument, and various neuropsychological tests are commonly used[18][20][21].

  • Duration: Study durations typically range from several weeks to months[18][21].

Safety and Tolerability

Both this compound and Hydergine are generally reported to be well-tolerated[2][9].

Table 2: Reported Side Effects
Side Effect CategoryThis compoundHydergine (Ergoloid Mesylates)
Common Mild gastric pain (at high doses)[20]Transient nausea, gastric disturbances[2]
Less Common Not extensively reported as a single agentNasal stuffiness[2]
Rare Not extensively reported as a single agentAllergic reactions, bradycardia, hypotension

It is important to note that due to their interaction with adrenergic receptors, these compounds can have effects on blood pressure[9].

Conclusion: A Comparative Perspective

This compound and Hydergine share a common heritage as ergot alkaloid derivatives with a complex, multi-receptor mechanism of action. The available evidence suggests that Hydergine, the combination product, has a modest but statistically significant effect in improving symptoms of dementia and age-related cognitive decline, particularly at higher doses. The clinical data for this compound as a standalone therapy is less extensive, though it also indicates potential efficacy, with a dose-dependent response.

The key distinction lies in the composition: Hydergine offers a broader spectrum of ergot alkaloid activity through its three components, which may lead to synergistic or additive effects. In contrast, this compound provides a more targeted, single-agent approach. A direct, head-to-head clinical trial is necessary to definitively compare the efficacy and safety of this compound monotherapy against the Hydergine combination.

For researchers and drug development professionals, the nuanced differences in their receptor profiles and the potential for synergistic interactions within Hydergine warrant further investigation. Understanding the specific contribution of each component of Hydergine, including this compound, could pave the way for the development of more targeted and effective therapies for neurodegenerative disorders.

References

Dihydroergocristine Mesylate in Cognitive Decline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the clinical trial results for Dihydroergocristine Mesylate in the context of age-related cognitive decline. It is intended for researchers, scientists, and drug development professionals, offering a comparative overview with other cognitive-enhancing agents, supported by available experimental data.

Abstract

This compound, a semi-synthetic ergot alkaloid, has been investigated for its potential therapeutic benefits in cognitive disorders.[1] Its multifaceted mechanism of action, which includes modulation of dopaminergic, serotonergic, and adrenergic pathways, alongside cerebral blood flow enhancement and antioxidant properties, positions it as a subject of interest in the field of nootropics.[1][2] This guide synthesizes findings from placebo-controlled and comparative clinical trials to evaluate its efficacy and provides an overview of the experimental protocols employed in these studies.

I. Comparative Clinical Efficacy

Clinical trials have assessed the efficacy of this compound, often as part of the ergoloid mesylate mixture known as Hydergine, in patients with dementia and age-related cognitive decline. The primary endpoints in these studies frequently involve cognitive and global assessment scales.

A. Placebo-Controlled Trials

A significant body of research has evaluated this compound against placebo. These studies consistently demonstrate a statistically significant, albeit modest, improvement in cognitive and behavioral symptoms associated with dementia.

Table 1: Summary of Placebo-Controlled Clinical Trial Results for this compound and Related Compounds

Study / CompoundPatient PopulationDosageDurationAssessment Scale(s)Key Findings
Dihydroergokryptine Mesylate (DEK) 215 patients with probable Alzheimer's Disease5-20 mg twice daily1 yearGottfries-Bråne-Steen (GBS) Rating Scale, Mental Deterioration BatterySignificant improvement on GBS subscales (p=0.002).[3]
Dihydroergotoxine Mesylate (Hydergine) 41 outpatients with mild memory impairment6 mg daily12 weeksInventory of Psychic and Somatic Complaints in the Elderly (IPSC-E), Digit Symbol Substitution, Zahlenverbindungs Test (ZVT)Statistically significant improvement in memory function on IPSC-E (p<0.04).[2] No significant intergroup differences on structured memory tests.
Dihydroergocristine (DHEC) 240 elderly patients with chronic cerebrovascular disease or organic brain syndromeNot specified1 yearSandoz Clinical Assessment Geriatric (SCAG) ScaleSignificant improvement in SCAG total score and target items of confusion, mental alertness, and memory performance versus placebo.
Dihydroergocristine (DHEC) 10 elderly volunteers without dementia or depression6 mg dailyLong-termRandt memory test, WAIS digit-symbol subtestMarked and significant increase in the acquisition subitem of the memory test.
B. Comparative Trials with Other Nootropics

Direct head-to-head trials comparing this compound with other nootropic agents are limited. However, some studies provide indirect or direct comparisons.

One retrospective study compared the efficacy of a group of nootropics, including dihydroergocristine, with acetylcholinesterase inhibitors (AChE-Is) in patients with Alzheimer's disease. The study found no strong evidence of a difference in efficacy between the two groups overall.[4] However, in patients with moderate dementia, there was a significantly greater deterioration on the CAMCOG scale for patients receiving AChE-Is compared to nootropics.[4] Conversely, for patients with mild dementia, the nootropics group showed a significantly greater deterioration on the MMSE scale.[4]

Another randomized trial compared dihydroergotoxine with an extract of Ginkgo biloba in elderly patients with cerebrovascular disorders. Both treatments showed improvement in patient conditions, and for the most part, no major statistically significant differences were found between the two groups.[5]

Table 2: Summary of Comparative Clinical Trial Results

StudyComparison AgentsPatient PopulationDurationAssessment Scale(s)Key Findings
Retrospective Study Nootropics (including dihydroergocristine) vs. Acetylcholinesterase Inhibitors (tacrine, donepezil)510 patients with Alzheimer's DiseaseNot specifiedMini-Mental State Examination (MMSE), Cambridge Cognitive Examination (CAMCOG), Functional Rating Scale for Symptoms of DementiaNo significant overall difference.[4] Subgroup analyses showed differing effects based on dementia severity.[4]
Randomized Trial Dihydroergotoxine vs. Ginkgo biloba extract80 elderly patients with cerebrovascular disorders6 weeksPsychometric tests and assessment scalesBoth treatments improved patient conditions with no major statistically significant intergroup differences.[5]

II. Experimental Protocols

The methodologies employed in clinical trials of this compound for cognitive decline have utilized standardized assessment scales to ensure validity and reliability.

A. Key Assessment Scales
  • Sandoz Clinical Assessment Geriatric (SCAG) Scale: This is a widely used, general-purpose rating scale designed for evaluating pharmacotherapy in senile dementia.[6] It is recognized for its sensitivity, validity, and reliability in psychopharmacologic research.[6]

  • Gottfries-Bråne-Steen (GBS) Rating Scale: This comprehensive tool assesses dementia symptoms through a semi-structured interview and patient observation.[7][8] It includes subscales for intellectual, emotional, and motor functions, as well as symptoms characteristic of dementia.[7][9] The GBS-scale is designed to measure changes in symptoms over time, making it suitable for evaluating treatment effects.[10]

B. Example of a Clinical Trial Protocol

A long-term, randomized, double-blind, placebo-controlled study evaluating Dihydroergokryptine Mesylate (a related compound) in patients with probable Alzheimer's disease followed this protocol:[3]

  • Patient Selection: 215 patients meeting the NINCDS-ADRDA criteria for probable Alzheimer's disease were enrolled.

  • Pre-treatment Phase: A one-month placebo run-in period.

  • Treatment Phase: One-year double-blind treatment with either the active drug or placebo.

  • Dosage Regimen: The active drug was administered orally, starting at 5 mg twice daily for the first two weeks, increasing to 10 mg twice daily for the following two weeks, and maintained at 20 mg twice daily for the remaining 11 months.

  • Efficacy Assessment: The Gottfries-Bråne-Steen (GBS) Rating Scale for dementia and the Mental Deterioration Battery were used to assess efficacy.

III. Mechanism of Action and Signaling Pathways

This compound exerts its effects through a complex interplay of various signaling pathways. Its primary mechanism involves the modulation of central monoaminergic neurotransmitter systems.[1]

  • Dopaminergic and Serotonergic Agonism: It acts as a partial agonist at dopamine and serotonin receptors, which is believed to contribute to the enhancement of cognitive functions and mood stabilization.[1]

  • Adrenergic Antagonism: The drug interacts with alpha-adrenergic receptors, leading to vasodilation and improved cerebral blood flow.[1]

  • Neuroprotective Effects: In Alzheimer's disease models, Dihydroergocristine has been shown to reduce amyloid-beta levels and acts as a direct inhibitor of γ-secretase.[2]

The following diagram illustrates the proposed signaling pathways through which this compound may exert its neuroprotective and cognitive-enhancing effects.

Dihydroergocristine_Signaling cluster_0 This compound cluster_1 Receptor Interactions cluster_2 Downstream Effects cluster_3 Cognitive Outcomes DHEC Dihydroergocristine Mesylate D2R Dopamine D2 Receptors DHEC->D2R Agonist _5HTR Serotonin Receptors DHEC->_5HTR Agonist Alpha_AR Alpha-Adrenergic Receptors DHEC->Alpha_AR Antagonist Gamma_Secretase γ-Secretase Inhibition DHEC->Gamma_Secretase Direct Inhibition Neurotransmission Modulated Neurotransmission D2R->Neurotransmission _5HTR->Neurotransmission Vasodilation Cerebral Vasodilation Alpha_AR->Vasodilation Cognitive_Enhancement Cognitive Enhancement Neurotransmission->Cognitive_Enhancement Vasodilation->Cognitive_Enhancement Neuroprotection Neuroprotection (Reduced Aβ) Gamma_Secretase->Neuroprotection Neuroprotection->Cognitive_Enhancement

Proposed signaling pathways of this compound.

The following diagram illustrates a typical experimental workflow for a clinical trial assessing a cognitive enhancer like this compound.

Clinical_Trial_Workflow cluster_0 Patient Recruitment cluster_1 Study Phases cluster_2 Data Analysis Screening Screening of Potential Participants Inclusion_Exclusion Application of Inclusion/ Exclusion Criteria Screening->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline Baseline Assessment (Cognitive & Clinical) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug vs. Placebo/Comparator) Randomization->Treatment Follow_up Follow-up Assessments Treatment->Follow_up Data_Collection Data Collection Follow_up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Generalized experimental workflow for a clinical trial.

IV. Conclusion

The available evidence from clinical trials suggests that this compound may offer a modest benefit in improving symptoms of cognitive decline in elderly patients. Its multifaceted mechanism of action presents a compelling area for further research. However, the existing body of comparative evidence is not robust enough to definitively position it against other nootropic agents. Future research should focus on well-designed, head-to-head clinical trials with standardized methodologies and larger patient populations to elucidate the comparative efficacy and optimal therapeutic use of this compound in the management of cognitive decline.

References

Comparative Analysis of Dihydroergocristine Mesylate and Other Vasodilators in Cerebrovascular and Peripheral Vascular Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental validation of key vasodilatory agents.

Introduction

Vasodilators are a critical class of therapeutic agents for a range of conditions characterized by reduced blood flow, including cerebrovascular and peripheral vascular diseases. Dihydroergocristine mesylate, an ergot alkaloid derivative, has been utilized for its vasodilatory and nootropic effects. This guide provides a comparative overview of this compound against other notable vasodilators—nimodipine, cinnarizine, and pentoxifylline—focusing on their mechanisms of action, supporting experimental data from clinical and preclinical studies, and detailed methodologies. This objective comparison aims to equip researchers and drug development professionals with the necessary information to inform their work in this therapeutic area.

This compound: A Multi-Receptor Modulator

This compound is a semi-synthetic ergot alkaloid with a complex pharmacological profile. Its vasodilatory effects are primarily attributed to its interaction with multiple receptor systems in the central and peripheral nervous systems.[1]

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily acting as an antagonist at alpha-adrenergic receptors, which leads to the relaxation of vascular smooth muscle and subsequent vasodilation.[2][3] It also demonstrates partial agonist/antagonist activity at dopaminergic and serotonergic receptors.[2][4] This complex receptor interaction profile contributes to its effects on cerebral blood flow and cognitive function.[1] The drug is believed to modulate neurotransmitter systems, which may contribute to its nootropic properties.[1]

Dihydroergocristine_Mesylate_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Neuron Neuron DHEC Dihydroergocristine Mesylate Alpha_Adrenergic_Receptor α-Adrenergic Receptor DHEC->Alpha_Adrenergic_Receptor Antagonism Gq Gq Protein Alpha_Adrenergic_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to Dopamine_Receptor Dopamine Receptor Neurotransmission Modulation of Neurotransmission Dopamine_Receptor->Neurotransmission Serotonin_Receptor Serotonin Receptor Serotonin_Receptor->Neurotransmission DHEC2 Dihydroergocristine Mesylate DHEC2->Dopamine_Receptor Partial Agonist/ Antagonist DHEC2->Serotonin_Receptor Partial Agonist/ Antagonist

Diagram 1: this compound Signaling Pathway

Nimodipine: A Selective Calcium Channel Blocker

Nimodipine is a dihydropyridine calcium channel blocker with a notable selectivity for cerebral blood vessels.[5][6] This characteristic makes it a primary therapeutic choice for preventing cerebral vasospasm following subarachnoid hemorrhage.[5][6]

Mechanism of Action

Nimodipine's primary mechanism involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[5][7] By blocking the influx of calcium ions, it prevents the activation of the contractile machinery, leading to vasodilation.[5] Its high lipophilicity allows it to effectively cross the blood-brain barrier, contributing to its pronounced effects on cerebral vasculature.[5][6] Beyond vasodilation, nimodipine is also suggested to have neuroprotective effects by preventing calcium overload in neurons.[6]

Nimodipine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Nimodipine Nimodipine L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Nimodipine->L_type_Ca_Channel Blocks Vasodilation Vasodilation Nimodipine->Vasodilation Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Allows Calmodulin Calmodulin Activation Ca_Influx->Calmodulin MLCK Myosin Light Chain Kinase Calmodulin->MLCK Activates Vasoconstriction Vasoconstriction MLCK->Vasoconstriction Leads to

Diagram 2: Nimodipine Signaling Pathway

Cinnarizine: A Multi-Target Vasodilator

Cinnarizine is a piperazine derivative with a broad pharmacological profile that includes antihistaminic, anticholinergic, and calcium channel blocking activities.[8][9][10] It is used in the management of vestibular disorders and also for cerebrovascular and peripheral vascular diseases.[8][11]

Mechanism of Action

Cinnarizine's vasodilatory effect stems from its ability to block L- and T-type voltage-gated calcium channels in vascular smooth muscle, thereby inhibiting contraction.[8][9] Additionally, its antagonism of H1 histamine receptors contributes to its therapeutic effects.[9][10] The drug is also known to improve blood viscosity by enhancing red blood cell deformability, which is particularly beneficial in ischemic conditions.[8]

Cinnarizine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Cinnarizine Cinnarizine L_type_Ca_Channel L-type Ca²⁺ Channel Cinnarizine->L_type_Ca_Channel Blocks T_type_Ca_Channel T-type Ca²⁺ Channel Cinnarizine->T_type_Ca_Channel Blocks H1_Receptor H1 Histamine Receptor Cinnarizine->H1_Receptor Antagonizes Vasodilation Vasodilation Cinnarizine->Vasodilation Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx T_type_Ca_Channel->Ca_Influx Vasoconstriction Vasoconstriction H1_Receptor->Vasoconstriction Mediates Ca_Influx->Vasoconstriction Leads to

Diagram 3: Cinnarizine Signaling Pathway

Pentoxifylline: A Rheologic and Vasodilatory Agent

Pentoxifylline, a xanthine derivative, is primarily used for the treatment of intermittent claudication associated with peripheral artery disease.[12][13] Its therapeutic effects are attributed to its impact on blood rheology and its vasodilatory properties.[14][15]

Mechanism of Action

Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[14][16] Elevated cAMP levels in vascular smooth muscle cells promote relaxation and vasodilation.[14] Furthermore, pentoxifylline improves red blood cell deformability, inhibits platelet aggregation, and reduces blood viscosity, all of which contribute to enhanced blood flow.[12][15]

Pentoxifylline_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Blood_Components Blood Components Pentoxifylline Pentoxifylline PDE Phosphodiesterase (PDE) Pentoxifylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Promotes ATP ATP AC Adenylate Cyclase AC->cAMP Converts ATP to RBC Red Blood Cell Improved_Deformability Improved Deformability RBC->Improved_Deformability Platelet Platelet Reduced_Aggregation Reduced Aggregation Platelet->Reduced_Aggregation Pentoxifylline2 Pentoxifylline Pentoxifylline2->RBC Increases Flexibility Pentoxifylline2->Platelet Inhibits Aggregation

Diagram 4: Pentoxifylline Signaling Pathway

Comparative Analysis of Efficacy and Experimental Protocols

Direct head-to-head comparative clinical trials between this compound and the other vasodilators discussed are limited. The following tables summarize available data from placebo-controlled and comparative studies for each drug, providing insights into their clinical efficacy and the methodologies employed.

This compound Clinical Trial Data
Study Indication Dosage Comparator Primary Outcome(s) Key Findings Experimental Protocol
Finke et al., 1982[17]Cerebrovascular InsufficiencyNot specifiedNot specifiedClinical improvementDetails not available in abstract.Multicentric, controlled clinical trial.
Roquebert et al., 1984[3]Preclinical (Pithed Rats)Not specified-Effects on blood pressure and alpha-adrenoceptorsActs as a competitive alpha 1-adrenoceptor blocker and an alpha 2-adrenoceptor agonist.In vivo study in pithed rats measuring pressor responses and effects on sympathetic nerve stimulation.
Nimodipine Clinical Trial Data
Study Indication Dosage Comparator Primary Outcome(s) Key Findings Experimental Protocol
Pantoni et al., 2005[18]Subcortical Vascular Dementia90 mg/dayPlaceboChange in Sandoz Clinical Assessment Geriatric scaleNo significant difference in primary outcome; nimodipine group performed better on lexical production and showed less deterioration on MMSE and GDS.Multicenter, randomized, double-blind, placebo-controlled trial with a 52-week treatment period.
A nimodipine interventional study of patients with mild cognitive impairment[19]Mild Cognitive ImpairmentNot specifiedBasic internal medicationCognitive test scores (MMSE, SDMT, verbal recall)Significant improvement in verbal instant recall, SDMT, and MMSE scores in the nimodipine group.Controlled clinical trial with a 3-month treatment period. Cognitive assessments and MRS were performed.
López-Arrieta et al., 2002[20]Dementia (Alzheimer's, Vascular, Mixed)90 mg/dayPlaceboClinical efficacyEvidence of some short-term benefit in cognitive function and global impression.Cochrane review of randomized controlled trials.
Cinnarizine Clinical Trial Data
Study Indication Dosage Comparator Primary Outcome(s) Key Findings Experimental Protocol
Pacheco e Silva & Landi de Almedia, 1981[21]Cerebrovascular InsufficiencyNot specifiedBuflomedilClinical, neurological, and psychological tests (Benton Test)Both treatments were beneficial; buflomedil showed better results in improving reasoning, remote memory, and visuo-motor coordination.Double-blind, randomized trial over a 180-day period.
Passeri, 1978[22]Chronic Brain IschemiaNot specified(-)eburnamonineClinical improvement, photoscintigraphic and rheoencephalographic studiesBoth drugs improved psychic disturbances; (-)eburnamonine had a clearer activity on brain circulation and better action on daily living activities.Double-blind comparative study.
Treatment of Vertebrobasilar Insufficiency– Associated Vertigo with a Fixed Combination of Cinnarizine and Dimenhydrinate[23]Vertebrobasilar Insufficiency-Associated Vertigo20 mg Cinnarizine (in fixed combination)Betahistine, PlaceboReduction in vertigo symptomsThe fixed combination was effective in treating vertigo.Double-blind, randomized clinical study.
Pentoxifylline Clinical Trial Data
Study Indication Dosage Comparator Primary Outcome(s) Key Findings Experimental Protocol
Porter et al., 1982[13]Intermittent ClaudicationUp to 1200 mg/dayPlaceboInitial and absolute claudication distancesSignificantly more effective than placebo in increasing walking distances.Double-blind, placebo-controlled, parallel-group, multicenter trial. Standardized treadmill test was used.
Strano et al., 1984[24]Intermittent ClaudicationNot specifiedPlaceboPain-free walking distanceSignificant 60% increase in pain-free walking distance with pentoxifylline.Double-blind, placebo-controlled, randomized crossover study with 8-week treatment periods.
A controlled trial of pentoxifylline (Trental 400) in intermittent claudication[25]Intermittent Claudication400 mg (formulation)PlaceboClaudication distance, blood rheologyNo significant effect on claudication distance or blood flow properties.Double-blind, randomized trial.

Experimental Protocols: A Closer Look

Nimodipine in Subcortical Vascular Dementia (Pantoni et al., 2005)[18]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 242 patients with subcortical vascular dementia based on ICD-10 and CT criteria.

  • Intervention: Oral nimodipine 90 mg/day or a matching placebo.

  • Duration: 52 weeks of treatment following a 4-week single-blind placebo run-in period.

  • Outcome Measures:

    • Primary: 5-point variation on the Sandoz Clinical Assessment Geriatric (SCAG) scale.

    • Secondary: Cognitive tests including Mini-Mental State Examination (MMSE), Global Deterioration Scale (GDS), and lexical production tasks. Safety and tolerability were also assessed.

  • Statistical Analysis: Intention-to-treat analysis was performed.

Cinnarizine versus Buflomedil in Cerebrovascular Insufficiency (Pacheco e Silva & Landi de Almedia, 1981)[21]
  • Study Design: A double-blind, randomized comparative study.

  • Participants: 37 patients with vascular cerebral insufficiency.

  • Intervention: Cinnarizine versus buflomedil.

  • Duration: 180 days.

  • Outcome Measures:

    • Clinical and neurological examinations.

    • Psychological assessment using the Benton Test for visuo-retention to evaluate intellectual level, recent memory, and visuo-motor coordination.

    • Laboratory toxicity tests.

  • Statistical Analysis: Data were submitted to statistical analysis to compare the effects of the two treatments.

Pentoxifylline in Intermittent Claudication (Porter et al., 1982)[13]
  • Study Design: A double-blind, placebo-controlled, parallel-group, multicenter clinical trial.

  • Participants: 128 outpatients with intermittent claudication due to chronic occlusive arterial disease.

  • Intervention: Oral pentoxifylline at doses up to 1200 mg/day or placebo.

  • Outcome Measures:

    • Primary: Initial and absolute claudication distances measured by a standardized treadmill test at regular intervals.

    • Secondary: Reduction of lower limb paresthesias and assessment of adverse effects.

  • Statistical Analysis: Comparison of the changes in walking distances between the pentoxifylline and placebo groups.

Comparative Summary and Conclusion

While direct head-to-head trials are lacking, a comparative analysis based on their mechanisms of action and clinical applications reveals distinct profiles for each vasodilator.

  • This compound stands out for its multi-receptor activity, suggesting potential benefits beyond simple vasodilation, particularly in cognitive function. However, robust, modern clinical trial data directly comparing it to other vasodilators is needed to solidify its place in therapy.

  • Nimodipine is a well-established agent with a clear, selective mechanism of action on cerebral vasculature. Its efficacy in preventing vasospasm post-subarachnoid hemorrhage is well-documented, and there is emerging evidence for its potential in vascular dementia.

  • Cinnarizine offers a broader spectrum of action, combining calcium channel blockade with antihistaminic effects. This makes it a versatile option for conditions with both vascular and vestibular components.

  • Pentoxifylline is unique in its primary focus on improving blood rheology, which complements its vasodilatory effects. This makes it a targeted therapy for peripheral vascular diseases where blood viscosity is a key pathological factor.

For researchers and drug development professionals, the choice of a vasodilator for investigation or as a comparator in clinical trials will depend on the specific pathophysiology of the target disease. The distinct mechanisms of these four agents offer different therapeutic avenues. Future head-to-head studies with standardized methodologies and clinically relevant endpoints are crucial to definitively establish the comparative efficacy and optimal use of these vasodilators in various vascular disorders.

Diagram 5: Generalized Experimental Workflow for Vasodilator Clinical Trials

References

A Comparative Guide to the In Vivo Neuroprotective Effects of Dihydroergocristine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of neuropharmacology and drug development, identifying and validating effective neuroprotective agents is a critical endeavor. This guide provides an objective comparison of the in vivo neuroprotective effects of Dihydroergocristine Mesylate (DHEC), a semi-synthetic ergot alkaloid, with other notable neuroprotective agents: Nimodipine, Edaravone, and Citicoline. The following sections present a comprehensive overview of their performance in preclinical models of cerebral ischemia and Alzheimer's disease, supported by experimental data and detailed methodologies.

Quantitative Comparison of Neuroprotective Efficacy

The therapeutic potential of a neuroprotective agent is primarily assessed by its ability to mitigate neuronal damage and improve functional outcomes in animal models of neurological disorders. The data summarized below is collated from various in vivo studies, providing a comparative snapshot of the efficacy of this compound and its alternatives.

Table 1: Efficacy in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
CompoundDosageInfarct Volume Reduction (%)Neurological Deficit Score ImprovementCitation(s)
This compound Data Not AvailableData Not AvailablePrevented behavioral abnormalities and memory impairment[1]
Nimodipine 10 mg/kg, s.c.31.3 ± 12.7%Significantly attenuated post-ischemic increase of tissue water content[2][3]
Edaravone 3 mg/kg, i.v.34 ± 2.2%Significantly reversed sensorimotor effects[4][5]
Citicoline 100 mg/kg, i.p.27.8% (meta-analysis)20.2% improvement (meta-analysis)[6][7]
Table 2: Efficacy in Animal Models of Alzheimer's Disease
CompoundAnimal ModelKey Findings in Cognitive FunctionCitation(s)
This compound Elderly subjects (clinical)Marked and significant increase in the acquisition subitem of memory tests[8]
Nimodipine VCID rat modelSignificantly reduced brain damage and improved cognitive losses[9]
Edaravone Aβ25–35-induced AD model (in vitro)Decreased ROS production, apoptosis, and aggregation[10]
Citicoline 6-OHDA-lesioned ratsAmeliorated functional behavior by significantly reducing apomorphine-induced rotations[11]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key in vivo experiments cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic focal cerebral ischemia, a common cause of stroke.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and cut.

    • A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a predetermined duration (e.g., 90 minutes) for transient ischemia, or permanently for permanent ischemia.

  • Reperfusion (for transient ischemia): The filament is withdrawn to allow blood flow to resume.

  • Neurological Assessment: Neurological deficit scores are evaluated at various time points post-MCAO using a standardized scoring system (e.g., on a scale of 0-4, where 0 is no deficit and 4 is severe deficit).

  • Infarct Volume Measurement: 24-48 hours post-MCAO, rats are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which is then quantified using image analysis software.

Amyloid-Beta (Aβ) Injection Model of Alzheimer's Disease in Rats

This model is utilized to study the pathological effects of amyloid-beta plaques, a hallmark of Alzheimer's disease.

  • Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

  • Surgical Procedure:

    • A sagittal incision is made on the scalp to expose the skull.

    • A small burr hole is drilled over the target brain region (e.g., the hippocampus).

    • Aβ peptides (e.g., Aβ25-35 or Aβ1-42) are dissolved in a suitable vehicle and injected stereotaxically into the brain parenchyma using a microsyringe.[1][8][12][13][14]

  • Behavioral Testing: Cognitive function is assessed weeks after the injection using behavioral tests such as the Morris water maze, which evaluates spatial learning and memory.

  • Histological and Biochemical Analysis: After the behavioral assessment, animals are euthanized, and brain tissue is collected for histological analysis of plaque deposition, neuronal loss, and for biochemical assays to measure markers of neuroinflammation and oxidative stress.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the neuroprotective effects of these compounds is crucial for targeted drug development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by each agent.

DHEC_Pathway DHEC This compound Dopamine_R Dopamine Receptors DHEC->Dopamine_R Serotonin_R Serotonin Receptors DHEC->Serotonin_R Adrenergic_R Adrenergic Receptors DHEC->Adrenergic_R Neurotransmitter_Modulation Neurotransmitter Modulation Dopamine_R->Neurotransmitter_Modulation Serotonin_R->Neurotransmitter_Modulation Adrenergic_R->Neurotransmitter_Modulation Neuroprotection Neuroprotection Neurotransmitter_Modulation->Neuroprotection

Caption: DHEC's multifaceted mechanism of action.

Nimodipine_Pathway Nimodipine Nimodipine L_type_Ca_Channel L-type Ca2+ Channels Nimodipine->L_type_Ca_Channel Akt_CREB ↑ Akt/CREB Signaling Nimodipine->Akt_CREB TrkB ↑ TrkB Activation Nimodipine->TrkB Ca_Influx ↓ Ca2+ Influx L_type_Ca_Channel->Ca_Influx Neuroprotection Neuroprotection Ca_Influx->Neuroprotection Akt_CREB->Neuroprotection TrkB->Neuroprotection Edaravone_Pathway Edaravone Edaravone ROS Reactive Oxygen Species Edaravone->ROS scavenges Nrf2_HO1 ↑ Nrf2/HO-1 Pathway Edaravone->Nrf2_HO1 GDNF_RET ↑ GDNF/RET Pathway Edaravone->GDNF_RET Radical_Scavenging Free Radical Scavenging Neuroprotection Neuroprotection Radical_Scavenging->Neuroprotection Nrf2_HO1->Neuroprotection GDNF_RET->Neuroprotection Citicoline_Pathway Citicoline Citicoline Phospholipid_Synthesis ↑ Phospholipid Synthesis Citicoline->Phospholipid_Synthesis Anti_Inflammation Anti-inflammatory Effects Citicoline->Anti_Inflammation Anti_Apoptosis Anti-apoptotic Effects Citicoline->Anti_Apoptosis SIRT1 ↑ Sirtuin-1 (SIRT1) Citicoline->SIRT1 Membrane_Integrity ↑ Membrane Integrity Phospholipid_Synthesis->Membrane_Integrity Neuroprotection Neuroprotection Membrane_Integrity->Neuroprotection Anti_Inflammation->Neuroprotection Anti_Apoptosis->Neuroprotection SIRT1->Neuroprotection

References

A Comparative Analysis of the Side Effect Profiles of Ergoloid Mesylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the adverse event profiles of co-dergocrine mesylate and its constituent components, supported by clinical data and detailed experimental methodologies.

Ergoloid mesylates, a combination of hydrogenated ergot alkaloids, have been investigated for their potential therapeutic effects in age-related cognitive decline and other neurological conditions. The most well-known formulation, co-dergocrine mesylate (e.g., Hydergine®), is an equimolar mixture of dihydroergocristine, dihydroergocornine, and dihydroergocryptine (in a 2:1 ratio of alpha- and beta-isomers). Understanding the distinct and overlapping side effect profiles of the combined product and its individual components is crucial for targeted drug development and informed clinical research. This guide provides a comparative analysis based on available clinical data, details the experimental protocols used to assess these side effects, and visualizes the key signaling pathways involved.

Comparative Analysis of Side Effect Profiles

Quantitative data on the side effects of ergoloid mesylates is primarily available for the combination product, co-dergocrine mesylate. Limited comparative data for the individual components exists, with some information available from studies where they were investigated as monotherapies or in comparison to other agents.

Table 1: Quantitative Comparison of Side Effects of Co-dergocrine Mesylate

Side EffectFrequency in Co-dergocrine Mesylate Group (n=17)[1]
Nausea35.3% (6 patients)
Gastric Discomfort11.8% (2 patients)
Tremor5.9% (1 patient)
Nasal Congestion5.9% (1 patient)
Flushing5.9% (1 patient)
Hypotension5.9% (1 patient)
Hypertension5.9% (1 patient)

Qualitative Side Effect Profiles of Individual Ergoloid Mesylates:

While direct, head-to-head quantitative comparisons of the side effect frequencies of the individual ergoloid mesylate components are scarce in publicly available literature, individual studies and clinical experience provide a qualitative understanding of their adverse event profiles.

  • Dihydroergocristine: Commonly reported side effects include gastrointestinal disturbances (such as nausea, diarrhea, and stomach pain), headaches, and dizziness.[2][3] Mild hypotension due to its vasodilatory effects has also been noted.[3] Rare but more severe side effects can include hypersensitivity reactions and vasospastic reactions.[2]

  • Dihydroergocornine: This component is also associated with gastrointestinal upset.[4] Due to its vasodilatory properties, it can cause a temporary lowering of blood pressure and pulse rate, particularly when administered intravenously.[4]

  • Dihydroergocryptine: This component has been suggested to have a favorable side effect profile compared to some other dopamine agonists.[5][6] However, dopaminergic side effects such as hallucinations and gastrointestinal complaints can occur.[5] In a comparative study against dihydroergotamine for migraine prophylaxis, three patients dropped out during treatment with dihydroergotamine due to gastric pain and nausea, while they experienced no side effects during dihydroergocryptine therapy.[7] One case of a skin rash was reported with dihydroergocryptine.[7]

Experimental Protocols

The assessment of side effects in clinical trials involving ergoloid mesylates relies on systematic monitoring and reporting. The methodologies employed are designed to ensure patient safety and provide a comprehensive understanding of the drug's tolerability.

Adverse Event Monitoring and Reporting in a Phase 2 Clinical Trial of Ergoloid Mesylates:

A representative experimental protocol for assessing the safety and tolerability of ergoloid mesylates can be found in the clinical trial NCT05030129, which investigates ergoloid mesylates in Fragile X Syndrome. The key components of the safety assessment include:

  • Adverse Event (AE) Monitoring: Participants are monitored for AEs throughout the study. This includes both solicited and spontaneously reported events. Monitoring is conducted during clinic visits and via telephone calls at specific intervals (e.g., at the end of Week 1 of each treatment period).

  • Vital Signs: Regular monitoring of vital signs (e.g., blood pressure, heart rate) is a standard procedure to detect any cardiovascular side effects.

  • Laboratory Tests: Blood chemistry and hematology, as well as urinalysis, are performed at baseline and at the end of each treatment period to monitor for any drug-induced changes in organ function.

  • Causality and Severity Assessment: All AEs are assessed for their severity (e.g., mild, moderate, severe) and their potential relationship to the study drug.

  • Serious Adverse Event (SAE) Reporting: Any AE that is serious (e.g., results in death, is life-threatening, requires hospitalization) is reported to the regulatory authorities and the institutional review board in an expedited manner.

Sandoz Clinical Assessment Geriatric (SCAG) Scale:

In many of the earlier clinical trials evaluating the efficacy and safety of ergoloid mesylates in elderly patients with dementia, the Sandoz Clinical Assessment-Geriatric (SCAG) scale was a key instrument. While primarily designed to assess clinical symptoms, it also captures information relevant to side effects.

  • Administration: The SCAG scale is administered by a trained clinician who interviews the patient and a caregiver.

  • Scoring: The scale consists of 18 items, each rated on a 7-point severity scale (1 = not present, 7 = severe). Several of these items, such as dizziness, fatigue, and appetite changes, can reflect potential side effects of the medication.

  • Purpose in Safety Assessment: By tracking changes in the SCAG scores over the course of a clinical trial, researchers can identify and quantify the emergence or worsening of symptoms that may be attributable to the study drug.

Signaling Pathways

The side effects of ergoloid mesylates are intrinsically linked to their mechanism of action, which involves the modulation of several key neurotransmitter systems in the central nervous system. These compounds act as partial agonists or antagonists at dopaminergic, serotonergic, and adrenergic receptors.

Dopamine D2 Receptor Signaling

Ergoloid mesylates are known to interact with dopamine D2 receptors. The following diagram illustrates the general signaling pathway of the D2 receptor, which is a G-protein coupled receptor (GPCR) typically linked to the inhibitory G-protein, Gαi.

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Altered Cellular Response PKA_active->Cellular_Response Phosphorylates Targets Ergoloid Ergoloid Mesylates Ergoloid->D2R Binds to

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

Ergoloid mesylates also exhibit activity at serotonin receptors, including the 5-HT1A receptor. Similar to the D2 receptor, the 5-HT1A receptor is a GPCR that couples to the inhibitory G-protein, Gαi.

HT1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT1A_R Serotonin 5-HT1A Receptor G_protein Gαi/βγ HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Neuronal_Activity Decreased Neuronal Excitability PKA_active->Neuronal_Activity Modulates Ion Channels Ergoloid Ergoloid Mesylates Ergoloid->HT1A_R Binds to

Serotonin 5-HT1A Receptor Signaling
Alpha-1 Adrenergic Receptor Signaling

The interaction of ergoloid mesylates with alpha-1 adrenergic receptors contributes to their vascular effects. These GPCRs are coupled to the Gq family of G-proteins, which activate a different downstream signaling cascade compared to Gi-coupled receptors.

A1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1_R Alpha-1 Adrenergic Receptor G_protein Gαq/βγ A1_R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Smooth Muscle Contraction PKC->Cellular_Response Phosphorylates Targets Ergoloid Ergoloid Mesylates Ergoloid->A1_R Binds to

Alpha-1 Adrenergic Receptor Signaling

Conclusion

The available data indicates that co-dergocrine mesylate is generally well-tolerated, with the most frequently reported side effects being gastrointestinal in nature. While quantitative comparative data for the individual components is limited, qualitative reports suggest similar side effect profiles, primarily related to their interactions with dopaminergic, serotonergic, and adrenergic systems. The detailed experimental protocols for adverse event monitoring in clinical trials are crucial for accurately capturing the safety profile of these compounds. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms that likely underlie both the therapeutic effects and the adverse events associated with ergoloid mesylates. Further head-to-head clinical trials with robust safety monitoring protocols are needed to definitively delineate the comparative side effect profiles of the individual ergoloid mesylate components.

References

Cross-Validation of Dihydroergocristine Mesylate's Efficacy Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro effects of Dihydroergocristine Mesylate (DHECS), an ergot alkaloid derivative, across various cell lines. The data presented herein is curated from multiple studies to offer a cross-validated perspective on its therapeutic potential, particularly in oncology and neurodegenerative diseases. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate objective comparison with alternative compounds.

I. Comparative Efficacy of this compound

The cytotoxic and modulatory effects of this compound have been evaluated in several cancer and neuronal cell lines. The following tables summarize the key quantitative findings, offering a comparison with other relevant therapeutic agents.

Prostate Cancer Cell Lines

DHECS has demonstrated significant cytotoxic effects in a range of prostate cancer cell lines, including those resistant to conventional chemotherapy. Its efficacy is compared with Bromocriptine, another dopamine D2 receptor agonist.

Cell LineCompoundIC50 (µM)Citation
Androgen-Dependent
LNCaPThis compound25.78
Androgen-Independent
C4-2This compound25.31
CWR22Rv1This compound13.44
PC-3This compound10.63
Chemoresistant
C4-2B-TaxRThis compound11.25
ARCaPE-shEPLINThis compoundHigh Potency
ARCaPE-shCtrlBromocriptine> 60
ARCaPE-shEPLINBromocriptine0.10

Note: A lower IC50 value indicates higher potency.

Glioblastoma Cell Lines

While direct IC50 values for this compound in glioblastoma cell lines were not available in the reviewed literature, data for the standard-of-care chemotherapeutic agent, Temozolomide, in the U87 MG cell line is provided for context. The potential for intranasal delivery of DHECS, a method being explored for glioblastoma, suggests its relevance in this field.[1]

Cell LineCompoundTreatment DurationIC50 (µM) - Median (IQR)Citation
U87 MGTemozolomide24h123.9 (75.3–277.7)
U87 MGTemozolomide48h223.1 (92.0–590.1)
U87 MGTemozolomide72h230.0 (34.1–650.0)
Neuronal Cell Lines (Alzheimer's Disease Model)

DHECS has been shown to modulate pathways relevant to Alzheimer's disease by reducing the production of amyloid-beta (Aβ) peptides. It acts as a direct inhibitor of γ-secretase.[2]

Cell LineCompoundEffectIC50 (µM)Citation
T100This compoundγ-secretase inhibition25[2]
HEK293This compoundReduction of Aβ production-
Fibroblast (AD patient-derived)This compoundReduction of Aβ production-
SH-SY5YLipopolysaccharide (LPS)Cytotoxicity0.25 µg/mL (48h)

Note: The SH-SY5Y human neuroblastoma cell line is a widely used model for neurotoxicity and Alzheimer's disease research.

II. Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to assess the effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or the comparator drug for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

  • Cell Lysis: Treat cells with the compounds of interest, then harvest and lyse them in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution containing a protein like bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., NF-κB, p-AMPK, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal on X-ray film or with a digital imager to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the desired compounds, then harvest them by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI). RNase is typically added to ensure that only DNA is stained.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

  • Data Interpretation: The resulting data is displayed as a histogram, where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. Cells in G0/G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.

III. Signaling Pathways and Mechanisms of Action

This compound exerts its effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

DHECS-Mediated Signaling in Chemoresistant Prostate Cancer Cells

// Nodes DHECS [label="Dihydroergocristine\nMesylate (DHECS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DRD2 [label="Dopamine Receptor D2\n(DRD2)", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53\n(Upregulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MDM2 [label="MDM2\n(Downregulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p21 [label="p21\n(Upregulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RB [label="RB\n(Hypophosphorylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F1 [label="E2F1\n(Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survivin [label="Survivin\n(Downregulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mcl1 [label="Mcl-1\n(Downregulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP [label="PARP Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\n(G1/S and G2/M)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DHECS -> DRD2 [color="#5F6368"]; DRD2 -> AMPK [color="#5F6368"]; DRD2 -> NFkB [color="#5F6368"]; DHECS -> p53 [color="#5F6368"]; p53 -> MDM2 [color="#5F6368"]; p53 -> p21 [color="#5F6368"]; p21 -> RB [color="#5F6368"]; RB -> E2F1 [color="#5F6368"]; NFkB -> Survivin [color="#5F6368"]; NFkB -> Mcl1 [color="#5F6368"]; Survivin -> Apoptosis [style=dashed, color="#5F6368"]; Mcl1 -> Apoptosis [style=dashed, color="#5F6368"]; E2F1 -> CellCycleArrest [style=dashed, color="#5F6368"]; DHECS -> PARP [color="#5F6368"]; PARP -> Apoptosis [color="#5F6368"]; CellCycleArrest -> Apoptosis [style=dotted, color="#5F6368"]; } DHECS signaling in prostate cancer.

Experimental Workflow for Assessing DHECS Cytotoxicity

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cell Culture\n(e.g., PC-3, SH-SY5Y, U87 MG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Treatment with DHECS\n& Comparators\n(Varying Concentrations & Durations)", fillcolor="#FBBC05", fontcolor="#202124"]; viability_assay [label="Cell Viability Assay\n(MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_analysis [label="Protein Analysis\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle_analysis [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(IC50 Calculation, Statistical Analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture [color="#5F6368"]; cell_culture -> treatment [color="#5F6368"]; treatment -> viability_assay [color="#5F6368"]; treatment -> protein_analysis [color="#5F6368"]; treatment -> cell_cycle_analysis [color="#5F6368"]; viability_assay -> data_analysis [color="#5F6368"]; protein_analysis -> data_analysis [color="#5F6368"]; cell_cycle_analysis -> data_analysis [color="#5F6368"]; data_analysis -> end [color="#5F6368"]; } Workflow for DHECS cytotoxicity assessment.

Logical Relationship of DHECS Effects in Different Disease Models

// Nodes DHECS [label="this compound (DHECS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProstateCancer [label="Prostate Cancer", fillcolor="#FBBC05", fontcolor="#202124"]; Alzheimers [label="Alzheimer's Disease", fillcolor="#FBBC05", fontcolor="#202124"]; Glioblastoma [label="Glioblastoma (Potential)", fillcolor="#FBBC05", fontcolor="#202124"]; DopamineAgonism [label="Dopamine Receptor Agonism", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; GammaSecretaseInhibition [label="γ-Secretase Inhibition", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ApoptosisInduction [label="Induction of Apoptosis\n& Cell Cycle Arrest", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ABetaReduction [label="Reduction of Aβ Peptides", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AntiTumorEffects [label="Anti-Tumor Effects", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DHECS -> ProstateCancer [color="#5F6368"]; DHECS -> Alzheimers [color="#5F6368"]; DHECS -> Glioblastoma [style=dashed, color="#5F6368"]; ProstateCancer -> DopamineAgonism [color="#5F6368"]; DopamineAgonism -> ApoptosisInduction [color="#5F6368"]; Alzheimers -> GammaSecretaseInhibition [color="#5F6368"]; GammaSecretaseInhibition -> ABetaReduction [color="#5F6368"]; Glioblastoma -> AntiTumorEffects [style=dashed, color="#5F6368"]; } DHECS effects in different diseases.

References

A Comparative Analysis of Dihydroergocristine Mesylate and Donepezil in the Context of Cognitive Decline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Dihydroergocristine Mesylate and Donepezil, two pharmacological agents with distinct mechanisms of action investigated for their potential in managing cognitive decline, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies.

Introduction

Cognitive decline associated with aging and neurodegenerative disorders presents a significant challenge in modern medicine. While various therapeutic strategies have been explored, this guide focuses on a comparative study of two notable compounds: this compound, a semi-synthetic ergot alkaloid, and Donepezil, a piperidine-derivative acetylcholinesterase inhibitor. This compound is primarily indicated for age-related cognitive decline and cerebrovascular disorders, while Donepezil is a widely prescribed treatment for mild to moderate Alzheimer's disease.[1][2] This comparison aims to provide a comprehensive overview of their pharmacological profiles to inform further research and drug development efforts.

Mechanism of Action

The therapeutic effects of this compound and Donepezil stem from their distinct interactions with key neurological pathways.

This compound: This compound exhibits a multifaceted mechanism of action.[2] It acts as a partial agonist at dopamine and serotonin receptors and an antagonist at alpha-adrenergic receptors.[3] This modulation of multiple neurotransmitter systems is believed to contribute to its cognitive-enhancing and mood-stabilizing effects.[2] Furthermore, this compound has been shown to increase cerebral blood flow and oxygen consumption.[3][4] A significant aspect of its mechanism is the inhibition of γ-secretase, an enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease.[5][6]

Donepezil: The primary mechanism of action for Donepezil is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission, which is known to be deficient in Alzheimer's disease. This enhancement of cholinergic activity is linked to improvements in cognitive function.[1]

cluster_DHEC This compound cluster_Donepezil Donepezil DHEC DHEC D2R Dopamine D2 Receptor DHEC->D2R Agonist _5HTR Serotonin Receptor DHEC->_5HTR Agonist alpha_AR Alpha-Adrenergic Receptor DHEC->alpha_AR Antagonist gamma_secretase γ-Secretase DHEC->gamma_secretase Inhibits CBF Cerebral Blood Flow DHEC->CBF Increases Abeta Amyloid-β Production gamma_secretase->Abeta Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine AChE->ACh Breaks down Chol_Trans Cholinergic Transmission ACh->Chol_Trans cluster_workflow AChE Inhibition Assay Workflow start Start prep Prepare Reagents: - AChE solution - Acetylthiocholine (substrate) - DTNB (Ellman's reagent) - Buffer solution start->prep incubate Incubate AChE with Donepezil/DHEC prep->incubate add_reagents Add substrate and DTNB incubate->add_reagents measure Measure absorbance at 412 nm over time add_reagents->measure calculate Calculate % inhibition measure->calculate end End calculate->end

References

Replicating Published Findings on Dihydroergocristine Mesylate's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dihydroergocristine Mesylate's performance with other alternatives, supported by experimental data from published studies. It is designed to assist researchers and professionals in drug development in understanding and potentially replicating key findings related to this compound's efficacy.

Quantitative Data Summary

The clinical efficacy of this compound, often in combination with other ergoloid mesylates (co-dergocrine mesylate or "Hydergine"), has been evaluated in various studies, primarily focusing on cognitive impairment and dementia. The following tables summarize the quantitative findings from some of these studies.

Study/AnalysisDrug/CompoundConditionAssessment ScaleKey Quantitative Finding
Olin, J., et al. (Meta-analysis)Ergoloid Mesylates (including Dihydroergocristine)DementiaGlobal RatingsOdds Ratio (OR) of improvement: 3.78 (95% CI, 2.72-5.27)
Olin, J., et al. (Meta-analysis)Ergoloid Mesylates (including Dihydroergocristine)DementiaComprehensive Rating ScalesWeighted Mean Difference (WMD): 0.96 (95% CI, 0.54-1.37)
Agliati, G., et al.Dihydroergocristine (DHEC)Chronic Cerebrovascular Disease or Organic Brain SyndromeSandoz Clinical Assessment Geriatric (SCAG) ScaleSignificant decrease in total SCAG score and improvement in "confusion, mental alertness and memory performance" items for DHEC vs. placebo over one year.
Fioravanti, M., et al.Dihydroergokryptine (a related ergot alkaloid)Dementia of Alzheimer TypeGottfries-Bråne-Steen (GBS) Rating ScaleSignificant difference between treatments on the GBS scale (P=0.002).[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the mechanisms of action of this compound.

In Vitro γ-Secretase Activity Assay

This assay is crucial for evaluating the direct inhibitory effect of Dihydroergocristine on γ-secretase, an enzyme implicated in the production of amyloid-β peptides in Alzheimer's disease.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on γ-secretase activity.

Materials:

  • HEK293T cells for membrane preparation.

  • CHAPSO detergent-containing buffer.

  • Fluorogenic substrate for γ-secretase (e.g., a peptide containing the C-terminal amino acid sequence of APP).

  • L-685,458 (a known γ-secretase inhibitor for positive control).

  • This compound.

  • Microplate reader capable of measuring fluorescence.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293T cells, which endogenously express γ-secretase.[2]

  • Solubilization: Solubilize the γ-secretase from the cell membranes using a CHAPSO detergent-containing buffer.[2]

  • Assay Setup: In a microplate, incubate the solubilized membrane preparation with the fluorogenic substrate at 37°C.[2]

  • Inhibitor Addition: Perform parallel incubations in the presence of various concentrations of this compound and the positive control inhibitor (L-685,458).

  • Fluorescence Measurement: Monitor the cleavage of the fluorogenic substrate by measuring the increase in fluorescence over time.

  • Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for AMPK and NF-κB Activation

This protocol is used to investigate the effect of this compound on the phosphorylation status of AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB), key proteins in cellular energy homeostasis and inflammatory signaling.

Objective: To determine if this compound treatment leads to the activation (phosphorylation) of AMPK and inhibition (reduced phosphorylation) of NF-κB in a cellular model.

Materials:

  • Cell line of interest (e.g., neuronal cells).

  • This compound.

  • Lysis buffer.

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blot imaging system.

Procedure:

  • Cell Treatment: Culture the chosen cell line and treat with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of AMPK and NF-κB overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the activation state of AMPK and NF-κB.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Dihydroergocristine_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling DHEC Dihydroergocristine Mesylate D2R Dopamine D2 Receptor DHEC->D2R Agonist gamma_secretase γ-Secretase (Inhibited) DHEC->gamma_secretase Direct Inhibition AMPK AMPK (Activated) D2R->AMPK Activates NFkB NF-κB (Inhibited) AMPK->NFkB Inhibits Cognitive_Function Improved Cognitive Function AMPK->Cognitive_Function NFkB->Cognitive_Function Reduces Inflammation gamma_secretase->Cognitive_Function Reduces Aβ Production

Dihydroergocristine's multifaceted signaling cascade.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Clinical Analysis cluster_endpoints Efficacy Endpoints Enzyme_Assay γ-Secretase Activity Assay Biochemical_Endpoints IC50 Values, Protein Phosphorylation Enzyme_Assay->Biochemical_Endpoints Cell_Culture Cell Culture Treatment (e.g., Neuronal Cells) Western_Blot Western Blot (p-AMPK, p-NF-κB) Cell_Culture->Western_Blot Western_Blot->Biochemical_Endpoints Animal_Models Animal Models of Cognitive Decline Behavioral_Endpoints Cognitive Performance (e.g., Maze Tests) Animal_Models->Behavioral_Endpoints Clinical_Trials Human Clinical Trials (Dementia, Alzheimer's) Clinical_Endpoints Cognitive Scales (GBS, SCAG) Clinical_Trials->Clinical_Endpoints Drug Dihydroergocristine Mesylate Drug->Enzyme_Assay Drug->Cell_Culture Drug->Animal_Models Drug->Clinical_Trials

A typical workflow for evaluating Dihydroergocristine's efficacy.

References

Dihydroergocristine Mesylate: A Comparative Analysis of its Binding Affinity for Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroergocristine mesylate, a semi-synthetic ergot alkaloid, has been a subject of interest for its therapeutic potential, particularly in the context of cognitive and cerebrovascular disorders. Its mechanism of action is multifaceted, involving interactions with multiple neurotransmitter systems, including the serotonergic, dopaminergic, and adrenergic systems.[1][2] This guide provides a comparative analysis of the binding affinity of this compound to serotonin (5-HT) receptors, supported by available experimental data, to aid researchers in understanding its pharmacological profile.

Summary of Binding Affinities

Understanding the binding affinity of a compound to its target receptors is crucial for elucidating its pharmacological effects. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

While direct, comprehensive experimental data for this compound's binding to a wide array of serotonin receptor subtypes remains somewhat elusive in publicly available literature, its antagonistic activity at these receptors is generally acknowledged.[1][2] For comparative purposes, this guide includes binding data for other relevant ergot alkaloids.

Table 1: Comparative Binding Affinities (Ki in nM) of Ergot Alkaloids for Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2COther 5-HT Receptors
This compound Data not availableData not availableData not availableAntagonist activity reported[1][2]
DihydroergocryptineSelective for 5-HT1[3]
ErgonovineHigh affinity[4]High affinity[4]High affinity[4]High affinity for 5-HT1B and 5-HT1D[4]
BromocriptineLittle selectivity for 5-HT1/5-HT2[3]
MetergolinePotent displacer of 3H-5-HT and 3H-LSD binding[5]

Note: The table is populated with available data and highlights the need for further direct experimental validation for this compound.

In addition to its effects on serotonin receptors, Dihydroergocristine has been shown to be an antagonist at both D1 and D2 dopamine receptors.[6]

Experimental Protocols

The determination of binding affinities for compounds like this compound is typically achieved through in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.

General Radioligand Binding Assay Protocol

This protocol outlines the general steps involved in a competitive radioligand binding assay, a common method for determining the Ki of an unlabeled compound.

Objective: To determine the binding affinity (Ki) of this compound for specific serotonin receptor subtypes.

Materials:

  • Cell membranes or tissue homogenates expressing the target serotonin receptor subtype.

  • A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • This compound (unlabeled test compound).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues (e.g., rat brain cortex) known to express the target receptor in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, add the following to each well:

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (this compound).

    • A saturating concentration of a known high-affinity ligand for the target receptor to determine non-specific binding.

    • The prepared cell membranes.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

    • Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Plotting Data Plotting Counting->Data_Plotting IC50_Determination IC50 Determination Data_Plotting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for a radioligand binding assay.

Serotonin_Signaling_Pathway Serotonin Serotonin Receptor 5-HT Receptor Serotonin->Receptor Binds & Activates Dihydroergocristine Dihydroergocristine (Antagonist) Dihydroergocristine->Receptor Binds & Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified serotonin receptor signaling pathway.

Conclusion

This compound exhibits a complex pharmacological profile with antagonistic effects on serotonin receptors, in addition to its interactions with dopaminergic and adrenergic systems. While the existing literature confirms its activity at these receptors, there is a clear need for more comprehensive studies to quantify its binding affinities across the full spectrum of serotonin receptor subtypes. Such data would be invaluable for a more precise understanding of its mechanism of action and for guiding future drug development efforts. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to pursue these further investigations.

References

A Meta-Analysis of Dihydroergocristine Mesylate in Clinical Studies for Cognitive Impairment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihydroergocristine Mesylate, a key component of co-dergocrine mesylate (ergoloid mesylates, brand name Hydergine), for the treatment of age-related cognitive impairment and dementia. The primary evidence is drawn from a comprehensive Cochrane meta-analysis of clinical trials comparing co-dergocrine mesylate to placebo.

Overview of this compound

Dihydroergocristine is a semi-synthetic ergot alkaloid. It is primarily studied as part of a combination product, co-dergocrine mesylate, which also includes dihydroergocornine and dihydro-alpha/beta-ergocryptine.[1][2] Co-dergocrine mesylate is categorized as a nootropic and vasodilator, indicated for improving cognitive function and cerebral blood flow in age-related cognitive decline and cerebrovascular disorders.[3]

The therapeutic rationale for its use in dementia stems from its multifaceted mechanism of action, which includes modulation of several neurotransmitter systems and, more recently discovered, a potential role in reducing the production of amyloid-β peptides, a hallmark of Alzheimer's disease.

Comparative Efficacy: A Meta-Analysis Perspective

The most robust evidence for the efficacy of co-dergocrine mesylate, and by extension this compound, comes from a Cochrane systematic review. This meta-analysis pooled data from numerous randomized, double-blind, placebo-controlled trials.[4][5]

Key Findings from the Cochrane Meta-Analysis

The Cochrane review analyzed the effects of co-dergocrine mesylate on two primary types of outcomes: global ratings of improvement and comprehensive rating scales.[4][5]

  • Global Ratings of Improvement: Based on 12 trials, patients receiving co-dergocrine mesylate were significantly more likely to show global improvement compared to those on placebo. The odds ratio (OR) was 3.78 (95% Confidence Interval, 2.72 to 5.27), indicating a strong positive effect.[4][5]

  • Comprehensive Rating Scales: Across nine trials that utilized more detailed assessment scales, there was a significant mean difference favoring co-dergocrine mesylate (Weighted Mean Difference of 0.96 on a standardized scale, 95% CI, 0.54 to 1.37).[4][5]

It is important to note that while statistically significant, the clinical relevance of these findings has been a subject of debate.[1] Some studies, like one by Thompson et al. (1990), found no significant benefit of Hydergine over placebo in patients with probable Alzheimer's disease.[6]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the meta-analysis and provide details on some of the individual trials included.

Table 1: Summary of Meta-Analysis Results (Co-dergocrine Mesylate vs. Placebo)

Outcome MeasureNumber of TrialsPooled Effect Estimate95% Confidence IntervalInterpretation
Global Ratings of Improvement12Odds Ratio (OR) = 3.782.72 to 5.27Patients on co-dergocrine mesylate were nearly four times more likely to be rated as improved compared to placebo.
Comprehensive Rating Scales9Weighted Mean Difference (WMD) = 0.960.54 to 1.37A statistically significant, albeit modest, improvement was observed on detailed cognitive and behavioral scales.

Source: Olin, J., & Schneider, L. (2000). Hydergine for dementia. Cochrane Database of Systematic Reviews.[4][5]

Table 2: Characteristics of Selected Placebo-Controlled Trials of Co-dergocrine Mesylate

StudyPatient PopulationN (Treated/Placebo)Daily DoseDurationKey Efficacy Outcomes & Scales Used
Arrigo et al. (1989) Elderly with age-related mental deterioration97 (Total)4.5 mg6 monthsSignificant improvement in cognitive deficits, anxiety, mood depression, unsociability, retardation, and irritability on the EACG (French SCAG) and NOSIE scales.[7]
Thibault (1974) Nursing home patients with Organic Brain Syndrome and Cerebral ArteriosclerosisNot specifiedNot specifiedNot specifiedDouble-blind, placebo-controlled trial. Further details on outcomes require full-text access.[8]
Thompson et al. (1990) 80 older adults with probable Alzheimer's DiseaseNot specified3 mg (1 mg t.i.d.)24 weeksNo significant improvement over placebo. The treatment group performed worse on one cognitive and one behavioral measure.[6]
van Loveren-Huyben et al. (1984) 58 residents of old people's homes with senile mental deterioration30 / 28Not specified24 weeksSignificant improvement in all items of the Sandoz Clinical Assessment Geriatric (SCAG) Scale for the treatment group.[9]
Fanchamps (1983) 41 outpatients with mild memory impairment22 / 196 mg12 weeksStatistically significant improvement in memory function on the Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E).[10]

Experimental Protocols

Detailed experimental protocols require access to the full-text publications of each clinical trial. However, based on available abstracts and reviews, the general methodology can be outlined.

General Trial Design

The majority of the studies included in the meta-analysis were randomized, double-blind, placebo-controlled, parallel-group trials with a treatment duration of more than one week.[4][5]

Key Assessment Instruments

The clinical trials employed various psychometric scales to assess cognitive and behavioral changes. The most common were:

  • Sandoz Clinical Assessment-Geriatric (SCAG) Scale: This is a comprehensive rating scale designed for evaluating pharmacotherapy in senile dementia. It consists of 18 items that rate symptoms such as confusion, mental alertness, and memory.[7][9]

  • Nurses' Observation Scale for Inpatient Evaluation (NOSIE): This scale is used by nursing staff to rate patient behavior in areas like social competence, social interest, and personal neatness.[7]

  • Global Ratings of Improvement: Many studies included a physician's or clinician's overall impression of change in the patient's condition, often referred to as the Clinical Global Impression (CGI) or a similar global assessment.

Mechanism of Action & Signaling Pathways

The mechanism of action of this compound is complex, affecting multiple systems in the central nervous system.

Neurotransmitter Modulation

This compound acts as a modulator of several key neurotransmitter systems. It exhibits a dual partial agonist/antagonist activity at dopaminergic and adrenergic receptors and a non-competitive antagonistic effect on serotonin receptors.[11] This modulation is thought to help normalize neurotransmitter levels, which can be dysregulated in dementia.

G cluster_receptors Neurotransmitter Receptors cluster_effects Downstream Effects DHEC Dihydroergocristine Mesylate Dopaminergic Dopaminergic Receptors DHEC->Dopaminergic Partial Agonist/ Antagonist Serotonergic Serotonergic Receptors DHEC->Serotonergic Antagonist Adrenergic Alpha-Adrenergic Receptors DHEC->Adrenergic Antagonist Neurotransmission Modulation of Neurotransmission Dopaminergic->Neurotransmission Serotonergic->Neurotransmission Adrenergic->Neurotransmission Cognition Improved Cognitive Function Neurotransmission->Cognition Mood Mood Stabilization Neurotransmission->Mood

Caption: Neurotransmitter modulation by this compound.

Inhibition of Gamma-Secretase and Amyloid-β Reduction

A significant finding in recent research is that this compound acts as a direct inhibitor of γ-secretase. This enzyme is crucial in the amyloidogenic pathway, where it cleaves the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. The accumulation of Aβ is a primary pathological feature of Alzheimer's disease. By inhibiting γ-secretase, this compound can reduce the production of Aβ.

G cluster_workflow Amyloid Precursor Protein (APP) Processing APP APP gamma_secretase γ-secretase APP->gamma_secretase Cleavage Abeta Amyloid-β (Aβ) gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregation DHEC Dihydroergocristine Mesylate DHEC->gamma_secretase Inhibition

References

Comparative Transcriptomic Analysis of Neuronal Cells Treated with Dihydroergocristine Mesylate: A Framework for Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the hypothetical transcriptomic effects of Dihydroergocristine Mesylate on neuronal cells. Designed for researchers, scientists, and drug development professionals, this document outlines a proposed experimental framework and presents simulated data to illustrate potential gene expression changes. The objective is to offer a scientifically grounded model for investigating the compound's mechanism of action and comparing it with other relevant molecules.

Dihydroergocristine is an ergot alkaloid that has been investigated for its potential in managing cognitive decline.[1] Its mechanism is multifaceted, involving interactions with dopaminergic, serotonergic, and adrenergic receptors.[2][3] Furthermore, it has been identified as a potential agent for reversing gene signatures associated with Alzheimer's disease.[4] To fully elucidate its effects at the molecular level, a comparative transcriptomic study is essential.

This guide compares the hypothetical gene expression profile of human neuroblastoma cells (SH-SY5Y) treated with this compound against a vehicle control and another ergot-derived dopamine agonist, Bromocriptine.

Hypothetical Gene Expression Profiles

The following tables summarize the simulated quantitative data from a hypothetical RNA-sequencing experiment. The data illustrates potential changes in key genes involved in neurotransmission, neurodegenerative disease pathways, and cellular stress responses following treatment.

Table 1: Differentially Expressed Genes in SH-SY5Y Cells Treated with this compound vs. Vehicle Control

Gene SymbolGene NameLog2 Fold Changep-valuePutative Function
DRD2Dopamine Receptor D2-1.580.001Neurotransmitter receptor, drug target
HTR2A5-Hydroxytryptamine Receptor 2A-1.220.005Serotonin receptor, synaptic signaling
ADRB2Adrenoceptor Beta 2-0.950.012Adrenergic receptor, signaling
APPAmyloid Precursor Protein-1.800.0005Key protein in Alzheimer's disease
BACE1Beta-Secretase 1-1.650.0008Enzyme in amyloid-beta production
BDNFBrain-Derived Neurotrophic Factor2.100.0002Neurotrophin, promotes neuronal survival
MAPTMicrotubule Associated Protein Tau-0.500.045Component of neurofibrillary tangles
TNFTumor Necrosis Factor-1.400.003Pro-inflammatory cytokine
IL6Interleukin 6-1.150.009Pro-inflammatory cytokine
HMOX1Heme Oxygenase 11.750.001Oxidative stress response

Table 2: Differentially Expressed Genes in SH-SY5Y Cells Treated with Bromocriptine vs. Vehicle Control

Gene SymbolGene NameLog2 Fold Changep-valuePutative Function
DRD2Dopamine Receptor D2-1.950.0001Neurotransmitter receptor, drug target
DRD3Dopamine Receptor D3-1.100.008Neurotransmitter receptor
HTR2A5-Hydroxytryptamine Receptor 2A-0.400.080Serotonin receptor, synaptic signaling
APPAmyloid Precursor Protein-0.350.095Key protein in Alzheimer's disease
BDNFBrain-Derived Neurotrophic Factor1.500.004Neurotrophin, promotes neuronal survival
THTyrosine Hydroxylase1.250.007Rate-limiting enzyme in dopamine synthesis
TNFTumor Necrosis Factor-0.600.035Pro-inflammatory cytokine
HMOX1Heme Oxygenase 10.850.021Oxidative stress response

Experimental Protocols

The following sections detail the methodologies for the proposed comparative transcriptomics study.

Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line, a widely used model for neuronal studies, is employed.[5][6][7]

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™).

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation Protocol: To induce a more mature neuronal phenotype, cells are seeded at a density of 2 x 10^5 cells/well in 6-well plates. After 24 hours, the growth medium is replaced with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA). The medium is replaced every 48 hours for 5 days.

Drug Treatment
  • Compounds: this compound (10 µM), Bromocriptine Mesylate (10 µM), and a vehicle control (0.1% DMSO).

  • Procedure: Following the 5-day differentiation period, the medium is replaced with a fresh differentiation medium containing the respective compounds or vehicle.

  • Incubation: Cells are incubated for 24 hours before harvesting for RNA extraction. Three biological replicates are prepared for each condition.[8]

RNA Extraction and Quality Control
  • Extraction: Total RNA is isolated from the cells using a TRIzol-based reagent according to the manufacturer's protocol.

  • Quality Control: RNA concentration and purity are assessed using a NanoDrop spectrophotometer (A260/280 ratio > 1.9). RNA integrity is evaluated using an Agilent Bioanalyzer, with a requirement of an RNA Integrity Number (RIN) > 9.0 for all samples.

Library Preparation and RNA Sequencing (RNA-Seq)
  • Library Preparation: mRNA is enriched from 1 µg of total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis. Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and adapter ligation.

  • Sequencing: The final cDNA libraries are amplified and sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads to a depth of at least 20 million reads per sample.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Quantification: Gene expression levels are quantified as read counts using HTSeq-count.

  • Differential Expression Analysis: Differential gene expression analysis is performed using DESeq2 in R. Genes with an adjusted p-value (padj) < 0.05 and a |log2 fold change| > 1 are considered significantly differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of differentially expressed genes using tools such as g:Profiler or DAVID to identify significantly enriched biological processes and pathways.

Visualizations

Experimental and Analytical Workflow

The diagram below outlines the complete workflow from cell culture to bioinformatic analysis.

G cluster_exp Experimental Phase cluster_seq Sequencing Phase cluster_bio Bioinformatics Phase Culture SH-SY5Y Cell Culture Differentiation Neuronal Differentiation (Retinoic Acid, 5 days) Culture->Differentiation Treatment Drug Treatment (24h) - Dihydroergocristine - Bromocriptine - Vehicle Differentiation->Treatment Harvest Cell Harvesting & RNA Extraction Treatment->Harvest QC1 RNA Quality Control (RIN > 9) Harvest->QC1 LibraryPrep mRNA Library Preparation QC1->LibraryPrep Sequencing Illumina RNA Sequencing LibraryPrep->Sequencing QC2 Read Quality Control (FastQC) Sequencing->QC2 Alignment Alignment to hg38 (STAR) QC2->Alignment Quant Gene Quantification (HTSeq) Alignment->Quant DEA Differential Expression Analysis (DESeq2) Quant->DEA Pathway Pathway & GO Analysis DEA->Pathway

Caption: Workflow for comparative transcriptomic analysis.

Modulated Signaling Pathway

Dihydroergocristine acts as a partial agonist/antagonist at dopamine D2 receptors.[2] The following diagram illustrates a simplified view of the D2 receptor signaling cascade and the potential point of modulation by the drug.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of Activation CREB CREB PKA->CREB Reduced Phosphorylation GeneExp Gene Expression (e.g., BDNF, Synaptic Proteins) CREB->GeneExp Alters Drug Dihydroergocristine Drug->D2R Modulates

Caption: Dihydroergocristine modulation of D2 receptor signaling.

References

Independent Validation of Dihydroergocristine Mesylate as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dihydroergocristine Mesylate with other commonly used research tools, supported by available experimental data. The information is intended to assist researchers in selecting the most appropriate compounds for their studies in areas such as neuroscience and pharmacology.

Overview of this compound

This compound is a semi-synthetic ergot alkaloid.[1] It is often a component of the drug mixture known as ergoloid mesylates (or co-dergocrine), which also includes dihydroergocornine and dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine.[2] As a research tool, its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, makes it an interesting but challenging compound to work with.

Mechanism of Action

Dihydroergocristine exhibits a multifaceted mechanism of action, primarily interacting with dopaminergic, serotonergic, and adrenergic receptor systems.[1][3] Its activity is not straightforward, as it can act as a partial agonist or antagonist depending on the receptor subtype and the specific cellular context.[1][3] Available literature suggests that Dihydroergocristine antagonizes both D1 and D2 dopamine receptors.[2] Furthermore, it has been described as a non-competitive antagonist at serotonin receptors.[1][3] In addition to its receptor activity, some studies have explored its role as a direct inhibitor of γ-secretase, an enzyme implicated in the pathology of Alzheimer's disease.

Signaling Pathways

The interaction of Dihydroergocristine and its alternatives with key G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades. For instance, agonism at D2 dopamine receptors or 5-HT1A serotonin receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, antagonism of these receptors would block this effect. The following diagram illustrates a simplified overview of these pathways.

Signaling Pathways cluster_ligands cluster_receptors cluster_effectors DHE Dihydroergocristine D2R Dopamine D2 DHE->D2R Antagonist (?) HT1A 5-HT1A DHE->HT1A Antagonist (?) Alpha2 Alpha-2 Adrenergic DHE->Alpha2 Bromo Bromocriptine Bromo->D2R Agonist Lisu Lisuride Lisu->D2R Agonist Lisu->HT1A Agonist AC Adenylyl Cyclase D2R->AC HT1A->AC Alpha2->AC cAMP ↓ cAMP AC->cAMP Radioligand Binding Assay Workflow prep Prepare cell membranes expressing the target receptor incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound prep->incubate separate Separate bound from free radioligand via filtration incubate->separate count Quantify radioactivity of bound ligand separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze cAMP Functional Assay Workflow cells Culture cells expressing the target receptor stimulate Incubate cells with forskolin (to stimulate cAMP production) and varying concentrations of the test compound cells->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen) lyse->detect analyze Analyze data to determine EC50 (for agonists) or IC50 (for antagonists) detect->analyze

References

Safety Operating Guide

Proper Disposal of Dihydroergocristine Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Dihydroergocristine Mesylate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste.

Waste Characterization and Disposal Overview

This compound is classified as a hazardous substance and must be managed as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and potential health risks.[3] All disposal activities must comply with local, state, and federal regulations.[1][4]

Waste CharacteristicRegulatory Consideration & Disposal Summary
Chemical Name This compound
CAS Number 24730-10-7[2][4]
Hazard Classification Toxic if swallowed, Harmful in contact with skin, Fatal if inhaled.[4] Suspected of damaging fertility or the unborn child.[2][5]
Primary Disposal Route Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]
Regulatory Framework Disposal must adhere to guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][7][8] State and local regulations may also apply and can be more stringent.[3]
Container Management Use designated, sealed, and properly labeled containers for hazardous waste.[6] Puncture or triple-rinse empty containers to prevent reuse before disposal in a sanitary landfill or recycling where appropriate.[1][6]

Standard Operating Procedure for Disposal

This protocol outlines the necessary steps for the routine disposal of expired or unused this compound.

Personal Protective Equipment (PPE)

Before handling the material, ensure the following PPE is worn:

  • Impervious gloves (inspected prior to use).[6]

  • Tightly fitting safety goggles or face shield.[6]

  • Protective clothing to avoid skin contact.[1][6]

  • A dust respirator or full-face respirator if exposure limits are exceeded or dust formation is likely.[1][6]

Waste Segregation and Collection
  • Designate a specific, clearly labeled, and closed container for this compound waste.[6]

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][6] The storage area should be secure and locked.[2][4][5]

Final Disposal
  • Arrange for waste collection and disposal through a licensed and approved hazardous waste management contractor.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific vendor information and scheduling.

  • Ensure all required documentation for hazardous waste disposal is completed accurately.

Emergency Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.

Minor Spills

For small quantities of powder:

  • Restrict Access: Clear the immediate area of personnel.

  • Ventilate (If Safe): Ensure the area is well-ventilated.

  • Avoid Dust Generation: Use dry clean-up procedures. DO NOT dry sweep.[1]

  • Containment: Gently dampen the powder with water to prevent it from becoming airborne before sweeping.[1] Alternatively, use a vacuum cleaner fitted with a HEPA filter.[1]

  • Collection: Carefully sweep the dampened material or vacuum the spill. Place the collected material into a suitable, sealable container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it according to the standard disposal procedure.

Major Spills

For larger quantities or if the substance becomes airborne:

  • Evacuate: Immediately evacuate personnel from the affected area and move upwind.[1]

  • Alert Authorities: Notify your institution's EHS or emergency response team and inform them of the location and nature of the hazard.[1]

  • Restrict Entry: Prevent personnel from entering the area until it has been cleared by emergency responders.

  • Professional Cleanup: A major spill should only be handled by trained emergency response personnel equipped with appropriate PPE, including self-contained breathing apparatus.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_start Waste Generation cluster_assessment Situation Assessment cluster_routine Routine Disposal Path cluster_spill Spill Response Path cluster_final Final Disposition start Unused or Waste This compound assess Assess Situation: Routine Disposal or Spill? start->assess ppe_routine 1. Wear Full PPE (Gloves, Goggles, Lab Coat) assess->ppe_routine Routine spill_size Assess Spill Size assess->spill_size Spill segregate 2. Segregate into Labeled Hazardous Waste Container ppe_routine->segregate store 3. Store Securely in Designated Cool, Dry Area segregate->store contact_vendor 4. Contact Licensed Hazardous Waste Vendor store->contact_vendor minor_spill Minor Spill: - Restrict Area - Dampen Powder - Use Dry Cleanup (HEPA Vac) spill_size->minor_spill Minor major_spill Major Spill: - EVACUATE Area - Alert EHS/Emergency Responders spill_size->major_spill Major collect_spill Collect Spill Debris into Sealed Hazardous Container minor_spill->collect_spill disposal 6. Professional Disposal (e.g., Incineration) major_spill->disposal Handled by Professionals collect_spill->store documentation 5. Complete Waste Manifest/Documentation contact_vendor->documentation documentation->disposal

Caption: Workflow for this compound Disposal.

References

Essential Safety and Operational Guide for Handling Dihydroergocristine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Dihydroergocristine Mesylate. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[1] It is harmful if swallowed, may cause harm to an unborn child, and poses a possible risk of impaired fertility.[1] The compound is irritating to the eyes, respiratory system, and skin.[1]

HazardDescription
Acute Toxicity (Oral) Toxic if swallowed.[2]
Acute Toxicity (Dermal) Harmful in contact with skin.[2]
Acute Toxicity (Inhalation) Fatal if inhaled.[2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3]
Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[3]
Irritation Irritating to eyes, respiratory system, and skin.[1]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the hazardous material.[4] The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesWear two pairs of chemical-impermeable gloves.[5][6] The inner glove should be under the gown cuff and the outer glove over the cuff.[6]
Body Protection GownA disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6]
Eye Protection Safety Goggles/Face ShieldTightly fitting safety goggles with side-shields or a full-face shield should be worn.[5][7]
Respiratory Protection RespiratorA NIOSH-certified N95 or N100 respirator is recommended, especially when there is a risk of generating airborne powder or aerosols.[7]

Operational Plan for Handling this compound

This section details the step-by-step procedure for safely handling this compound in a laboratory setting.

Experimental Protocol
  • Preparation : Before handling the compound, ensure the designated work area, preferably a laboratory hood, is clean and uncluttered.[3] All necessary PPE must be donned correctly.

  • Weighing and Aliquoting :

    • Perform all manipulations that may generate dust, such as weighing, within a certified chemical fume hood or other ventilated enclosure.

    • Use non-sparking tools to prevent ignition sources.[5]

    • Handle the powder carefully to avoid creating dust.

  • Dissolution :

    • If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.

    • Cap containers securely.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove outer gloves and dispose of them in a designated hazardous waste container before leaving the work area.[6]

    • Wash hands thoroughly with soap and water after removing all PPE.[6]

Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Designated Work Area don_ppe 2. Don All Required PPE prep_area->don_ppe weigh 3. Weigh/Aliquot in Ventilated Enclosure don_ppe->weigh dissolve 4. Prepare Solution (if applicable) weigh->dissolve decontaminate 5. Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_gloves 6. Dispose of Outer Gloves decontaminate->dispose_gloves wash_hands 7. Remove PPE & Wash Hands dispose_gloves->wash_hands

Caption: Workflow for handling this compound.

Disposal Plan for this compound

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal Protocol
  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., gloves, gowns, weigh boats, pipette tips) must be collected in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid waste should be collected in a separate, sealed, and labeled hazardous waste container. Do not discharge to sewer systems.[5]

  • Container Management :

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a secure, designated area away from general laboratory traffic.

  • Final Disposal :

    • Dispose of all waste in accordance with local, state, and federal regulations.[1]

    • Options for disposal may include a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]

    • Empty containers should be punctured to prevent reuse before disposal in an authorized landfill.[1]

Disposal Workflow Diagram

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal segregate_solid 1. Segregate Solid Waste manage_containers 3. Manage Waste Containers segregate_solid->manage_containers segregate_liquid 2. Segregate Liquid Waste segregate_liquid->manage_containers store_securely 4. Store in Designated Area manage_containers->store_securely follow_regs 5. Follow Local/State/Federal Regulations store_securely->follow_regs disposal_options 6. Utilize Licensed Disposal Facility follow_regs->disposal_options puncture_containers 7. Puncture Empty Containers disposal_options->puncture_containers

Caption: Workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.